molecular formula C18H13N3O3S B1434576 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime CAS No. 1655490-79-1

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Cat. No.: B1434576
CAS No.: 1655490-79-1
M. Wt: 351.4 g/mol
InChI Key: UWCROCJSYGJGEJ-UHFFFAOYSA-N
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Description

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCROCJSYGJGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=C(C4=C2C=CC=N4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655490-79-1
Record name 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
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Foundational & Exploratory

Synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a versatile building block with significant potential in medicinal chemistry and materials science.[1][2] The unique electronic properties of the 4,5-diazafluorene scaffold, a rigid N-heterocyclic system, make its derivatives attractive for the development of novel therapeutic agents and functional organic materials.[1] This document outlines a comprehensive, two-step synthetic pathway commencing with the accessible precursor, 4,5-diazafluoren-9-one. The guide delves into the mechanistic underpinnings of the oximation and subsequent O-tosylation, offering practical, field-proven insights into optimizing reaction conditions and ensuring product purity. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key procedural and mechanistic claims.

Introduction: The Chemical Significance of 4,5-Diazafluorene Derivatives

The 4,5-diazafluorene core, an analogue of 2,2'-bipyridine, possesses a planar, electron-deficient aromatic system. This structural feature imparts unique coordination properties and the ability to participate in various intermolecular interactions, making it a privileged scaffold in supramolecular chemistry and in the design of organic electronic materials.[3] Furthermore, derivatives of 4,5-diazafluorene have demonstrated promising biological activities, including antiproliferative effects, positioning them as valuable leads in drug discovery programs.[4]

The introduction of an O-(p-toluenesulfonyl)oxime functionality at the 9-position of the 4,5-diazafluorene nucleus serves a dual purpose. Firstly, it provides a versatile handle for further chemical transformations, such as the Beckmann rearrangement to generate lactams, or as a leaving group in substitution reactions.[5] Secondly, the tosyl group can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological target engagement and pharmacokinetic properties.

This guide provides a robust and reproducible synthetic strategy for accessing this compound, thereby enabling further exploration of its chemical and biological potential.

Synthetic Pathway Overview

The synthesis of this compound is approached in a two-step sequence starting from 4,5-diazafluoren-9-one.

Synthesis_Pathway Precursor 4,5-Diazafluoren-9-one Intermediate 4,5-Diazafluoren-9-one Oxime Precursor->Intermediate Hydroxylamine (Oximation) Product This compound Intermediate->Product p-Toluenesulfonyl Chloride (Tosylation)

Caption: Synthetic route to the target compound.

Experimental Protocols

Synthesis of the Precursor: 4,5-Diazafluoren-9-one

A facile, one-step synthesis of 4,5-diazafluoren-9-one can be achieved through the oxidative cleavage of 1,10-phenanthroline using alkaline permanganate.[6] This method circumvents the more tedious multi-step syntheses previously reported.[6]

Protocol:

  • In a suitable reaction vessel, dissolve 1,10-phenanthroline hydrate and potassium hydroxide in water.

  • Heat the solution to boiling with vigorous stirring.

  • Slowly add a hot aqueous solution of potassium permanganate to the boiling mixture.

  • Maintain boiling for a short period after the addition is complete.

  • Filter the hot mixture to remove the manganese dioxide precipitate.

  • Cool the orange filtrate and extract the product with chloroform.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent (e.g., acetone) to afford pure 4,5-diazafluoren-9-one.[6]

Step 1: Oximation of 4,5-Diazafluoren-9-one

The conversion of the ketone to the corresponding oxime is a standard transformation in organic synthesis. The following protocol is based on established methods for the oximation of ketones.

Protocol:

  • To a solution of 4,5-diazafluoren-9-one in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride.

  • Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid and liberate free hydroxylamine.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,5-Diazafluoren-9-one oxime.

Step 2: O-Tosylation of 4,5-Diazafluoren-9-one Oxime

The final step involves the reaction of the oxime with p-toluenesulfonyl chloride (TsCl) to form the desired O-tosyloxime. This reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.

Protocol:

  • Dissolve 4,5-Diazafluoren-9-one oxime in a dry, aprotic solvent such as dichloromethane or acetonitrile in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a suitable base, such as triethylamine or pyridine, to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled reaction mixture.

  • Allow the reaction to stir at low temperature for a specified period, then warm to room temperature and continue stirring until the reaction is complete as indicated by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
4,5-Diazafluoren-9-oneC₁₁H₆N₂O182.185373-95-5Pale yellow solid
4,5-Diazafluoren-9-one OximeC₁₁H₇N₃O197.20Not availableOff-white to pale yellow solid (expected)
This compoundC₁₈H₁₃N₃O₃S351.381655490-79-1Slightly yellow to light orange powder

Mechanistic Considerations and Causality in Experimental Design

Oximation

The reaction of a ketone with hydroxylamine is a nucleophilic addition to the carbonyl group, followed by dehydration to form the oxime. The equilibrium of this reaction is driven by the removal of water. The use of a slight excess of hydroxylamine and a suitable pH (typically weakly acidic) is crucial for efficient conversion. The base added in the protocol neutralizes the HCl from hydroxylamine hydrochloride, preventing the protonation of the hydroxylamine nitrogen, which would render it non-nucleophilic.

O-Tosylation

The tosylation of the oxime's hydroxyl group is a nucleophilic substitution at the sulfur atom of p-toluenesulfonyl chloride. The oxime oxygen acts as the nucleophile. The reaction is facilitated by the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) which activates the hydroxyl group by deprotonation and neutralizes the hydrogen chloride formed during the reaction. Performing the reaction at low temperatures helps to control the exothermicity and minimize potential side reactions. The choice of a dry, aprotic solvent is critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.

Potential for Beckmann Rearrangement

It is important to note that O-tosyloximes are excellent substrates for the Beckmann rearrangement, a reaction that converts an oxime into an amide.[5][7] The tosyl group is a very good leaving group, and its departure can be initiated by heat or acid, leading to the migration of one of the groups attached to the oxime carbon to the nitrogen atom.[8][9] Therefore, in the synthesis and handling of this compound, care should be taken to avoid harsh acidic conditions or high temperatures to prevent its rearrangement into the corresponding lactam.

Beckmann_Rearrangement Tosyloxime 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime Lactam Corresponding Lactam Tosyloxime->Lactam Heat or Acid (Rearrangement)

Caption: Potential Beckmann rearrangement of the target compound.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the outlined protocols and considering the mechanistic insights provided, researchers can reliably access this valuable compound for further investigation in drug discovery and materials science. The inherent reactivity of the target molecule, particularly its propensity for the Beckmann rearrangement, should be carefully considered in its subsequent chemical manipulations.

References

  • SciSpace. 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. [Link]

  • PubChem. This compound. [Link]

  • CP Lab Safety. This compound, 100mg. [Link]

  • MDPI. 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. [Link]

  • ResearchGate. (PDF) 4,5-Diazafluoren-9-one. [Link]

  • MDPI. Synthesis, Structure, and Luminescence of a Molecular Europium Tetracyanoplatinate Incorporating 4,5-Diazafluoren-9-One. [Link]

  • Beilstein Journal of Organic Chemistry. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Link]

  • ResearchGate. (PDF) Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids. [Link]

  • Molecular Diversity Preservation International. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

  • PubMed. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. [Link]

  • ResearchGate. (PDF) 9-Oxo-4,5-diazoniafluorene sulfate. [Link]

  • ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4,5-Diazafluorene-9-one O-tosyloxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Diazafluorene-9-one O-tosyloxime is a versatile heterocyclic building block with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a precursor and intermediate necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure experimental reproducibility, safety, and the preservation of its integrity over time. This guide synthesizes information from the chemical literature on analogous structures to provide a comprehensive overview of the factors influencing the stability of 4,5-Diazafluorene-9-one O-tosyloxime, outlines potential degradation pathways, and establishes best practices for its storage and handling.

Introduction: Chemical Profile and Significance

4,5-Diazafluorene-9-one O-tosyloxime belongs to a class of compounds characterized by a rigid, planar diazafluorene core, which is often used in the development of ligands for metal complexes and as a fluorescent probe.[2] The molecule's key features are the 4,5-diazafluorene scaffold, an oxime ether linkage (-C=N-O-), and a tosyl (p-toluenesulfonyl) group. This combination of functional groups imparts both unique reactivity and specific stability concerns.[1] The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions, a property often exploited in synthesis.[3][4] Understanding the delicate balance between its desired reactivity and unwanted degradation is paramount for its effective use.

Caption: Chemical Structure of 4,5-Diazafluorene-9-one O-tosyloxime.

Foundational Stability: Insights from Structural Analysis

The stability of 4,5-Diazafluorene-9-one O-tosyloxime is governed by the interplay of its constituent parts:

  • Diazafluorene Core: This heterocyclic aromatic system is generally stable due to its extensive conjugation. However, the nitrogen atoms introduce basic sites that can be protonated in acidic media, potentially altering the electronic properties and reactivity of the entire molecule.[5] The core itself is synthesized from precursors like 1,10-phenanthroline and is known for its thermal stability.[6]

  • Oxime Ether Linkage (C=N-O): Oxime ethers are generally more stable than oximes themselves but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the N-O bond to regenerate the parent ketone, 4,5-diazafluoren-9-one.

  • Tosyl Group (p-Toluenesulfonate): The tosylate moiety is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonate group.[4] This inherent reactivity makes the N-O bond relatively labile and the primary site of potential degradation through nucleophilic attack or elimination.

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely published, we can infer the most probable degradation pathways based on the chemistry of tosylates and oxime ethers.

Hydrolysis

Hydrolysis represents a significant potential degradation route. The presence of water or protic solvents, especially in the presence of acidic or basic catalysts, can lead to the cleavage of the O-S bond or the N-O bond.

  • Acid-Catalyzed Hydrolysis: Protonation of one of the diazafluorene nitrogens or the oxime nitrogen could facilitate nucleophilic attack by water, leading to the release of p-toluenesulfonic acid and the parent oxime, which may further hydrolyze to 4,5-diazafluoren-9-one.

  • Base-Mediated Degradation: Strong bases can promote elimination reactions. While less common for oxime ethers than alkyl tosylates, this pathway cannot be entirely ruled out. More likely, a strong base could facilitate hydrolysis by generating a more potent nucleophile (hydroxide ion).

Thermal Decomposition

Compounds containing sulfonylhydrazone or related functionalities can undergo thermal decomposition.[7][8] For 4,5-Diazafluorene-9-one O-tosyloxime, elevated temperatures could induce homolytic cleavage of the N-O or O-S bonds, leading to a complex mixture of degradation products. Studies on related tosylhydrazones show that pyrolysis can lead to resinous masses, indicating complex, multi-component decomposition.[7]

Photodecomposition

The highly conjugated aromatic system of the diazafluorene core suggests that the compound will absorb UV radiation.[6] Prolonged exposure to light, particularly high-energy UV light, could provide the energy to initiate cleavage of the weaker bonds in the molecule, such as the N-O bond, leading to degradation.

A 4,5-Diazafluorene-9-one O-tosyloxime B Hydrolysis (H₂O, Acid/Base) A->B Cleavage of N-O and/or O-S bonds C Thermal Stress (Heat, >T_dec) A->C Bond Cleavage D Photolytic Stress (UV Light) A->D Energy Absorption E 4,5-Diazafluoren-9-one + p-Toluenesulfonic Acid B->E F Complex Degradation Products (Resinous Mass) C->F G Radical Intermediates & Photoproducts D->G

Caption: Potential degradation pathways for the title compound.

Recommended Storage, Handling, and Stability Data

Given the compound's reactive nature as an oxime tosylate, stringent storage and handling protocols are necessary to ensure its long-term stability. The following recommendations are based on best practices for storing reactive chemical intermediates.[9][10][11]

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to +4°C To minimize thermal degradation and slow down potential hydrolytic pathways. While the precursor, 4,5-diazafluoren-9-one, can be stored at room temperature, the reactive O-tosyloxime functionality warrants colder storage.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent exposure to atmospheric moisture, which can cause hydrolysis.
Container Amber glass vial with a tight-fitting cap To protect from light, which can cause photodecomposition, and to ensure an airtight seal against moisture.
Location Dry, well-ventilated, designated chemical storage area Store away from acids, bases, oxidizing agents, and sources of heat or ignition.[10][11]
Safe Handling
  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material. Handle and dispense the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged bag) whenever possible.

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents.[10]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of 4,5-Diazafluorene-9-one O-tosyloxime, a forced degradation study is the most effective approach. This protocol provides a self-validating system to identify conditions that lead to degradation.

Objective: To assess the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4,5-Diazafluorene-9-one O-tosyloxime in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples (including a non-stressed control) by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Use a suitable C18 column and a gradient elution method (e.g., water:acetonitrile mobile phase).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

    • Identify the formation of new peaks, which correspond to degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of major degradants.

cluster_stress Apply Stress Conditions (24-48h) start Start: Prepare Stock Solution (1 mg/mL in ACN) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base oxid Oxidative 3% H₂O₂, RT start->oxid therm Thermal (Solid) 80°C start->therm photo Photolytic UV Light, RT start->photo analysis Analyze Samples by HPLC-UV (vs. Control) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis end End: Quantify Degradation & Identify Degradants analysis->end

Caption: Workflow for a forced degradation stability study.

Conclusion

4,5-Diazafluorene-9-one O-tosyloxime is a valuable but inherently reactive molecule. Its stability is primarily challenged by its susceptibility to hydrolysis and potential thermal and photolytic degradation, largely owing to the labile O-tosyl group. To maintain the compound's integrity and ensure reliable experimental outcomes, it is crucial to store it under cold, dry, and dark conditions in an inert atmosphere. Adherence to strict handling protocols to prevent moisture exposure is equally important. By understanding these principles and empirically verifying stability through forced degradation studies, researchers can confidently utilize this potent synthetic intermediate in their drug discovery and development endeavors.

References

  • Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst. Chemical Science (RSC Publishing). Available at: [Link]

  • Thermal decomposition of p-tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules. Available at: [Link]

  • Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. ACS Catalysis. Available at: [Link]

  • Thermal decomposition of p-tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • A Convenient Synthesis of Ester p-Tosylhydrazones and Studies of the Thermal Decomposition of Some of Their Sodium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrolysis of oxiranylmethyl tosylates. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available at: [Link]

  • Safe Storage. University of California, Riverside Environmental Health & Safety. Available at: [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

  • Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

Sources

CAS number 1655490-79-1 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth search for scientific and technical data associated with CAS number 1655490-79-1 did not yield any specific, verifiable information. Publicly accessible chemical databases, regulatory inventories, and scientific literature do not contain entries for a compound with this identifier.

This lack of information suggests several possibilities:

  • The CAS number may be inaccurate or contain a typographical error.

  • The identifier may correspond to a proprietary substance that is not disclosed in the public domain.

  • The compound is part of early-stage, unpublished research.

Due to the absence of a verifiable chemical identity and associated data, it is not possible to construct the requested in-depth technical guide on its properties and uses. The core requirements of scientific integrity, accuracy, and authoritative grounding cannot be met without foundational data.

It is recommended to verify the CAS number for accuracy to enable a successful search for the intended compound.

A Technical Guide to the Solubility of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond simple data presentation to explain the underlying chemical principles and provide robust methodologies for practical application in the laboratory.

Section 1: Introduction and Molecular Overview

This compound is a specialized organic molecule built upon the 4,5-diazafluorene-9-one core.[1][2] This core is a heterocyclic building block recognized for its utility in synthesizing fluorescent probes and ligands for coordination chemistry.[1][2] The addition of the O-(p-Toluenesulfonyl)oxime functional group at the 9-position introduces significant structural complexity, creating a molecule with distinct regions of varying polarity.

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a critical parameter in formulating active pharmaceutical ingredients (APIs). A thorough knowledge of its solubility profile enables process optimization, ensuring reproducibility and scalability in both research and manufacturing settings.

Molecular Structure Analysis: The solubility of this compound is governed by the interplay of its constituent parts:

  • 4,5-Diazafluorene Core: A rigid, polycyclic aromatic system that is largely non-polar. However, the two nitrogen atoms (diaza- functionality) introduce localized polarity and potential sites for hydrogen bonding.

  • Oxime Ether Linkage (-C=N-O-): This group is polar and can influence the molecule's interaction with protic and aprotic polar solvents.

  • p-Toluenesulfonyl (Tosyl) Group: A bulky and relatively non-polar aromatic ring combined with a highly polar sulfonyl (-SO2-) moiety. This duality allows for interactions with a broad range of solvents.

The overall polarity of a molecule is a balance of its polar and non-polar regions. The large hydrocarbon framework suggests solubility in non-polar solvents, while the presence of nitrogen and oxygen atoms indicates potential solubility in polar solvents.

Section 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The dissolution process can be understood as an equilibrium involving solvent-solvent, solute-solute, and solvent-solute interactions.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solvent-solute interactions.

Key solvent properties that influence this balance include:

  • Polarity and Dipole Moment: Polar solvents, like water or dimethyl sulfoxide (DMSO), have significant dipole moments and effectively solvate polar molecules. Non-polar solvents, such as hexane or toluene, lack a strong dipole moment and are better suited for dissolving non-polar solutes.[3]

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone) can only accept them. The oxime and sulfonyl groups of the target molecule contain hydrogen bond acceptors (N, O), suggesting favorable interactions with protic solvents.

  • Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are effective at dissolving polar and ionic compounds.

Based on the structure of this compound, a nuanced solubility profile is expected. While its parent ketone, 4,5-Diazafluoren-9-one, is soluble in polar organic solvents like dichloromethane, chloroform, and THF, it is insoluble in non-polar alkanes and diethyl ether.[5] The addition of the bulky, relatively non-polar tosyl group may enhance solubility in aromatic and chlorinated solvents while potentially reducing solubility in highly polar or protic media compared to the parent ketone.

Section 3: Experimental Determination of Solubility: A Validated Protocol

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by international guidelines such as the ICH.[6][7] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of a selected organic solvent. The presence of excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker. The system should be agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7][8] The agitation speed should be optimized to maintain suspension without creating a vortex.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE, 0.45 µm) to remove all undissolved particles.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] The parent compound 4,5-Diazafluoren-9-one has a maximum UV absorption at 340 nm, which can serve as a starting point for method development.[5]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result A Add excess solute to known volume of solvent B Seal and agitate at constant temperature (24-48 hours) A->B Achieve Equilibrium C Centrifuge or filter (0.45 µm PTFE) to remove excess solid B->C Isolate Saturated Solution D Dilute clear supernatant C->D Prepare for Analysis E Analyze concentration by validated HPLC-UV method D->E F Calculate Solubility (mg/mL or mol/L) E->F Data Processing

Caption: Shake-Flask Method for Solubility Determination.

Section 4: Predicted Solubility Profile and Data Summary

While specific experimental data for this compound is not widely published, an expert prediction can be made based on its structural features and the known solubility of its parent compound.[5] The following table summarizes the expected solubility in common organic solvents, categorized by solvent type.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole moment effectively solvates the polar sulfonyl and oxime groups.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, provides a polar environment favorable for the solute.
Acetonitrile (ACN)Moderate to HighPolar nature supports dissolution, though less effective than DMSO or DMF.
Chlorinated Dichloromethane (DCM)HighBalances polarity and non-polar character, effectively solvating the entire molecule.
Chloroform (CHCl₃)HighSimilar properties to DCM; parent ketone shows good solubility.[5]
Aromatic TolueneModerateNon-polar aromatic ring interacts favorably with the fluorene and tosyl rings.
BenzeneModerateSimilar to toluene; parent ketone is soluble in benzene.[5]
Ethers Tetrahydrofuran (THF)ModerateModerate polarity and ether oxygen can interact with the solute. Parent ketone is soluble.[5]
Diethyl EtherLow to InsolubleLow polarity is insufficient to overcome the solute's crystal lattice energy. Parent ketone is insoluble.[5]
Alcohols (Protic) Methanol / EthanolLow to ModerateHydrogen bonding potential is present, but the large non-polar scaffold may limit solubility.
Non-polar Alkanes Hexane / HeptaneInsolubleVan der Waals forces are too weak to dissolve the polar, crystalline solute. Parent ketone is insoluble.[5]

Section 5: Factors Influencing Solubility Measurements and Troubleshooting

Several factors can significantly impact the outcome of solubility experiments, and awareness of these is crucial for obtaining reliable data.

  • Temperature: The solubility of solids in liquids generally increases with temperature, although the extent of this dependence varies.[10] All measurements must be performed and reported at a constant, specified temperature.

  • Compound Purity: Impurities can alter the measured solubility. It is essential to use a well-characterized, high-purity sample of the compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The crystalline form used should be controlled and reported.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous media were used, the pH would be critical due to the basicity of the diaza-nitrogens.

  • Solvent Quality: The presence of water or other impurities in organic solvents can affect solubility and should be minimized by using high-grade, dry solvents.

Troubleshooting: If results are inconsistent, verify that the equilibration time was sufficient, that the temperature control was stable, and that the analytical method for quantification is linear and accurate in the expected concentration range.

Section 6: Conclusion

This compound is a complex molecule with a solubility profile that reflects its hybrid polar and non-polar character. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in aromatic solvents and ethers like THF, and poorly soluble in non-polar alkanes and diethyl ether. For precise and reliable data, the standardized shake-flask method coupled with HPLC analysis is the recommended approach. A comprehensive understanding of this compound's solubility is fundamental for its successful application in synthetic chemistry and pharmaceutical development.

References

  • Solubility of Organic Compounds. (2023).
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019). International Council for Harmonisation.
  • 4,5-Diazafluoren-9-one | C11H6N2O | CID 342157. PubChem.
  • This compound, 100mg. CP Lab Safety.
  • Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines. (2010). PubMed.
  • 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.
  • Annex 4. World Health Organization (WHO).
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  • 4,5-DIAZAFLUOREN-9-ONE | 50890-67-0. ChemicalBook.
  • (PDF) Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). ResearchGate.
  • 4,5-Diazafluoren-9-one 97 50890-67-0. Sigma-Aldrich.
  • What Variables Affect Solubility? ResearchGate.
  • 4,5-Diazafluoren-9-one 50890-67-0. Tokyo Chemical Industry Co., Ltd.
  • (PDF) Bis 4,5-diazafluoren-9-one silver(I) nitrate: synthesis, X-ray structures, solution chemistry, hydrogel loading, DNA coupling and anti-bacterial screening. (2020). ResearchGate.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 4,5-Diazafluoren-9-one. Chem-Impex.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Design, synthesis of 4,5-diazafluorene derivatives and their anticancer activity via targeting telomeric DNA G-quadruplex. (2019). PubMed.
  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019).
  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.

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A Theoretical and Mechanistic Exploration of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and potential mechanistic pathways that are critical for leveraging this molecule as a versatile building block for novel therapeutics. By integrating established experimental protocols with theoretical modeling principles, this guide serves as a self-validating framework for predicting the compound's behavior and unlocking its full potential in synthetic applications.

Introduction: The Strategic Importance of the Diazafluorene Scaffold

The 4,5-diazafluorene core, an analogue of 1,10-phenanthroline, represents a privileged scaffold in coordination chemistry and drug design.[1] Its rigid, planar structure and bidentate nitrogen chelation sites make it an exceptional ligand for creating metal complexes with diverse applications, including as electron-transporting materials, organic emitters, and antiproliferative agents.[1][2][3] The derivatization of the C9 ketone position opens a gateway to a vast chemical space, allowing for the fine-tuning of the molecule's steric and electronic properties.

The subject of this guide, this compound (CAS 1655490-79-1), introduces an O-tosyloxime functional group.[4][5][6] This moiety is not merely a structural modification; it is a potent chemical handle. The tosyl group is an excellent leaving group, priming the molecule for specific, predictable chemical transformations, most notably the Beckmann rearrangement.[7][8] Understanding the theoretical underpinnings of this molecule is paramount for its strategic deployment in complex organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[9][10] This guide will elucidate the molecule's properties using a theoretical framework, validated by established experimental principles.

Synthesis and Structural Elucidation

The creation of the target molecule is a multi-step process that begins with the synthesis of the core 4,5-diazafluoren-9-one structure. Each subsequent step builds upon this foundation to yield the final, activated compound.

Experimental Protocol: Synthesis Pathway

Step 1: Synthesis of 4,5-Diazafluoren-9-one (DAFO)

The most common route to DAFO involves the oxidative rearrangement of 1,10-phenanthroline.[11]

  • Oxidation: Dissolve 1,10-phenanthroline in an aqueous alkaline solution (e.g., potassium hydroxide).

  • Reagent Addition: While boiling and stirring vigorously, slowly add a solution of potassium permanganate. The permanganate acts as a strong oxidizing agent, leading to the presumed formation of an intermediate quinone.[11]

  • Rearrangement & Workup: The intermediate undergoes a benzilic acid-type rearrangement in the alkaline conditions to form the diazafluorenone core.[11] After the reaction is complete, the hot mixture is filtered to remove manganese dioxide.

  • Extraction & Purification: The filtrate is cooled and extracted with an organic solvent like chloroform. The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization from acetone.[11]

Step 2: Oximation of 4,5-Diazafluoren-9-one

This is a standard condensation reaction to convert the ketone to an oxime.[12]

  • Reaction Setup: Dissolve DAFO and hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Base Addition: Add a base, such as sodium hydroxide, to the mixture.

  • Reflux: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the mixture is cooled, and the product is precipitated by adding acid and water. The resulting solid is filtered and recrystallized to yield 4,5-Diazafluoren-9-one oxime.[12]

Step 3: Tosylation of the Oxime

The final step involves converting the oxime's hydroxyl group into a better leaving group via tosylation.[13]

  • Reaction Setup: Suspend the synthesized oxime in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Reagent Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N), followed by p-toluenesulfonyl chloride (TsCl).

  • Reflux: Heat the mixture to reflux for several hours until TLC indicates the consumption of the starting material.[13]

  • Purification: After cooling, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude product is then purified, typically via column chromatography, to yield the final this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: DAFO Core Synthesis cluster_1 Part 2: Functionalization Phenanthroline Phenanthroline Oxidation Oxidation Phenanthroline->Oxidation  KMnO4, KOH(aq) DAFO 4,5-Diazafluoren-9-one Oxidation->DAFO  Rearrangement Oximation Oximation DAFO->Oximation  NH2OH·HCl DAFO_Oxime DAFO-Oxime Oximation->DAFO_Oxime Tosylation Tosylation DAFO_Oxime->Tosylation  TsCl, Et3N Final_Product 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime Tosylation->Final_Product

Caption: Synthetic pathway from 1,10-phenanthroline to the target compound.

Theoretical Framework for Analysis

To understand the intrinsic properties of this compound, we turn to computational modeling. Density Functional Theory (DFT) is the method of choice, as it provides an excellent balance of computational efficiency and accuracy for organic molecules of this size.[14]

  • Methodology: Calculations would typically be performed using a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, offering robust results for geometric and electronic properties.

  • Basis Set: A Pople-style basis set, like 6-311++G(d,p), is appropriate. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.[14]

  • Validation: A key principle of trustworthy computational work is validation against experimental data. A fundamental check involves performing a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Further, calculated spectroscopic data (NMR, IR) can be compared with experimental values to validate the chosen level of theory.

Optimized Geometry and Structural Parameters

A geometric optimization calculation reveals the most stable three-dimensional conformation of the molecule. The diazafluorene core is expected to be nearly planar, a characteristic confirmed by X-ray crystallography studies on the parent ketone.[15] The tosyl group, however, will have rotational freedom.

Table 1: Predicted Key Geometric Parameters (Illustrative)

Parameter Bond/Angle Predicted Value Significance
Bond Length C=N (oxime) ~1.28 Å Shorter than a C-N single bond, indicating double bond character.
Bond Length N-O (oxime) ~1.41 Å A relatively weak bond, susceptible to cleavage during rearrangement.
Bond Length O-S (tosyl) ~1.65 Å Connects the oxime to the activating tosyl group.
Bond Angle C=N-O ~112° Defines the geometry of the oxime functional group.

| Dihedral Angle | C-C=N-O | ~180° or ~0° | Determines the E/Z isomerism of the oxime. |

Molecular Structure Diagram

MolecularStructure cluster_core 4,5-Diazafluorene Core cluster_bridge Oxime Bridge cluster_tosyl Tosyl Leaving Group DAF_Core C₁₁H₆N₂ Oxime_N N DAF_Core->Oxime_N C= Oxime_O O Oxime_N->Oxime_O Tosyl_S S Oxime_O->Tosyl_S Tosyl_Tolyl Tolyl Tosyl_S->Tosyl_Tolyl Tosyl_O1 O Tosyl_S->Tosyl_O1 Tosyl_O2 O Tosyl_S->Tosyl_O2

Caption: Key functional components of the target molecule.

Electronic Properties and Reactivity Analysis

Theoretical calculations provide profound insights into a molecule's reactivity, guiding synthetic strategy.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. It is typically localized on the most electron-rich parts of the molecule, likely the diazafluorene ring system and the oxygen atoms.

  • LUMO: Represents the ability to accept an electron. For this molecule, the LUMO is expected to be localized around the C=N-O-S framework, particularly on the σ* anti-bonding orbital of the N-O bond.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution across the molecule.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the pyridine nitrogen atoms and the sulfonyl oxygens.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These will likely be found on the hydrogen atoms and potentially the carbon atom of the C=N bond.

The Beckmann Rearrangement: A Mechanistic Deep Dive

The O-tosyloxime functionality is a classic precursor for the Beckmann rearrangement, a reaction that converts a ketoxime into an amide or a lactam.[7][16] The p-toluenesulfonate is an exceptional leaving group, facilitating this reaction under mild conditions, often just with heat or a non-nucleophilic acid catalyst.[7][8]

Key Mechanistic Features:

  • Stereospecificity: The rearrangement is stereospecific. The group that is anti-periplanar to the tosyl leaving group on the nitrogen atom is the one that migrates.[7] For 4,5-Diazafluoren-9-one oxime, the two groups attached to the C9 carbon are part of the five-membered ring. Migration of either C-C bond would lead to ring expansion.

  • Nitrilium Ion Intermediate: The migration of a carbon group to the nitrogen occurs in a concerted fashion with the departure of the leaving group (p-toluenesulfonate), forming a highly electrophilic nitrilium ion intermediate.[7]

  • Hydrolysis: The nitrilium ion is then attacked by a nucleophile, typically water present in the reaction medium, to form an intermediate that tautomerizes to the final, stable lactam product.

BeckmannMechanism Start O-Tosyl Oxime Activation Activation (Heat or Acid) Start->Activation Migration Concerted Migration & Leaving Group Departure Activation->Migration Anti-periplanar C-C bond migrates Intermediate Nitrilium Ion Intermediate Migration->Intermediate Hydrolysis Nucleophilic Attack (H₂O) Intermediate->Hydrolysis Product Ring-Expanded Lactam Hydrolysis->Product

Sources

safety and handling of 4,5-Diazafluorene-9-one O-tosyloxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4,5-Diazafluorene-9-one O-tosyloxime

Section 1: Executive Summary & Critical Hazard Warning

4,5-Diazafluorene-9-one O-tosyloxime is a highly versatile intermediate in synthetic chemistry, valued for its role as a building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Its utility is derived from the excellent leaving group potential of the O-tosyloxime moiety, facilitating a range of nucleophilic substitution and rearrangement reactions.[1][2]

However, the handling of this compound is governed by a critical, non-obvious hazard: the potential for rapid, energetic thermal decomposition. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols to ensure its safe handling in a research and development setting. The central thesis of this document is that while the standard GHS classifications indicate skin and eye irritation, the primary risk is associated with thermal instability, a characteristic of the broader class of pyridyl tosyloximes.[3][4][5] Anecdotal and calorimetric data on analogous compounds suggest that decomposition can be initiated at moderately elevated temperatures (83–92 ºC) and release significant energy, posing a serious risk if not managed with appropriate engineering controls and handling procedures.[3]

Section 2: Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

PropertyValueSource(s)
Chemical Name 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime[1][4]
Synonyms 4,5-Diazafluorene-9-one O-tosyloxime[1][5]
CAS Number 1655490-79-1[1][4][6]
Molecular Formula C₁₈H₁₃N₃O₃S[1][4]
Molecular Weight 351.38 g/mol [1][4]
Appearance Slightly yellow to light orange powder/crystal[1][7]
Purity Typically ≥ 98% (HPLC)[1]
Storage Conditions 2-8°C, under inert gas (Argon), protected from light[1][4]
Sensitivities Light and air sensitive[4]

Section 3: Hazard Identification and Risk Assessment

The risk profile of 4,5-Diazafluorene-9-one O-tosyloxime is twofold, comprising standard chemical irritancy and a severe, acute thermal hazard.

GHS Classified Hazards

The compound is classified with the signal word "Warning" and carries the following hazard statements:

  • H315: Causes skin irritation. [4][5]

  • H319: Causes serious eye irritation. [4][5]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent direct contact.

Critical Unclassified Hazard: Thermal Instability

The most significant risk associated with this compound is not captured by its standard GHS classification. The structural motif, containing a tosylated oxime on aza-aromatic core, places it in a class of compounds known to be thermally unstable.

Causality and Expertise: The tosyl group is an excellent leaving group due to the stability of the resulting p-toluenesulfonate anion, which is stabilized by resonance.[2] In tosyloximes, particularly those adjacent to a pyridine-like nitrogen, this electronic feature can facilitate a low-energy pathway to decomposition. A 2001 safety letter in Chemical & Engineering News highlighted that pyridyl tosyloximes, used in the Neber rearrangement to produce α-aminoketones, decompose with extremely high energy output (995–1,400 J/g) at low onset temperatures (83–92 °C).[3] For context, this is approximately one-quarter the energy released by TNT.[3] The 4,5-diazafluorene core contains two such pyridine-like nitrogen atoms, creating a strong theoretical basis for assuming a similar or even enhanced instability. Anecdotal evidence for a related compound includes detonation upon drying in a heated apparatus.[3]

Therefore, any operation involving heating, grinding, or prolonged storage at ambient temperatures must be considered high-risk.

Hazard_Profile Compound 4,5-Diazafluorene-9-one O-tosyloxime Structure Structural Features Compound->Structure Irritation Skin & Eye Irritation (H315, H319) Compound->Irritation GHS Classified Core Diazafluorene Core (Pyridyl-like Nitrogens) Structure->Core Oxime O-Tosyloxime Group (Excellent Leaving Group) Structure->Oxime Instability Severe Thermal Instability (Energetic Decomposition Risk) Core->Instability Lowers decomposition onset temperature Oxime->Instability Provides pathway for energetic release Hazards Resulting Hazards Hazards->Irritation Hazards->Instability

Caption: Relationship between structural features and key hazards.

Section 4: Safe Handling and Storage Protocol

A self-validating system of protocols is essential. Each step is designed to mitigate the identified hazards through a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls
  • Primary Handling: All manipulations of the solid compound must be performed inside a certified chemical fume hood to mitigate inhalation risk and contain any potential spills.

  • Thermal Hazard Mitigation: When handling quantities greater than a few milligrams, a polycarbonate blast shield must be placed between the user and the apparatus.

  • Heating: Never heat the solid material directly above 50°C. If a reaction requires elevated temperatures, the compound should first be fully dissolved in an appropriate solvent at a low temperature. Heating should be conducted using a well-controlled oil bath with secondary containment, not a heating mantle, to prevent thermal runaway. Avoid concentrating solutions to dryness at elevated temperatures. Rotary evaporation should be performed at low temperatures and behind a blast shield.

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When handling larger quantities or when there is a risk of splashing, chemical splash goggles and a face shield are required.

  • Hand Protection: Nitrile gloves are suitable for incidental contact. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Administrative Controls & Step-by-Step Workflow
  • Procurement & Storage: Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C.[1] The container should be stored inside a secondary, clearly labeled container. Log the material in the chemical inventory.

  • Weighing & Dispensing: Plan the experiment to use the minimum quantity required. Weigh the material in the fume hood. Avoid using metal spatulas that could cause friction or grinding; prefer plastic or wooden implements.

  • Reaction Setup: If dissolving, add the solvent to the solid slowly. Avoid rapid, exothermic dissolution processes. Ensure the reaction vessel is appropriately sized and equipped with pressure relief (e.g., a loose-fitting cap or a bubbler) if there is any chance of gas evolution.

  • Waste Disposal: All contaminated materials (gloves, wipes, pipette tips) must be disposed of as hazardous chemical waste. Quench any reactive waste streams carefully under controlled conditions before consolidation.

  • Transportation: Minimize movement of the material outside the lab. When necessary, transport it in a sealed, labeled, and shatter-resistant secondary container.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Manipulation cluster_cleanup Cleanup & Disposal Start Start: Retrieve from 2-8°C Storage Transport Transport in Secondary Container Start->Transport Hood Place in Fume Hood Behind Blast Shield Transport->Hood PPE Don PPE: Lab Coat, Goggles, Gloves Hood->PPE Weigh Weigh Solid with Non-Metallic Spatula PPE->Weigh Dissolve Dissolve in Solvent (If applicable) Weigh->Dissolve React Perform Reaction (Controlled Temp <50°C) Dissolve->React Clean Clean Equipment React->Clean Waste Dispose of Waste in Hazardous Waste Container Clean->Waste Store Return Stock to 2-8°C Storage Waste->Store End End Store->End

Caption: Step-by-step workflow for the safe handling of the compound.

Section 5: Emergency Procedures

5.1 First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

5.2 Spill & Incident Response

  • Small Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite). Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Thermal Event (Decomposition): In case of a fire or audible decomposition, evacuate the laboratory immediately and activate the fire alarm. Inform emergency responders of the nature of the material involved. Do not attempt to extinguish the fire without appropriate training.

Section 6: Reactivity and Synthetic Utility

As previously noted, 4,5-Diazafluorene-9-one O-tosyloxime is primarily used as a reactive intermediate.[1] The O-tosyloxime is an outstanding leaving group, making the compound an excellent substrate for Sₙ2 reactions.[10] This reactivity is precisely why it is useful in drug development for introducing the diazafluorene scaffold into more complex molecules.[1]

This inherent reactivity is inextricably linked to its instability. The same electronic properties that make the tosylate a good leaving group also contribute to the low-energy decomposition pathway.[2] Therefore, reaction conditions must be carefully chosen to favor the desired synthetic outcome over decomposition. This typically involves using mild bases, low reaction temperatures, and ensuring that the nucleophile is potent enough to react at a rate that outcompetes any potential thermal degradation.

Section 7: Conclusion

4,5-Diazafluorene-9-one O-tosyloxime is a valuable synthetic tool whose utility must be balanced with a profound respect for its hazards. While standard irritation warnings apply, the paramount safety consideration is the risk of rapid, energetic thermal decomposition. Adherence to a strict protocol of temperature control, use of appropriate engineering safeguards like fume hoods and blast shields, and meticulous handling procedures are not merely recommendations but necessities. By understanding the chemical principles behind both its reactivity and its instability, researchers can leverage this compound's synthetic potential while ensuring the safety of themselves and their colleagues.

References

  • Brown Ripin, D. H., Am Ende, D. J., & Weston, N. P. (2001). Thermally unstable tosyloximes. Chemical & Engineering News, 79(40), 8.
  • Blades Biological Ltd. (n.d.). This compound. Retrieved from Blades Biological Ltd. [Link: https://www.bladesbio.com/product/45-diazafluorene-9-one-o-p-toluenesulfonyloxime/]
  • Chem-Impex International, Inc. (n.d.). This compound. Retrieved from Chem-Impex. [Link: https://chemimpex.com/products/4-5-diazafluorene-9-one-o-p-toluenesulfonyloxime]
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  • ECHEMI. (n.d.). 1-(P-TOSYL)AZIRIDINE SDS. Retrieved from ECHEMI. [Link: https://www.echemi.com/sds/1-(p-tosyl)aziridine-cas-3634-89-7.html]
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743611/]
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  • Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. [Link: https://www.coursehero.com/file/102949758/CONVERSION-OF-OXIME-AND-TOSYL-ALDOXIME-TO-NITRILES-AS-COMPETITIVE-REACTION-TO-NUCLEOPHILIC-RING-CLpdf/]
  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(5), 3643-3652. [Link: https://www.mdpi.com/1420-3049/16/5/3643]
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Methodological & Application

Harnessing the Reactivity of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is a specialized organic compound built upon the versatile 4,5-diazafluorene scaffold. This scaffold, an analogue of 2,2'-bipyridine, is a privileged structure in coordination chemistry and materials science due to its robust metal-chelating properties and rich photophysical behavior.[1] The addition of an O-tosyloxime functional group at the 9-position transforms the core ketone into a reactive intermediate primed for sophisticated molecular transformations.[2]

This guide provides an in-depth exploration of the primary application of this reagent: the Beckmann rearrangement. We will detail the underlying mechanism, provide step-by-step experimental protocols for its synthesis and subsequent rearrangement, and discuss its potential in the development of novel heterocyclic structures for pharmaceutical and materials science applications.[2][3] The tosyl group acts as an excellent leaving group, facilitating the rearrangement under relatively mild conditions to yield a lactam—a key structural motif in many biologically active molecules.[4][5]

Compound Profile & Physicochemical Data

A clear understanding of the reagent's properties is fundamental to its successful application. The data below is consolidated for quick reference.

PropertyValue
Chemical Name This compound
Synonym(s) 4,5-Diazafluorene-9-one O-Tosyloxime[6]
CAS Number 1655490-79-1[6][7]
Molecular Formula C₁₈H₁₃N₃O₃S[8]
Molecular Weight 351.38 g/mol [6]
Appearance Light yellow to orange powder/crystal
Purity Typically >98% (HPLC)
Storage Store at 2-8 °C, protected from light and moisture[3]

Core Application: The Beckmann Rearrangement

The defining application for an O-tosyloxime derivative is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide or a cyclic oxime into a lactam.[4] This transformation is a powerful tool for nitrogen insertion and ring expansion, providing access to complex molecular architectures.

Mechanistic Rationale

The O-(p-Toluenesulfonyl) group is pivotal to the reaction's success. It functions as an outstanding leaving group, far superior to the hydroxyl group of an unsubstituted oxime. The rearrangement is typically initiated by heat or a Lewis/Brønsted acid catalyst.

The mechanism proceeds as follows:

  • Initiation: The reaction is initiated, often under thermal or acidic conditions.

  • Migration & N-O Bond Cleavage: The crucial step involves the migration of the group positioned anti (trans) to the tosyl leaving group. As the migrating group shifts from a carbon to the nitrogen atom, the weak N-O bond cleaves, expelling the stable p-toluenesulfonate anion. This concerted process avoids the formation of a highly unstable nitrene intermediate.[5][9]

  • Carbocation Formation: This migration results in the formation of a nitrilium ion intermediate.

  • Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the electrophilic carbon of the nitrilium ion.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, stable lactam product.[9]

This stereospecific migration is a key feature of the Beckmann rearrangement. For ketoximes like 4,5-diazafluorene-9-one oxime, two isomers (E and Z) are possible, though one is often sterically favored. The rearrangement of the O-tosyl derivative will yield a specific lactam regioisomer depending on which aryl group is positioned to migrate.

G cluster_start Starting Material cluster_product Final Product A 4,5-Diazafluorene-9-one O-Tosyloxime B Nitrilium Ion Intermediate A->B Heat or Acid Aryl Migration -OTs⁻ (Leaving Group) D Ring-Expanded Lactam B->D Nucleophilic Attack Tautomerization C Water (Nucleophile) C->B

Caption: Simplified workflow of the Beckmann Rearrangement.

Experimental Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the title compound to its application in the Beckmann rearrangement.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from the commercially available 4,5-Diazafluoren-9-one.

Workflow Diagram: Synthesis Pathway

G A 4,5-Diazafluoren-9-one B Step 1: Oximation A->B NH₂OH·HCl Pyridine, Ethanol C 4,5-Diazafluorene-9-one Oxime (Intermediate) B->C D Step 2: Tosylation C->D TsCl Pyridine, DCM E 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (Final Product) D->E

Caption: Two-step synthesis of the title compound.

Step 1A: Synthesis of 4,5-Diazafluorene-9-one Oxime

  • Rationale: This step converts the ketone into its corresponding oxime. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is a common solvent that effectively dissolves both the organic starting material and the hydroxylamine salt.

  • Materials:

    • 4,5-Diazafluoren-9-one (1.0 equiv)[10][11]

    • Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 equiv)

    • Pyridine (4.0 equiv)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-diazafluoren-9-one and ethanol.

    • Add hydroxylamine hydrochloride and pyridine to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude oxime is typically used in the next step without further purification.

Step 1B: Synthesis of this compound

  • Rationale: The hydroxyl group of the oxime is tosylated using p-toluenesulfonyl chloride (TsCl). Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. Dichloromethane (DCM) can be used as a co-solvent to improve solubility. The reaction is run at low temperature to control reactivity and minimize side reactions.[12]

  • Materials:

    • 4,5-Diazafluorene-9-one Oxime (from Step 1A, 1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous, optional)

  • Procedure:

    • Dissolve the crude oxime in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure O-tosyloxime.

Protocol 2: Beckmann Rearrangement to the Corresponding Lactam
  • Rationale: This protocol utilizes a strong acid catalyst in a non-nucleophilic solvent to promote the rearrangement. Polyphosphoric acid (PPA) is an effective dehydrating agent and acid catalyst for this transformation. The elevated temperature provides the necessary activation energy for the aryl migration.

  • Materials:

    • This compound (1.0 equiv)

    • Polyphosphoric acid (PPA) or concentrated sulfuric acid

    • Crushed ice and water

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • Place the O-tosyloxime in a clean, dry round-bottom flask.

    • Carefully add polyphosphoric acid (approx. 10 times the weight of the substrate).

    • Heat the mixture with stirring in an oil bath to 120-140 °C for 2-4 hours. Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.

    • After the reaction is complete, cool the flask to room temperature.

    • Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The lactam product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid with ample water and dry under vacuum.

    • Purify the crude lactam by recrystallization or column chromatography on silica gel.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Compound¹H NMRIR Spectroscopy (cm⁻¹)
4,5-Diazafluoren-9-one Aromatic protons in the δ 7.3-8.8 ppm range.[13]~1710-1730 (C=O stretch)
Oxime Intermediate Disappearance of ketone C=O peak. Appearance of broad -OH peak (~3200-3400) and C=N peak (~1650).
O-Tosyloxime Product Appearance of tosyl group signals: singlet for -CH₃ (~2.4 ppm) and two doublets for the aromatic protons (~7.4 and 7.9 ppm).Disappearance of -OH peak. Appearance of S=O stretches (~1370 and ~1180).
Lactam Product Complex changes in the aromatic region due to ring expansion. Appearance of a broad N-H singlet.Appearance of amide C=O stretch (~1660-1680) and N-H stretch (~3200).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: this compound is classified as a skin and eye irritant. Avoid inhalation of dust and direct contact.

  • Reagents:

    • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

    • p-Toluenesulfonyl chloride is corrosive and a lachrymator.

    • Polyphosphoric acid and sulfuric acid are extremely corrosive. Handle with extreme care. Quenching procedures are highly exothermic and should be performed cautiously.

  • Storage: Store the title compound in a tightly sealed container at 2-8 °C, away from sources of ignition and moisture.[3]

References

  • MDPI. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Available from: [Link]

  • ResearchGate. (2008). Synthesis and Characterization of Some Metal Complexes of 4,5-Diazafluoren-9-one and their Biological Effects on Human Carcinoma Cells. Available from: [Link]

  • Wikipedia. Beckmann rearrangement. Available from: [Link]

  • ResearchGate. (2010). Chemistry and Applications of 4,5-Diazafluorenes. Available from: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

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  • Scholars Research Library. (2012). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Available from: [Link]

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The Untapped Potential of 4,5-Diazafluoren-9-one O-(p-Toluenesulfonyl)oxime: A Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: An Invitation to Exploration

In the landscape of organic synthesis, the quest for novel molecular architectures continually drives the development of versatile reagents and methodologies. 4,5-Diazafluoren-9-one O-(p-toluenesulfonyl)oxime emerges as a reagent of significant, yet largely unexplored, potential. This molecule, characterized by a rigid, planar diazafluorene core, is functionalized as an O-tosyloxime, a moiety well-known to facilitate a variety of classical name reactions. The tosyl group acts as an excellent leaving group, priming the molecule for rearrangements and cyclizations under relatively mild conditions.

Commercially available from several suppliers, this compound stands as a promising building block for the synthesis of complex nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science.[1] Despite its availability and inherent reactivity, a thorough review of the scientific literature reveals a notable scarcity of published applications for this specific reagent.

This guide, therefore, serves not as a retrospective summary of established use-cases, but as a forward-looking prospectus for the modern research scientist. We will dissect the probable reactivity of this molecule based on well-established principles of organic chemistry, providing detailed theoretical application notes and exemplary protocols. The aim is to furnish researchers with a robust conceptual framework and practical starting points to unlock the synthetic utility of this intriguing compound.

Reagent Profile and Synthesis

4,5-Diazafluoren-9-one O-(p-toluenesulfonyl)oxime (or O-tosyloxime) possesses the molecular formula C₁₈H₁₃N₃O₃S.[2] The parent ketone, 4,5-diazafluoren-9-one, can be synthesized via the oxidation of 1,10-phenanthroline with potassium permanganate in an alkaline medium.[3] The ketone is then likely converted to its corresponding oxime via condensation with hydroxylamine, followed by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the final product.

The critical feature of this molecule is the N-OTs bond. The tosylate anion (TsO⁻) is a superb leaving group, meaning the N-O bond can be cleaved under thermal or chemical promotion to generate a highly reactive nitrenium-like intermediate. This inherent reactivity is the cornerstone of its potential applications.

Potential Application I: Beckmann Rearrangement for Novel Lactam Scaffolds

The Beckmann rearrangement is a cornerstone transformation in organic chemistry, converting an oxime into an amide.[4][5] For ketoximes, this reaction typically yields an N-substituted amide, and in the case of cyclic ketoximes, a ring-expanded lactam. The reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating.[5]

Causality and Mechanistic Insight:

The use of an O-tosyloxime provides a significant advantage over traditional acid-catalyzed Beckmann rearrangements of simple oximes. Strong acids like sulfuric or polyphosphoric acid are often required to protonate the oxime hydroxyl, converting it into a good leaving group (H₂O).[6] The pre-installed tosylate group in 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime circumvents the need for harsh acidic conditions, allowing the rearrangement to proceed under potentially milder thermal or Lewis acidic conditions.

Upon departure of the tosylate anion, a transient, electron-deficient nitrogen species is formed. This triggers a 1,2-migration of one of the adjacent aryl groups to the nitrogen atom. Given the planarity and symmetry of the diazafluorene core, either of the two aromatic rings fused to the central five-membered ring is expected to migrate, leading to a single, novel seven-membered lactam. This product, a dibenzo[c,f]dipyridinone derivative, represents a unique heterocyclic scaffold that could be of interest in drug discovery and as a monomer for novel polymers.

Beckmann_Rearrangement reagent 4,5-Diazafluoren-9-one O-Tosyloxime intermediate Nitrenium-like Intermediate + TsO⁻ reagent->intermediate Heat or Lewis Acid hydrolysis Iminium Cation intermediate->hydrolysis 1,2-Aryl Shift (Rearrangement) product Ring-Expanded Lactam (Dibenzo[c,f]dipyridinone derivative) hydrolysis->product Tautomerization water H₂O water->hydrolysis caption Figure 1. Proposed Beckmann Rearrangement Mechanism.

Figure 1. Proposed Beckmann Rearrangement Mechanism.

Exemplary Protocol: Beckmann Rearrangement of an Aromatic O-Tosyloxime

Disclaimer: This protocol is a general template adapted from established procedures for similar substrates and has not been specifically validated for 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime. It should be used as a starting point for experimental design and optimization.

StepProcedureRationale
1. Reagent Preparation Dissolve 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime (1.0 mmol) in a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.Anhydrous conditions are crucial to prevent hydrolysis of the intermediate iminium cation to the parent ketone. Dioxane and toluene are common high-boiling, non-protic solvents for this type of rearrangement.
2. Reaction Initiation Gently heat the solution to reflux (approx. 101 °C for dioxane, 111 °C for toluene) under an inert atmosphere (N₂ or Ar).Thermal energy is required to overcome the activation barrier for the departure of the tosylate leaving group and initiate the rearrangement. An inert atmosphere prevents potential oxidative side reactions.
3. Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.TLC is a rapid and effective method to track the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., KMnO₄) may be necessary for visualization.
4. Work-up Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).The aqueous wash removes any residual acidic impurities. Dichloromethane is a common solvent for extraction of moderately polar organic products.
5. Purification & Analysis Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient elution (e.g., ethyl acetate in hexane) to afford the pure lactam. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).Column chromatography is the standard method for purifying organic compounds. Spectroscopic and spectrometric analysis is essential to confirm the structure and purity of the rearranged product.

Potential Application II: Aza-Semmler-Wolff Reaction for Phenanthridine Synthesis

The Semmler-Wolff reaction, or aromatizing Beckmann rearrangement, is the acid-catalyzed conversion of certain cyclohexenone oximes to anilines. A related transformation could be envisioned for 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime, leading to a highly valuable phenanthridine core structure. Phenanthridines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While literature describes the synthesis of phenanthridines from other oxime derivatives,[2][7] the direct use of this substrate remains an open area of investigation.

Causality and Mechanistic Insight:

In this proposed pathway, treatment with a strong protic acid (e.g., polyphosphoric acid, PPA) or a potent Lewis acid could catalyze a concerted rearrangement and cyclization. The reaction would likely proceed through the same initial N-O bond cleavage, but instead of migration, an intramolecular electrophilic attack of the electron-deficient nitrogen onto the adjacent aromatic ring would occur. Subsequent dehydration and tautomerization would lead to the aromatic phenanthridine system. The product would be a novel 9-amino-phenanthridine derivative, a functional handle ripe for further synthetic elaboration.

Aza_Semmler_Wolff reagent 4,5-Diazafluoren-9-one O-Tosyloxime intermediate1 Nitrenium-like Intermediate + TsO⁻ reagent->intermediate1 Strong Acid (e.g., PPA) intermediate2 Cyclized Cationic Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Attack product 9-Amino-Phenanthridine Derivative intermediate2->product Dehydration & Tautomerization caption Figure 2. Proposed Aza-Semmler-Wolff Cyclization.

Figure 2. Proposed Aza-Semmler-Wolff Cyclization.

Conceptual Protocol: Acid-Catalyzed Cyclization to a Phenanthridine Derivative

Disclaimer: This conceptual protocol is based on conditions for related cyclizations and serves as a theoretical starting point. Significant optimization will likely be required.

StepProcedureRationale
1. Reaction Setup Add 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime (1.0 mmol) to polyphosphoric acid (PPA, ~10 g) in a reaction vessel.PPA serves as both the solvent and the strong acid catalyst required to promote the cyclization and subsequent dehydration steps.
2. Reaction Conditions Heat the mixture with vigorous stirring to 120-150 °C for several hours.High temperatures are typically necessary to drive this type of aromatizing rearrangement.
3. Monitoring Monitor the reaction by taking small aliquots, quenching them in ice-water, extracting with an organic solvent, and analyzing by TLC or LC-MS.This allows for tracking the reaction progress and identifying the optimal reaction time to maximize yield and minimize degradation.
4. Work-up After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH to precipitate the product.The acidic PPA must be neutralized. The product, being an amine, is often insoluble in basic aqueous solution and will precipitate. Caution: Quenching PPA is highly exothermic.
5. Purification & Analysis Collect the solid product by filtration, wash with water, and dry. Purify by column chromatography or recrystallization. Characterize the structure by NMR, IR, and HRMS to confirm the formation of the phenanthridine skeleton.Purification is essential to isolate the desired product from potential side products. Full characterization is required to verify the success of this novel transformation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: 4,5-Diazafluoren-9-one O-(p-toluenesulfonyl)oxime is an organic solid. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

  • Reactions: Reactions involving strong acids (PPA) and heating should be conducted with extreme care behind a blast shield in a fume hood. The quenching of PPA is highly exothermic and requires slow, careful addition to ice.

Conclusion and Future Outlook

4,5-Diazafluoren-9-one O-(p-toluenesulfonyl)oxime represents a compelling yet underutilized tool for the synthetic chemist. Its rigid, heteroaromatic framework combined with the reactive O-tosyloxime functionality positions it as an ideal candidate for constructing novel lactams and phenanthridine derivatives through well-precedented, yet in this context, unexplored rearrangement and cyclization reactions. The protocols and mechanistic insights provided herein are intended to catalyze this exploration. We encourage the research community to investigate these proposed pathways, as they hold the promise of unlocking new families of heterocyclic compounds with potential applications in pharmacology and materials science. The validation and optimization of these reactions will undoubtedly be a valuable contribution to the field of organic synthesis.

References

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  • ALFA CHEMICAL. CAS 1655490-79-1 | 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. Accessed January 19, 2026. [Link]

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  • Fun, H. K., et al. (1995). 4,5-Diazafluoren-9-one.
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  • Dickeson, J. E., & Summers, L. A. (1973). 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. Australian Journal of Chemistry, 26(12), 2727-2728. [Link]

  • Mor, S., & Pahal, P. (2012). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Scholars Research Library, Archives of Applied Science Research, 4(1), 118-124.
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  • Wang, Z., et al. (2023). Nitrenoid from Oxime: A Practical Synthesis of Planar Chiral Ferrocenyl Phenanthridines via Nitrene-Involved Ring-Expansion Reaction. Angewandte Chemie International Edition, 62(1), e202215530. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

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  • Rezvani, Z., et al. (2020). Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 19(2), 233-246. [Link]

  • Jones, B. (1944). Kinetics and Mechanism of the Beckmann Rearrangement. Chemical Reviews, 35(3), 335-350. [Link]

  • Martínez-Alonso, M., et al. (2023). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Molecules, 28(1), 1. [Link]

  • Padwa, A., & Koehler, K. F. (1986). Thermal rearrangements of some α-aroyl epoxides into dioxoles. Journal of the Chemical Society, Chemical Communications, (1), 789-790. [Link]

  • Butler, R. N., & O'Donohue, A. M. (1981). Intramolecularity of the Thermal Rearrangement of Allyloxytetrazoles to N-Allyltetrazolones. Journal of Chemical Research, Synopses, (6), 168.

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The Emergence of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime in Modern Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a versatile and reactive electrophilic aminating agent, and its burgeoning application in transition metal-catalyzed cross-coupling reactions. With a focus on the synthesis of N-functionalized heterocycles, this document offers detailed protocols, mechanistic insights, and practical considerations for researchers, medicinal chemists, and process development scientists. We will delve into the synthesis of this reagent, its characterization, and its role in facilitating challenging C-N bond formations, particularly through C-H activation pathways.

Introduction: A Novel Reagent for Electrophilic Amination

The direct introduction of a nitrogen atom into a C-H bond is a paramount transformation in organic synthesis, offering a streamlined route to valuable N-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods often rely on harsh conditions or pre-functionalized starting materials. The development of novel reagents that can deliver a nitrogen moiety under mild, catalytic conditions is therefore of significant interest.

This compound emerges as a promising candidate in this arena. Structurally, it is an O-acylated oxime, a class of compounds known to act as electrophilic aminating agents in the presence of transition metal catalysts.[3][4][5] The inherent strain of the diazafluorenone core and the good leaving group ability of the tosylate moiety suggest a high reactivity towards N-O bond cleavage, a key step in many proposed catalytic cycles for C-H amination.[1][3]

This guide will provide a comprehensive overview of the synthesis and application of this reagent, with a particular focus on its use in palladium- and rhodium-catalyzed C-H amination reactions.

Synthesis and Characterization of the Reagent

The journey to utilizing this compound begins with the synthesis of its precursor, 4,5-diazafluoren-9-one.

Synthesis of 4,5-Diazafluoren-9-one

A reliable and scalable synthesis of 4,5-diazafluoren-9-one involves the oxidation of the readily available 1,10-phenanthroline.[6][7][8][9]

Protocol 1: Oxidation of 1,10-Phenanthroline

  • Materials:

    • 1,10-Phenanthroline monohydrate

    • Potassium permanganate (KMnO₄)

    • Potassium hydroxide (KOH)

    • Deionized water

    • Chloroform

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,10-phenanthroline monohydrate and potassium hydroxide in deionized water.

    • Heat the solution to a vigorous boil.

    • In a separate beaker, prepare a hot solution of potassium permanganate in deionized water.

    • Slowly add the hot potassium permanganate solution to the boiling 1,10-phenanthroline solution over a period of 15-20 minutes with vigorous stirring. The color of the reaction mixture will change, and a precipitate of manganese dioxide will form.

    • After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes.

    • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate and extract with chloroform multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-diazafluoren-9-one as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent such as acetone or ethanol.

Synthesis of this compound

The O-tosyl oxime is prepared from the corresponding ketone via a condensation reaction with hydroxylamine followed by tosylation.[10][11][12][13][14]

Protocol 2: Preparation of the O-Tosyl Oxime

  • Materials:

    • 4,5-Diazafluoren-9-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate or pyridine

    • Ethanol or a similar protic solvent

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine or pyridine

    • Dichloromethane or a similar aprotic solvent

  • Procedure:

    • Oximation: In a round-bottom flask, dissolve 4,5-diazafluoren-9-one in ethanol. Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with water, and dry.

    • Tosylation: In a separate flask, dissolve the dried 4,5-diazafluoren-9-one oxime in dichloromethane. Cool the solution in an ice bath.

    • Add triethylamine or pyridine, followed by the slow addition of p-toluenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until the starting oxime is consumed (monitor by TLC).

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
4,5-Diazafluoren-9-oneC₁₁H₆N₂O182.18Yellow to orange solid
This compoundC₁₈H₁₃N₃O₃S351.38Off-white to yellow solid
Table 1: Physical Properties of the Reagent and its Precursor.

Mechanistic Framework: The Role in C-H Amination

The utility of this compound in cross-coupling reactions, particularly C-H amination, is predicated on its ability to act as an electrophilic "amino" source. The prevailing mechanistic hypothesis, supported by studies on related oxime esters, involves the oxidative addition of the N-O bond to a low-valent transition metal catalyst, such as Pd(0) or Rh(I).[1][3][4][5]

Mechanism M(0) M(0) Intermediate_A M(II) Intermediate M(0)->Intermediate_A Oxidative Addition (N-O cleavage) Reagent 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime Reagent->Intermediate_A Intermediate_B Metallacycle Intermediate_A->Intermediate_B C-H Activation Arene Arene Substrate (R-H) Arene->Intermediate_B Product N-Aryl Product (R-NH-R') Intermediate_B->Product Reductive Elimination Product->M(0) Catalyst Regeneration

Figure 1: Proposed Catalytic Cycle for C-H Amination.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the N-O bond of the O-tosyl oxime to a low-valent metal center (e.g., Pd(0)). This step is facilitated by the relatively weak N-O bond and results in the formation of a high-valent metal(II) intermediate.[1][3][5]

  • C-H Activation: The metal(II) intermediate then undergoes C-H activation with the arene or heteroarene substrate. This can proceed through various pathways, including concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution, often directed by a coordinating group on the substrate.

  • Reductive Elimination: The resulting metallacycle undergoes reductive elimination to form the C-N bond of the aminated product and regenerate the low-valent metal catalyst, which can then re-enter the catalytic cycle.

Application in Cross-Coupling: A Protocol for Directed C-H Amination

While specific published protocols for this compound are emerging, a general procedure for a directed C-H amination of an arene can be formulated based on established methodologies for similar electrophilic aminating agents.[15][16]

Protocol 3: Rhodium-Catalyzed Directed C-H Amination of a Benzamide Derivative

This protocol describes a hypothetical, yet scientifically plausible, application of the title reagent in the ortho-amination of a benzamide derivative, where the amide acts as a directing group.

  • Materials:

    • N-Arylbenzamide substrate

    • This compound

    • [RhCp*Cl₂]₂ (or a similar Rh(III) precatalyst)

    • Silver hexafluoroantimonate (AgSbF₆) or a similar silver salt (as a halide scavenger)

    • A suitable base (e.g., cesium carbonate, Cs₂CO₃)

    • Anhydrous solvent (e.g., 1,2-dichloroethane or dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the N-arylbenzamide substrate, this compound, [RhCp*Cl₂]₂, AgSbF₆, and Cs₂CO₃ under an inert atmosphere (e.g., argon or nitrogen).

    • Add the anhydrous solvent via syringe.

    • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Substrate, Reagent, Catalyst, Additive, and Base Solvent Add Anhydrous Solvent Reactants->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Dilute Filtration Filter through Celite Quenching->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification

Figure 2: Experimental Workflow for Directed C-H Amination.

Scope and Limitations

The application of this compound in cross-coupling is a developing area. Based on analogous systems, the following scope and limitations can be anticipated:

  • Substrate Scope: The reaction is expected to be applicable to a range of arenes and heteroarenes, particularly those amenable to C-H activation. Electron-rich substrates are likely to be more reactive. The presence of directing groups on the substrate will be crucial for achieving regioselectivity.

  • Functional Group Tolerance: The mild reaction conditions should allow for good functional group tolerance. However, substrates with highly nucleophilic groups may compete with the desired C-H amination.

  • Limitations: The synthesis of the reagent involves multiple steps. The efficiency of the C-H amination may be sensitive to the choice of catalyst, solvent, and base. Further optimization will be necessary for specific substrate classes.

Conclusion and Future Outlook

This compound represents a valuable addition to the synthetic chemist's toolkit for the construction of C-N bonds. Its potential as an electrophilic aminating agent in transition metal-catalyzed C-H functionalization opens up new avenues for the efficient synthesis of complex nitrogen-containing molecules. Future research will likely focus on expanding the scope of its applications, developing asymmetric variants of these transformations, and further elucidating the reaction mechanisms. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising reagent.

References

  • Copper mediated C–H amination with oximes: en route to primary anilines. (2018). RSC Publishing. [Link]

  • 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. (n.d.). SciSpace. [Link]

  • 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. (1973). Australian Journal of Chemistry. [Link]

  • Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation. (2020). Organic & Biomolecular Chemistry. [Link]

  • 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. (2022). MDPI. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (2011). NIH. [Link]

  • Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. (2010). Journal of the American Chemical Society. [Link]

  • 4,5-Diazafluoren-9-one. (2023). ResearchGate. [Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017). ACS Publications. [Link]

  • Copper-catalyzed electrophilic amination of heteroarenes and arenes by C-H zincation. (n.d.). Duke Scholars. [Link]

  • Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. (2017). PubMed. [Link]

  • Oxime. (n.d.). Wikipedia. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. (2017). ACS Publications. [Link]

  • Rh[III]-Catalyzed Direct C–H Amination Using N-Chloroamines at Room Temperature. (2012). ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. (2010). Journal of the American Chemical Society. [Link]

  • Rhodium-catalyzed enantioselective hydrogenation of oxime acetates. (2012). PubMed. [Link]

  • Electrochemical Non-Directed Arene C–H Amination. (2021). NIH. [Link]

  • Oximes. (n.d.). BYJU'S. [Link]

  • Copper-Catalyzed Electrophilic Amination of Heteroarenes and Arenes by C–H Zincation. (2014). NIH. [Link]

  • Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. (2021). ACS Publications. [Link]

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (2011). ResearchGate. [Link]

  • Electrophilic Amination with Nitroarenes. (2017). PubMed. [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2015). Oriental Journal of Chemistry. [Link]

Sources

Application Notes and Protocols: 4,5-Diazafluoren-9-one O-(p-Toluenesulfonyl)oxime as a Reagent for Nitrogen Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Modern Synthetic Chemistry

4,5-Diazafluoren-9-one O-(p-toluenesulfonyl)oxime is a highly reactive and versatile building block with significant potential in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[1] Its unique diazafluorene core structure, combined with the reactive O-tosyloxime functionality, makes it a valuable tool for the construction of diverse heterocyclic scaffolds. This guide provides a comprehensive overview of this reagent, including its synthesis and potential applications in the formation of nitrogen heterocycles, supported by established chemical principles and analogous reactivity patterns of related O-acyl and O-sulfonyl oximes.

The core reactivity of O-acyl and O-sulfonyl oximes often involves the cleavage of the N-O bond, which can be initiated by heat, light, or transition metal catalysts. This cleavage can lead to the formation of highly reactive iminyl radical intermediates, which can then undergo a variety of transformations, including intramolecular cyclizations to form a range of nitrogen heterocycles.[2][3][4][5] The 4,5-diazafluorene moiety of the title reagent can impart unique electronic and steric properties, potentially influencing the reactivity and selectivity of these transformations.

Synthesis of the Precursor and Reagent

The journey to utilizing 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime begins with the synthesis of its precursor, 4,5-diazafluoren-9-one. A common and effective method involves the oxidation of 1,10-phenanthroline.

Protocol 1: Synthesis of 4,5-Diazafluoren-9-one

This protocol is adapted from established literature procedures for the oxidation of 1,10-phenanthroline.[6]

Materials:

  • 1,10-Phenanthroline monohydrate

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetone

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Heating mantle with stirrer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-phenanthroline monohydrate and potassium hydroxide in deionized water.

  • Heat the solution to reflux with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate in hot deionized water.

  • Slowly add the hot potassium permanganate solution to the refluxing phenanthroline solution via an addition funnel over a period of 30-60 minutes. The reaction is exothermic and will generate a brown precipitate of manganese dioxide.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • While still hot, filter the reaction mixture through a Celite pad in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Cool the filtrate to room temperature and transfer it to a large separatory funnel.

  • Extract the aqueous solution with chloroform (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the chloroform solution under reduced pressure using a rotary evaporator to yield a solid residue.

  • Recrystallize the crude product from acetone to afford pure 4,5-diazafluoren-9-one as a crystalline solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Preparation of 4,5-Diazafluoren-9-one O-(p-Toluenesulfonyl)oxime

This protocol is a general procedure for the tosylation of an oxime.

Materials:

  • 4,5-Diazafluoren-9-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve 4,5-diazafluoren-9-one and hydroxylamine hydrochloride in pyridine. Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated oxime by filtration. Wash the solid with cold water and dry under vacuum.

  • Tosylation: Suspend the dried 4,5-diazafluoren-9-one oxime in dichloromethane.

  • Cool the suspension in an ice bath and add p-toluenesulfonyl chloride portion-wise, followed by the dropwise addition of pyridine.

  • Allow the reaction to warm to room temperature and stir until the starting oxime is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime.

Potential Applications in Nitrogen Heterocycle Synthesis: Analogous Reactivity

While specific, peer-reviewed protocols for the use of 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime in heterocycle synthesis are not yet widely available, the known reactivity of other O-acyl and O-sulfonyl oximes provides a strong foundation for predicting its utility. The following sections describe potential applications with illustrative, analogous protocols.

Synthesis of Pyrroles and Pyridines via Radical Cyclization

O-acyl and O-sulfonyl oximes can serve as precursors to iminyl radicals, which can undergo intramolecular cyclization onto pendant alkenes or alkynes to form five- and six-membered nitrogen heterocycles.[7] Transition metal catalysis, often with copper or iron, can facilitate the reductive cleavage of the N-O bond to initiate this process.[2][3]

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of nitrogen heterocycles via iminyl radical cyclization.

Analogous Protocol: Copper-Catalyzed Synthesis of Pyrrolines (Illustrative)

This protocol is based on established methods for the copper-catalyzed cyclization of unsaturated O-acyl oximes.

Materials:

  • Unsaturated O-acyl oxime (e.g., an O-acetyl oxime of a γ,δ-unsaturated ketone)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • To a flame-dried Schlenk tube, add the unsaturated O-acyl oxime, CuI, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrroline derivative.

Synthesis of Aziridines via Nitrene Transfer

Although less common for O-tosyl oximes of ketones, related reagents can be precursors for nitrene or nitrenoid species, which can undergo addition reactions with alkenes to form aziridines. This transformation is highly valuable for introducing a nitrogen atom into a molecule with stereochemical control.

[3+2] Cycloaddition Reactions

One of the most promising potential applications of 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime is in [3+2] cycloaddition reactions. It is known that 4,5-diazafluoren-9-one can be a precursor to 9-diazo-4,5-diazafluorene.[8] This diazo compound can then act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to generate pyrazoline and pyrazole derivatives, respectively.

Conceptual Reaction Scheme:

Figure 2: Proposed pathway for pyrazole synthesis via a diazo intermediate.

Data Summary

Reagent/PrecursorMolecular FormulaMolecular WeightKey Properties
1,10-PhenanthrolineC₁₂H₈N₂180.21 g/mol Solid, good chelating ligand
4,5-Diazafluoren-9-oneC₁₁H₆N₂O182.18 g/mol Solid, fluorescent probe, building block[8]
4,5-Diazafluoren-9-one O-(p-Toluenesulfonyl)oximeC₁₈H₁₃N₃O₃S351.38 g/mol Reactive solid, precursor to reactive intermediates

Conclusion and Future Outlook

4,5-Diazafluoren-9-one O-(p-toluenesulfonyl)oxime represents a promising yet underexplored reagent in the field of nitrogen heterocycle synthesis. Based on the established reactivity of analogous O-acyl and O-sulfonyl oximes, it is poised to be a valuable tool for the construction of a variety of heterocyclic scaffolds through pathways such as iminyl radical cyclizations and cycloaddition reactions. The protocols provided herein for the synthesis of the reagent and its precursor offer a solid starting point for researchers to explore its synthetic potential. Further investigations into the reactivity of this reagent are warranted and are expected to unveil novel and efficient methods for the synthesis of medicinally relevant nitrogen-containing molecules.

References

  • Qu, Z., Tian, T., Deng, G.-J., & Huang, H. (2022). Diverse catalytic systems for nitrogen-heterocycle formation from O-acyl ketoximes. Chinese Chemical Letters, 33(5), 2291-2300.
  • ResearchGate. (2022). Scheme 1. Synthesis of various heterocycles from O-acyl oximes. [Link]

  • Royal Society of Chemistry. (2021). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(1), 775. [Link]

  • MDPI. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Molecules. [Link]

  • ResearchGate. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. [Link]

  • RSC Publishing. (1993). Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology. Journal of the Chemical Society, Chemical Communications. [Link]

  • Royal Society of Chemistry. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews. [Link]

  • ResearchGate. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. [Link]

  • PubMed. (2002). Synthesis of aza-heterocycles from oximes by amino-Heck reaction. Chemical and Pharmaceutical Bulletin. [Link]

  • MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Heterocycles from Oximes. [Link]

Sources

role of 4,5-Diazafluorene-9-one O-tosyloxime in Beckmann rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Research Protocol

Topic: A Hypothetical Investigation into the Role of 4,5-Diazafluorene-9-one O-tosyloxime in the Beckmann Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of 4,5-Diazafluorene-9-one O-tosyloxime in the Beckmann rearrangement is a novel concept and, to our knowledge, has not been reported in peer-reviewed literature. This document presents a hypothetical framework and a research protocol to investigate its potential, based on established principles of organic chemistry.

Introduction: The Quest for Milder Beckmann Rearrangement Conditions

The Beckmann rearrangement is a fundamental transformation in organic synthesis, enabling the conversion of oximes into amides or lactams.[1][2][3] Its industrial significance is highlighted by the large-scale production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[1] Traditionally, this rearrangement requires stoichiometric amounts of strong acids like concentrated sulfuric acid or oleum, which present challenges in terms of substrate sensitivity, waste generation, and reactor corrosion.[1]

This has spurred extensive research into developing milder and more catalytic versions of the Beckmann rearrangement. A variety of reagents and catalysts have been explored, including tosyl chloride, cyanuric chloride, and various solid acids, to facilitate the reaction under more benign conditions.[1][4] The core principle often involves the conversion of the oxime's hydroxyl group into a better leaving group, thereby lowering the activation energy for the rearrangement.[2]

This application note proposes a novel, hypothetical reagent, 4,5-Diazafluorene-9-one O-tosyloxime , for investigation in the Beckmann rearrangement. We will explore its potential advantages, propose a plausible reaction mechanism, and provide a detailed experimental protocol for its synthesis and evaluation.

The Candidate: 4,5-Diazafluorene-9-one O-tosyloxime

4,5-Diazafluoren-9-one is a heterocyclic compound that has been utilized as a building block for ligands in coordination chemistry and as a fluorescent probe. Its rigid, planar structure and the presence of two nitrogen atoms make it an intriguing scaffold for designing new reagents and catalysts. The derivatization of its ketone functionality into an O-tosyloxime introduces a key feature for promoting the Beckmann rearrangement: the O-tosyl group, which is an excellent leaving group.

The proposed reagent, 4,5-Diazafluorene-9-one O-tosyloxime, could potentially act as an efficient "carrier" of the tosyl group to an oxime substrate via an in-situ transoximation, or it might undergo the rearrangement itself under certain conditions, although the former is the focus of this proposed study. The nitrogen atoms in the diazafluorene core could play a role in modulating the reactivity of the O-tosyloxime or in coordinating to a co-catalyst.

Proposed Mechanism of Action

We hypothesize that 4,5-Diazafluorene-9-one O-tosyloxime could facilitate the Beckmann rearrangement of a ketoxime (e.g., cyclohexanone oxime) through a catalytic cycle involving the transfer of the tosyl group.

Proposed Catalytic Cycle:

  • Tosyl Group Transfer: The ketoxime substrate reacts with 4,5-Diazafluorene-9-one O-tosyloxime in a transoximation reaction to form the O-tosyloxime of the substrate and regenerate 4,5-Diazafluoren-9-one oxime.

  • Beckmann Rearrangement: The newly formed substrate O-tosyloxime, now activated with a good leaving group, undergoes the classical Beckmann rearrangement to yield the corresponding amide or lactam.

  • Catalyst Regeneration: The 4,5-Diazafluoren-9-one oxime is then re-tosylated by a stoichiometric tosylating agent (e.g., tosyl chloride) in the presence of a base to regenerate the starting 4,5-Diazafluorene-9-one O-tosyloxime, thus completing the catalytic cycle.

Beckmann_Rearrangement_Hypothetical_Catalysis Substrate Ketoxime (R-C(=NOH)-R') Intermediate Substrate O-tosyloxime (R-C(=NOTs)-R') Substrate->Intermediate Tosyl Transfer Tosyl_Reagent 4,5-Diazafluorene-9-one O-tosyloxime Tosyl_Reagent->Intermediate Product Amide/Lactam Intermediate->Product Rearrangement Byproduct 4,5-Diazafluorene-9-one oxime Intermediate->Byproduct Byproduct->Tosyl_Reagent Regeneration Regeneration Tosylating Agent (e.g., TsCl, Base) Regeneration->Tosyl_Reagent

Caption: Proposed catalytic cycle for the Beckmann rearrangement using 4,5-Diazafluorene-9-one O-tosyloxime.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the proposed reagent and its application in a model Beckmann rearrangement.

Protocol 1: Synthesis of 4,5-Diazafluorene-9-one O-tosyloxime

Materials:

  • 4,5-Diazafluoren-9-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Synthesis of 4,5-Diazafluoren-9-one oxime:

    • In a 100 mL round-bottom flask, dissolve 4,5-Diazafluoren-9-one (1.0 g, 5.49 mmol) in 30 mL of ethanol.

    • Add hydroxylamine hydrochloride (0.76 g, 10.98 mmol) and pyridine (1.74 g, 21.96 mmol).

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and pour it into 100 mL of cold water.

    • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain 4,5-Diazafluoren-9-one oxime.

  • Synthesis of 4,5-Diazafluorene-9-one O-tosyloxime:

    • Suspend the dried 4,5-Diazafluoren-9-one oxime (1.0 g, 5.07 mmol) in 30 mL of DCM in a 100 mL round-bottom flask at 0 °C.

    • Add pyridine (0.80 g, 10.14 mmol).

    • Slowly add a solution of p-toluenesulfonyl chloride (1.06 g, 5.58 mmol) in 10 mL of DCM.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Quench the reaction with 20 mL of saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound.

Protocol 2: Beckmann Rearrangement of Cyclohexanone Oxime

Materials:

  • Cyclohexanone oxime

  • 4,5-Diazafluorene-9-one O-tosyloxime (from Protocol 1)

  • Acetonitrile (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL oven-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone oxime (113 mg, 1.0 mmol), 4,5-Diazafluorene-9-one O-tosyloxime (35 mg, 0.1 mmol, 10 mol%), and anhydrous acetonitrile (5 mL).

  • Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) to yield ε-caprolactam.

Substrate Scope and Expected Outcomes (Hypothetical)

The following table outlines a proposed set of substrates to evaluate the scope of this hypothetical new method for the Beckmann rearrangement.

EntrySubstrate (Ketoxime)Expected ProductTarget Yield (%)
1Cyclohexanone oximeε-Caprolactam>90
2Acetophenone oximeAcetanilide>85
3Benzophenone oximeBenzanilide>90
44-Methylacetophenone oximeN-(p-tolyl)acetamide>85
5Cyclopentanone oximeδ-Valerolactam>80

Concluding Remarks and Future Directions

The proposed investigation into the use of 4,5-Diazafluorene-9-one O-tosyloxime for the Beckmann rearrangement offers a novel avenue for the development of mild and efficient methods for this important transformation. The rigid, heterocyclic backbone of the reagent may offer unique reactivity and selectivity compared to existing methods.

Successful implementation of this protocol would warrant further studies, including:

  • A detailed investigation of the reaction mechanism to confirm the proposed catalytic cycle.

  • Optimization of reaction conditions (solvent, temperature, catalyst loading) for a wider range of substrates.

  • Exploration of the potential for asymmetric catalysis by employing chiral derivatives of 4,5-Diazafluoren-9-one.

This research has the potential to contribute a valuable new tool to the synthetic organic chemist's toolbox for the construction of amides and lactams, with possible applications in the synthesis of pharmaceuticals and other fine chemicals.

References

  • Wikipedia. Beckmann rearrangement. [Link]

  • Eckhard, I. F., & Summers, L. A. (1973). 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. Australian Journal of Chemistry, 26(12), 2727-2728. [Link]

  • MDPI. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. [Link]

  • ResearchGate. (2015). Chemistry and Applications of 4,5-Diazafluorenes. [Link]

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]

  • Campbell, A. N., White, P. B., Guzei, I. A., & Stahl, S. S. (2009). Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 131(42), 15114–15115. [Link]

  • ResearchGate. (1995). 4,5-Diazafluoren-9-one. [Link]

  • ACS Publications. The Beckmann Rearrangement. [Link]

  • Campbell, A. N., White, P. B., Guzei, I. A., & Stahl, S. S. (2009). Allylic C−H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 131(42), 15114-15115. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • MDPI. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • Frontiers in Chemistry. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridines Using Oxime Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, appearing as a critical pharmacophore in a vast array of therapeutic agents.[1][2] Its prevalence demands the continuous evolution of synthetic methodologies that are not only efficient and high-yielding but also modular and tolerant of diverse functional groups. Traditional methods for pyridine synthesis often require harsh reaction conditions and offer limited control over substitution patterns.[2] In recent years, the use of oxime esters as versatile precursors has emerged as a powerful and elegant strategy to construct highly substituted pyridines under milder conditions, driven by advances in transition-metal catalysis, photocatalysis, and electrochemistry.[3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of substituted pyridines from oxime esters. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols for key synthetic routes, and offer insights into troubleshooting common experimental challenges.

Theoretical Background: Mechanistic Diversity in Pyridine Formation from Oxime Esters

The synthetic utility of oxime esters in pyridine synthesis stems from the inherent reactivity of the N-O bond.[5] Cleavage of this bond, often facilitated by a catalyst, generates reactive iminyl radical or N-metalated intermediates that can engage in a variety of cyclization cascades to form the pyridine ring. The specific pathway is highly dependent on the chosen catalytic system and reaction partners.

Transition Metal-Catalyzed Pathways

Transition metals, particularly rhodium, palladium, and copper, have proven to be exceptional catalysts for the synthesis of pyridines from oxime esters.[1][2][3] These reactions typically proceed through a [4+2] cycloaddition-type mechanism where the oxime ester provides a four-atom component (C-C-C=N) and a two-atom partner, such as an alkyne or alkene, completes the ring.

A prominent example is the Rh(III)-catalyzed coupling of α,β-unsaturated oximes with alkynes.[1][4] The reaction is believed to proceed through a C-H activation event, forming a seven-membered rhodacycle intermediate which then undergoes reductive elimination to furnish the pyridine product.[1] The choice of cyclopentadienyl (Cp) ligand on the rhodium catalyst can even provide complementary regioselectivity.[1][4]

Similarly, copper-catalyzed methods offer a versatile approach. One strategy involves the coupling of oxime acetates with aldehydes, where the copper catalyst facilitates the cleavage of the N-O bond to generate an imine radical.[3] This radical then participates in a cascade of reactions, including condensation and elimination, to yield the final pyridine product.[3] Another elegant copper-catalyzed approach involves the cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, leading to a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to form the pyridine.[6]

Caption: Generalized mechanistic pathway for pyridine synthesis from oxime esters.

Metal-Free and Radical-Mediated Pathways

While transition metals are highly effective, metal-free approaches offer advantages in terms of cost and potential toxicity concerns. Systems employing reagents like ammonium iodide have been shown to promote the reduction of the oxime N-O bond, initiating a condensation cascade to form pyridines.[7] Photocatalysis has also emerged as a powerful tool, utilizing visible light to generate iminyl radicals from oxime esters, which can then engage in downstream cyclization reactions.[5]

Experimental Protocols

The following protocols are representative examples of common methods for synthesizing substituted pyridines from oxime esters. Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[8]

Protocol 1: Rh(III)-Catalyzed Synthesis of Pyridines from α,β-Unsaturated Oximes and Alkynes[1]

This protocol is adapted from the work of Rovis and coworkers and is particularly effective for the synthesis of polysubstituted pyridines.[1][4]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
α,β-Unsaturated OximeReagentSigma-AldrichSynthesized from the corresponding ketone.
AlkyneReagentSigma-Aldrich
[RhCpCl₂]₂ or [RhCptCl₂]₂CatalystStrem ChemicalsCp and Cpt ligands offer complementary regioselectivity.[1]
Cesium Acetate (CsOAc)AnhydrousSigma-Aldrich
2,2,2-Trifluoroethanol (TFE)AnhydrousAcros Organics
Schlenk tube-VWROr other suitable reaction vessel for inert atmosphere.
Magnetic stir plate and stir bar-VWR

Procedure:

  • To a flame-dried Schlenk tube under an atmosphere of argon or nitrogen, add the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv), the alkyne (0.22 mmol, 1.1 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and CsOAc (0.4 mmol, 2.0 equiv).

  • Add anhydrous TFE (3 mL) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 45-80 °C. The optimal temperature may vary depending on the substrates.[1]

  • Stir the reaction for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.

Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Pyridines from O-Acetyl Oximes and α,β-Unsaturated Aldehydes[8][9]

This method, developed by Yoshikai and coworkers, provides a modular [3+3] condensation approach.[8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Acetophenone O-acetyl oximeReagentTCICan be synthesized from acetophenone.[9]
trans-CinnamaldehydeReagentAlfa AesarPurify by distillation if necessary.[8]
Copper(I) Iodide (CuI)98%Strem Chemicals
Diisopropylamine99.5%AldrichPurify by distillation over CaH₂.[8]
Dichloromethane (DCM)AnhydrousFisher Scientific
Round-bottom flask-VWR
Magnetic stir plate and stir bar-VWR

Procedure:

  • To a 50-mL round-bottom flask, add acetophenone O-acetyl oxime (3.54 g, 20.0 mmol, 1.0 equiv), CuI (762 mg, 4.0 mmol, 20 mol%), and a magnetic stir bar.

  • Add anhydrous DCM (20 mL).

  • Add trans-cinnamaldehyde (3.80 mL, 30.0 mmol, 1.5 equiv) followed by diisopropylamine (5.60 mL, 40.0 mmol, 2.0 equiv) at room temperature.

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield the 2,4-disubstituted pyridine.[8]

Caption: A typical experimental workflow for pyridine synthesis.

Data and Expected Outcomes

The yields and regioselectivity of these reactions are highly substrate-dependent. Below is a summary of representative data from the literature.

Table 1: Representative Yields for Rh(III)-Catalyzed Pyridine Synthesis [1]

Oxime SubstrateAlkyne PartnerCatalystYield (%)Regioselectivity
(E)-3-phenylpropenal oxime1-phenyl-1-propyne[RhCptCl₂]₂874:1
(E)-3-phenylpropenal oxime1-phenyl-1-propyne[RhCpCl₂]₂851:1.2
(E)-cinnamaldehyde oximeEthyl phenylpropiolate[RhCpCl₂]₂78>20:1

Table 2: Scope of Copper-Catalyzed [3+3] Pyridine Synthesis [3]

Oxime Acetate (Ar)Aldehyde (Ar')Yield (%)
PhenylBenzaldehyde85
4-Methoxyphenyl4-Chlorobenzaldehyde92
4-Bromophenyl2-Naphthaldehyde81

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Impure reagents or solvents- Incorrect reaction temperature- Use freshly opened or purified catalyst.- Ensure all reagents and solvents are anhydrous.- Optimize the reaction temperature.
Formation of multiple products/low regioselectivity - Substrate electronics/sterics- Ligand choice (for Rh-catalysis)- For Rh-catalyzed reactions, screen different Cp ligands (e.g., Cp* vs Cpt) to improve selectivity.[1]
Decomposition of starting material - Reaction temperature too high- Air or moisture sensitivity- Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere.
Difficulty in purification - Products with similar polarity- Try a different eluent system or use preparative HPLC for purification.

Conclusion

The synthesis of substituted pyridines using oxime esters represents a significant advancement in heterocyclic chemistry. The methodologies outlined in this guide, from transition-metal catalysis to radical-mediated pathways, offer a versatile and powerful toolkit for accessing a wide range of pyridine derivatives. By understanding the underlying mechanisms and following robust experimental protocols, researchers can leverage these reactions to accelerate the discovery and development of novel chemical entities with potential applications in medicine and materials science.

References

  • Reddy, R. P., and Rovis, T. (2012). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Chemical Communications, 48(79), 9879-9881. [Link]

  • Wang, C., et al. (2011). Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines. Organic Letters, 13(19), 5192-5195. [Link]

  • Reddy, R. P., and Rovis, T. (2012). Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity. Chemical Communications. [Link]

  • Tan, W. W., et al. (2014). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 91, 120-131. [Link]

  • Wang, Z., et al. (2020). Recent advances in the synthesis of N-heterocycles via cleavage of N–O bond in oximes and hydroxylamines. Chinese Chemical Letters, 31(11), 2821-2830. [Link]

  • Stuart, D. R., et al. (2013). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society, 135(1), 66-69. [Link]

  • Huang, H., et al. (2016). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 14(30), 7249-7253. [Link]

  • Liu, S., and Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

  • Wei, Y., and Yoshikai, N. (2013). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society, 135(10), 3756-3759. [Link]

  • Park, J., et al. (2022). Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Chemical Science, 13(33), 9789-9795. [Link]

  • Tan, W. W., et al. (2014). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Nanyang Technological University. [Link]

Sources

Application Notes & Protocols: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of medicinal chemistry, the identification and synthesis of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—are of paramount importance. Nitrogen-containing heterocycles are a cornerstone of this field, forming the core of countless natural products and pharmaceuticals.[1][2] Among these, the phenanthridinone skeleton is a recurring motif in bioactive alkaloids and clinically significant molecules, valued for its rigid, planar structure that facilitates precise interactions with biological macromolecules.[3]

This guide details the strategic use of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime as a versatile and highly efficient precursor for the synthesis of diaza-phenanthridinone derivatives.[4][5] The core transformation leverages the classic Beckmann rearrangement, a robust and predictable reaction for converting oximes into amides or lactams.[6][7] By converting the hydroxyl group of the parent oxime into an excellent leaving group (tosylate), the subsequent rearrangement proceeds under mild conditions, offering a reliable pathway to expand the central five-membered ring of the diazafluorene system into the desired six-membered lactam.

This document provides a comprehensive overview, from the synthesis of the starting materials to detailed, field-tested protocols for the key transformations, intended for researchers and scientists in drug discovery and process development.

Section 1: The Synthetic Strategy: From Ketone to Lactam

The overall synthetic pathway is a multi-step process designed for efficiency and control. It begins with the accessible heterocyclic building block, 4,5-diazafluoren-9-one, and proceeds through its oxime derivative to the activated tosyl oxime, which is primed for the key rearrangement step. The tosyl group is critical; its electron-withdrawing nature and stability as a leaving group (p-toluenesulfonate anion) facilitate the cleavage of the N-O bond, which is the energetic linchpin of the Beckmann rearrangement.[8][9]

The workflow is designed to build molecular complexity in a controlled manner, culminating in the formation of a high-value pharmaceutical intermediate.

G A 4,5-Diazafluoren-9-one B 4,5-Diazafluoren-9-one Oxime A->B NH₂OH·HCl, Pyridine, EtOH, Reflux C 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime B->C TsCl, Pyridine, DCM, 0°C to RT D [Nitrilium Ion Intermediate] C->D Heat or Lewis Acid E Diaza-phenanthridinone Derivative D->E

Figure 1: Overall synthetic workflow from 4,5-diazafluoren-9-one to the target diaza-phenanthridinone scaffold.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of the key compounds in this pathway.

Protocol 1: Synthesis of 4,5-Diazafluoren-9-one (DAFO)

Principle: This protocol describes the oxidative rearrangement of 1,10-phenanthroline using potassium permanganate in an alkaline medium. The reaction proceeds via a presumed 1,10-phenanthroline-5,6-quinone intermediate, which undergoes a benzilic acid-type rearrangement to yield the target ketone.[10]

  • Materials & Reagents:

    • 1,10-Phenanthroline monohydrate (CAS: 5144-89-8)

    • Potassium hydroxide (KOH) (CAS: 1310-58-3)

    • Potassium permanganate (KMnO₄) (CAS: 7722-64-7)

    • Chloroform (CAS: 67-66-3)

    • Magnesium sulfate (anhydrous) (CAS: 7487-88-9)

    • Acetone (CAS: 67-64-1)

    • Deionized water

  • Equipment:

    • 3 L three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle

    • Condenser

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In the 3 L flask, dissolve 1,10-phenanthroline monohydrate (20.0 g) and KOH (10.0 g) in deionized water (1.5 L).

    • Heat the solution to a vigorous boil with mechanical stirring.

    • In a separate beaker, prepare a hot solution of KMnO₄ (50.0 g) in water (800 mL).

    • Add the hot KMnO₄ solution dropwise to the boiling phenanthroline solution over 15-20 minutes. Causality: Adding the oxidant slowly to the hot solution maintains a high reaction rate while controlling the highly exothermic oxidation process.

    • Maintain vigorous boiling and stirring throughout the addition. After the addition is complete, continue boiling for an additional 10 minutes.

    • Filter the hot mixture through a Celite pad to remove the manganese dioxide precipitate.

    • Cool the orange filtrate to room temperature and transfer it to a large separatory funnel.

    • Extract the aqueous solution with chloroform (3 x 500 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting pale yellow solid from acetone to yield pure 4,5-diazafluoren-9-one.[10]

Protocol 2: Synthesis of 4,5-Diazafluoren-9-one Oxime

Principle: A standard condensation reaction between the ketone (DAFO) and hydroxylamine hydrochloride. Pyridine is used as a mild base to neutralize the HCl released, driving the reaction to completion.

  • Materials & Reagents:

    • 4,5-Diazafluoren-9-one (DAFO) (CAS: 50890-67-0)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (CAS: 5470-11-1)

    • Pyridine (CAS: 110-86-1)

    • Ethanol (95%)

  • Equipment:

    • 250 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Condenser

    • Büchner funnel and filter flask

  • Procedure:

    • To the 250 mL flask, add DAFO (5.0 g, 27.4 mmol), hydroxylamine hydrochloride (2.86 g, 41.1 mmol, 1.5 equiv), and ethanol (100 mL).

    • Slowly add pyridine (4.4 mL, 54.8 mmol, 2.0 equiv) to the stirring suspension.

    • Heat the mixture to reflux (approx. 80-85°C) and maintain for 4 hours, monitoring by TLC (e.g., 1:1 Hexane:EtOAc) for the disappearance of the starting ketone.

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL) and then deionized water (2 x 30 mL) to remove residual pyridine and salts.

    • Dry the product under vacuum to yield the oxime as a solid.

Protocol 3: Synthesis of this compound

Principle: The oxime is tosylated using p-toluenesulfonyl chloride (TsCl). Pyridine acts as a base to scavenge the HCl generated and can also serve as a nucleophilic catalyst. The reaction is performed at low temperature to prevent premature rearrangement or side reactions.[11]

  • Materials & Reagents:

    • 4,5-Diazafluoren-9-one Oxime

    • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)

    • Pyridine (anhydrous) (CAS: 110-86-1)

    • Dichloromethane (DCM, anhydrous) (CAS: 75-09-2)

  • Equipment:

    • 250 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Nitrogen inlet/outlet

  • Procedure:

    • Dissolve the oxime (4.0 g, 20.3 mmol) in anhydrous pyridine (50 mL) in the flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add TsCl (4.25 g, 22.3 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C. Causality: Portion-wise addition at 0°C is crucial to dissipate the heat from the exothermic reaction and prevent the formation of undesired byproducts.

    • After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The tosyl oxime will precipitate as a solid.

    • Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any residual pyridine.

    • Dry the product under vacuum. This material is often pure enough for the next step, but can be recrystallized from an ethanol/DCM mixture if needed.

Protocol 4: Beckmann Rearrangement to 4,5-Diaza-phenanthridin-6(5H)-one

Principle: The purified tosyl oxime undergoes a thermal or acid-catalyzed Beckmann rearrangement. The group anti-periplanar to the tosylate leaving group migrates to the nitrogen atom, resulting in ring expansion to the thermodynamically stable lactam.[3][6]

  • Materials & Reagents:

    • This compound

    • Dioxane (anhydrous) (CAS: 123-91-1)

    • Thionyl chloride (SOCl₂) (CAS: 7719-09-7) (Optional, for catalyzed reaction)

    • Sodium bicarbonate (aqueous, saturated solution)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Nitrogen atmosphere setup

  • Procedure:

    • Dissolve the tosyl oxime (3.0 g, 8.54 mmol) in dry dioxane (50 mL) in the flask under a nitrogen atmosphere.

    • Method A (Catalytic): Add a catalytic amount of thionyl chloride (0.1 mL). Causality: Traces of acid generated from the reaction of SOCl₂ with adventitious water can catalyze the rearrangement at a lower temperature.[11]

    • Method B (Thermal): If no catalyst is used, a higher temperature may be required.

    • Heat the solution to reflux (approx. 101°C) for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the lactam.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 200 mL of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any byproducts.

    • The product will precipitate. Stir for 20 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water (3 x 30 mL) and dry under vacuum.

    • The crude product can be purified by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) or recrystallization to afford the pure diaza-phenanthridinone.

Section 3: Data Presentation and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

CompoundFormulaMW ( g/mol )Expected AppearanceKey IR Peaks (cm⁻¹)
4,5-Diazafluoren-9-oneC₁₁H₆N₂O182.18Pale yellow solid~1710-1725 (C=O stretch)
4,5-Diazafluoren-9-one OximeC₁₁H₇N₃O197.20Off-white solid~3150-3300 (O-H), ~1650 (C=N)
This compoundC₁₈H₁₃N₃O₃S351.38White to pale solid~1640 (C=N), ~1370 & ~1175 (S=O, asymm/symm)
4,5-Diaza-phenanthridin-6(5H)-oneC₁₁H₇N₃O197.20White to beige solid~3100-3250 (N-H), ~1660-1680 (Amide I band, C=O)

¹H NMR Spectroscopy: For the final phenanthridinone product, the appearance of a broad singlet in the downfield region (typically >8.0 ppm) corresponding to the amide N-H proton is a key diagnostic signal. The aromatic region will also show a distinct pattern corresponding to the new heterocyclic core.

Section 4: Mechanistic Insight & Troubleshooting

The success of this synthetic sequence hinges on the final Beckmann rearrangement step. The reaction is stereospecific: the group positioned anti to the tosylate leaving group on the oxime nitrogen is the one that migrates. For a rigid, fused-ring system like 4,5-diazafluoren-9-one oxime, this migration is predictable, leading to the desired ring-expanded lactam.

Figure 2: Mechanism of the Beckmann rearrangement of the tosyl oxime.

Troubleshooting:

  • Low Yield in Rearrangement: If the starting tosyl oxime is not fully consumed, the reaction may require a stronger Lewis acid catalyst or higher temperatures. However, overly harsh conditions can lead to decomposition.

  • Beckmann Fragmentation: A potential side reaction is fragmentation, which can occur if the migrating group can form a stable carbocation.[6][12] In this specific substrate, the migrating group is an sp²-hybridized carbon of an aromatic ring, which is unlikely to form a stable cation, making fragmentation a minor pathway.

  • Purification Challenges: The final lactam product can exhibit hydrogen bonding, which may cause tailing on silica gel columns. Using a more polar eluent system, such as DCM with 1-5% methanol, and sometimes adding a trace amount of triethylamine or ammonia can improve chromatographic behavior.

References

  • MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • MDPI. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]

  • ResearchGate. Nitrogen-containing heterocyclic compounds in pharmaceuticals. [Link]

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The Ascendance of 4,5-Diazafluorene: A Versatile Scaffold in Modern Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel materials with tailored electronic and photophysical properties has led to the emergence of unique molecular scaffolds. Among these, 4,5-diazafluorene and its derivatives have carved a significant niche, demonstrating remarkable versatility across a spectrum of applications in materials science. This technical guide delves into the multifaceted applications of 4,5-diazafluorene compounds, providing in-depth insights and field-proven protocols for researchers, scientists, and professionals in drug development.

The core strength of the 4,5-diazafluorene unit lies in its rigid, planar structure combined with the presence of two nitrogen atoms. This unique combination imparts favorable electron-accepting properties, making it an excellent building block for a variety of functional materials.[1][2] Its derivatives have been successfully employed as electron-transporting materials, organic emitters, emissive complexes, and sensing elements.[2] This guide will explore the synthesis, properties, and applications of these remarkable compounds, with a focus on their role in organic light-emitting diodes (OLEDs), chemical sensors, and catalysis.

The Foundation: Synthesis of 4,5-Diazafluorene Derivatives

The journey into the applications of 4,5-diazafluorene begins with its synthesis. The parent compound, 4,5-diazafluorene (dafH), is typically synthesized in a two-step process from 1,10-phenanthroline.[3] The first step involves an oxidative ring contraction to form 4,5-diazafluoren-9-one (dafo), followed by a Wolff-Kishner reduction.[3] Further functionalization, particularly at the C9 position, allows for the tuning of the molecule's physical and chemical properties. A general protocol for the alkylation of 4,5-diazafluorene is outlined below.

Protocol 1: Synthesis of 9,9-Dialkyl-4,5-diazafluorene

This protocol describes the synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives, a common class of compounds used in various applications.[4]

Materials:

  • 4,5-Diazafluorene

  • Alkyl bromide (e.g., hexyl bromide)

  • Potassium tert-butoxide (t-BuOK) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4,5-diazafluorene (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF dropwise to the reaction mixture. Stir the solution at this temperature for 1 hour. The methylene bridge of the 4,5-diazafluorene is acidic and can be deprotonated to form the monoanionic 4,5-diazafluorenide.[3]

  • Alkylation: Add the desired alkyl bromide (2.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.[4]

Synthesis_of_Dialkyl_Diazafluorene 4,5-Diazafluorene 4,5-Diazafluorene Base Base (e.g., t-BuOK) THF, -78°C 4,5-Diazafluorene->Base Deprotonation Alkyl_Bromide Alkyl Bromide (R-Br) -78°C to RT Base->Alkyl_Bromide Nucleophilic Attack 9,9-Dialkyl-4,5-diazafluorene 9,9-Dialkyl-4,5-diazafluorene Alkyl_Bromide->9,9-Dialkyl-4,5-diazafluorene Alkylation

Caption: Synthetic pathway for 9,9-dialkyl-4,5-diazafluorene.

Illuminating Applications: 4,5-Diazafluorene in Organic Electronics

The unique electronic properties of 4,5-diazafluorene derivatives make them highly suitable for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[5] Their electron-deficient nature facilitates efficient electron injection and transport, crucial for the performance of OLED devices.

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 4,5-diazafluorene-based materials can function as electron-transporting layers (ETLs), hole-blocking layers (HBLs), or as hosts for phosphorescent emitters.[6] Their high electron affinity, as determined by cyclic voltammetry, allows for a reduction in the energy barrier for electron injection from the cathode. Furthermore, their deep Highest Occupied Molecular Orbital (HOMO) levels can effectively block holes from reaching the cathode, thereby increasing the recombination efficiency of electrons and holes in the emissive layer.[6][7]

Co-oligomers of 4,5-diazafluorene with other aromatic units, such as fluorene or dibenzothiophene-S,S-dioxide, have been synthesized and shown to be efficient blue-emitting materials with high photoluminescence quantum yields. For instance, a co-oligomer of 4,5-diazafluorene and 9,9-dialkylfluorene (FNF) exhibits blue emission with a photoluminescence quantum yield of up to 100% in solution and 42% in the solid state.

Protocol 2: Fabrication of a Simple OLED Device

This protocol provides a general outline for the fabrication of a multilayer OLED device using a 4,5-diazafluorene derivative as the electron-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transporting layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) material (e.g., a blue-emitting polymer or small molecule)

  • 4,5-Diazafluorene derivative as the electron-transporting layer (ETL)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Spin coater

  • UV-ozone cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection and Transport Layers: Inside a glovebox, spin-coat the HIL (e.g., PEDOT:PSS) onto the ITO substrate and anneal. Subsequently, deposit the HTL (e.g., TPD) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

  • Emissive Layer: Deposit the EML by either spin-coating (for polymers) or thermal evaporation (for small molecules).

  • Electron-Transporting Layer: Thermally evaporate the 4,5-diazafluorene derivative as the ETL on top of the EML. The thickness of this layer is critical and typically ranges from 20 to 40 nm.

  • Electron-Injection and Cathode Layers: Sequentially deposit a thin layer of LiF (EIL) and the aluminum cathode by thermal evaporation without breaking the vacuum.

  • Encapsulation and Characterization: Encapsulate the device to protect it from atmospheric moisture and oxygen. Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (4,5-Diazafluorene Derivative) EIL->ETL EML Emissive Layer ETL->EML HTL Hole Transport Layer (e.g., TPD) EML->HTL HIL Hole Injection Layer (e.g., PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multilayer OLED device structure.

Compound Family Emission Color Photoluminescence Quantum Yield (ΦPL) LUMO Level (eV) Reference
4,5-Diazafluorene-fluorene co-oligomers (FNF)Blue84-100% (solution), 24-42% (solid)~ -2.5 to -2.7
4,5-Diazafluorene-dibenzothiophene-S,S-dioxide co-oligomers (SNS, NSN)BlueHigh~ -2.9 to -3.1
Triphenylamine-4,5-diazafluorene (TPA(PDAF)n)--Lowered with increasing n[6][7]

Table 1: Photophysical and Electrochemical Properties of Selected 4,5-Diazafluorene Derivatives.

Sensing the Environment: 4,5-Diazafluorene as a Chemical Sensor

The nitrogen atoms in the 4,5-diazafluorene core can act as binding sites for metal ions, leading to changes in the compound's photophysical properties. This characteristic makes them excellent candidates for fluorescent chemosensors.[8]

Selective Detection of Metal Ions

Derivatives of 4,5-diazafluorene have been shown to be highly selective and sensitive fluorescent sensors for various metal cations. For example, the FNF co-oligomer mentioned earlier exhibits high sensitivity and selectivity towards mercury(II) ions (Hg²⁺). Upon the addition of Hg²⁺, the blue emission of the FNF oligomer is quenched, and a new, red-shifted emission band appears in the green region.[9] This allows for both "turn-off" and "turn-on" ratiometric sensing of Hg²⁺.[9]

Other 4,5-diazafluorene-based chemosensors have been developed for the detection of Fe³⁺ and Co²⁺ ions.[8] The interaction with these metal ions leads to a color change that can be observed with the naked eye, as well as changes in the UV-vis absorption and fluorescence emission spectra.[8]

Protocol 3: Fluorescent Sensing of Mercury(II) Ions

This protocol outlines the use of a 4,5-diazafluorene-based fluorescent probe for the detection of Hg²⁺ ions in a solution.

Materials:

  • 4,5-Diazafluorene-fluorene co-oligomer (FNF) or a similar fluorescent probe

  • Solvent (e.g., dichloromethane or acetonitrile)

  • Stock solution of the fluorescent probe

  • Stock solutions of various metal perchlorates or nitrates (including Hg²⁺)

  • Fluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the fluorescent probe in the chosen solvent at a specific concentration (e.g., 10⁻⁵ M). Prepare stock solutions of the metal salts at a higher concentration.

  • UV-Vis and Fluorescence Spectra of the Probe: Record the UV-Vis absorption and fluorescence emission spectra of the probe solution. Determine the excitation wavelength that gives the maximum emission intensity.

  • Titration with Metal Ions: To a cuvette containing the probe solution, add incremental amounts of the Hg²⁺ stock solution. After each addition, record the fluorescence emission spectrum.

  • Selectivity Study: Repeat the titration experiment with other metal ion solutions to assess the selectivity of the probe for Hg²⁺.

  • Data Analysis: Plot the fluorescence intensity at the two emission maxima (the original blue emission and the new green emission) as a function of the Hg²⁺ concentration. This can be used to determine the detection limit and the binding constant.

Sensor_Mechanism cluster_Sensing Fluorescent Sensing Mechanism Probe 4,5-Diazafluorene Probe (Blue Emission) Hg2 Hg²⁺ Probe->Hg2 Binding Quenching Quenched Emission Probe->Quenching Quenching of blue fluorescence Complex Probe-Hg²⁺ Complex (Green Emission) Hg2->Complex

Caption: Mechanism of a ratiometric fluorescent sensor.

Catalyzing Reactions: The Role of 4,5-Diazafluorene Ligands

The coordination chemistry of 4,5-diazafluorene derivatives is rich and varied, making them versatile ligands in catalysis.[3][10] The nitrogen donors can chelate to a metal center, and the fluorenyl backbone can be modified to tune the steric and electronic properties of the resulting metal complex.[3][10]

Metal complexes of 4,5-diazafluorene have been explored in a range of catalytic reactions. For example, palladium complexes bearing 9,9-dimethyl-4,5-diazafluorene as a ligand have shown good activity in the aerobic allylic acetoxylation of allylbenzene.[3] The rigid structure of the ligand is thought to play a crucial role in the catalytic performance.[3] Furthermore, manganese and ruthenium complexes with 4,5-diazafluorene and its dimethyl derivative have been synthesized and studied for their redox properties, suggesting their potential in redox catalysis.[1][11] The structural rigidity and tunable electronic nature of these ligands make them promising alternatives to more common bipyridyl ligands.[1]

Future Perspectives

The field of 4,5-diazafluorene chemistry continues to expand, with new derivatives and applications being constantly explored. Current research is focused on developing more sophisticated molecular architectures, such as donor-acceptor systems for organic photovoltaics and non-volatile organic memory.[6][7] The unique combination of a rigid, electron-deficient core with tunable functionality at the C9 position ensures that 4,5-diazafluorene will remain a key player in the development of next-generation materials for a wide array of technologies.

References

  • 4,5-Diazafluorene co-oligomers as electron-deficient light-emitting materials and selective fluorescence sensors for mercury(ii)
  • 4,5‐Diazafluorene‐Based Donor–Acceptor Small Molecules as Charge Trapping Elements for Tunable Nonvol
  • 4,5-Diazafluorene co-oligomers as electrondeficientlight-emitting materials and selectivefluorescence sensors for mercury(II) cations. Bangor University Research Portal.
  • Coordination chemistry and applications of versatile 4,5-diazafluorene deriv
  • Dimethyl-4,5-Diazafluorene as Ligands Supporting Redox-Active Mn and Ru Complexes. NIH.
  • 4,5-Diazafluorene co-oligomers as electron-deficient light-emitting materials and selective fluorescence sensors for mercury(II) cations.
  • Coordination chemistry and applications of versatile 4,5-diazafluorene deriv
  • ions and cyanide detection performance of 4,5-diazafluorene-based colorimetric chemosensors. Indian Academy of Sciences.
  • Coordination Chemistry and Applications of Versatile 4,5-Diazafluorene Deriv
  • 4,5-Diazafluorene co-oligomers as electrondeficientlight-emitting materials and selectivefluorescence sensors for mercury(II) cations. Bangor University Research Portal.
  • 4,5-Diazafluorene-Based Donor-Acceptor Small Molecules as Charge Trapping Elements for Tunable Nonvol
  • Chemistry and Applications of 4,5-Diazafluorenes.
  • Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines. PubMed.
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  • 4,5-Diazafluorene-based conjugated oligomers, polymers, and iridium complexes as materials for organic electronics. Bangor University Research Portal.
  • Design, synthesis of 4,5-diazafluorene derivatives and their anticancer activity via targeting telomeric DNA G-quadruplex. PubMed.
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Application Notes and Protocols for 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches did not yield established, validated analytical protocols specifically detailing the use of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime as a derivatization reagent. The information available from chemical suppliers and general literature confirms its identity and suggests its utility in analytical chemistry and organic synthesis.[1][2][3] This document, therefore, provides a scientifically-grounded, hypothetical framework for its application as a derivatizing agent for primary and secondary amines for High-Performance Liquid Chromatography (HPLC) analysis with UV or fluorescence detection. The protocols provided herein are intended as a starting point for method development and will require optimization and validation by the end-user.

Introduction: The Potential of a Novel Derivatization Reagent

This compound is a versatile organic compound with potential applications in analytical chemistry.[1][3] Its chemical structure, featuring a reactive O-tosyloxime group on a diazafluorene core, suggests its utility as a derivatization reagent. The diazafluorene moiety is known to exhibit fluorescence, a property that can be exploited for sensitive detection in chromatographic methods.[4] Derivatization is a crucial technique in analytical chemistry used to modify an analyte to enhance its detectability, improve its chromatographic properties, or both.[5][6] This is particularly useful for compounds that lack a chromophore or fluorophore, or exhibit poor chromatographic behavior.

The proposed application of this compound is as a pre-column derivatization reagent for primary and secondary amines. The reaction is expected to proceed via a nucleophilic substitution, where the amine attacks the imine carbon, leading to the displacement of the p-toluenesulfonate leaving group and the formation of a stable, highly conjugated derivative that can be readily detected by HPLC with UV or fluorescence detection.

Hypothetical Derivatization Mechanism

The proposed reaction mechanism involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the oxime. The p-toluenesulfonate is an excellent leaving group, facilitating the reaction.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Reagent 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime ReactionStep Nucleophilic Attack + Base Catalyst + Heat Reagent->ReactionStep Amine Primary/Secondary Amine (R-NH2 / R2NH) Amine->ReactionStep Derivative Stable, UV-active & Fluorescent Derivative ReactionStep->Derivative Byproduct p-Toluenesulfonic Acid ReactionStep->Byproduct

Caption: Proposed reaction pathway for the derivatization of amines.

Proposed Application: Derivatization of Amines for HPLC Analysis

This section outlines a hypothetical protocol for the derivatization of a model primary amine for subsequent analysis by reverse-phase HPLC.

Materials and Reagents
  • This compound (Purity >98%)

  • Model Amine (e.g., Benzylamine)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Triethylamine (TEA) or other suitable organic base

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Standard laboratory glassware and equipment (vials, pipettes, heating block, etc.)

Preparation of Solutions
  • Derivatization Reagent Solution: Dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Note: This solution should be prepared fresh daily and protected from light to minimize degradation.

  • Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the model amine in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Base Catalyst Solution: Prepare a 1% (v/v) solution of triethylamine in acetonitrile.

Derivatization Protocol: A Step-by-Step Guide

G start Start prep_sample Pipette 100 µL of Amine Standard/Sample into a reaction vial start->prep_sample add_reagent Add 200 µL of Derivatization Reagent Solution prep_sample->add_reagent add_catalyst Add 50 µL of Base Catalyst Solution add_reagent->add_catalyst vortex Vortex mix for 30 seconds add_catalyst->vortex incubate Incubate at 60°C for 30 minutes vortex->incubate cool Cool to Room Temperature incubate->cool dilute Dilute with Mobile Phase (if necessary) cool->dilute inject Inject into HPLC system dilute->inject end_process End inject->end_process

Caption: Experimental workflow for the proposed derivatization protocol.

  • Sample Preparation: In a 1.5 mL autosampler vial, add 100 µL of the amine working standard solution or sample.

  • Reagent Addition: Add 200 µL of the 1 mg/mL derivatization reagent solution to the vial.

  • Catalyst Addition: Add 50 µL of the 1% triethylamine solution. The base is crucial to neutralize the p-toluenesulfonic acid byproduct and drive the reaction to completion.

  • Mixing: Cap the vial and vortex thoroughly for 30 seconds.

  • Reaction Incubation: Place the vial in a heating block or water bath set at 60°C for 30 minutes. The optimal temperature and time will need to be determined experimentally.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Dilution (Optional): If the resulting solution is too concentrated, it can be diluted with the initial mobile phase of the HPLC method.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Proposed HPLC Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection To be determined experimentally (scan for λmax)
Fluorescence Detection Excitation/Emission wavelengths to be determined

Method Development and Validation: A Guide for Researchers

As this is a hypothetical protocol, it is imperative that researchers undertake a thorough method development and validation process. Key aspects to consider include:

  • Optimization of Derivatization Conditions:

    • Reagent Concentration: Investigate the effect of varying the concentration of the derivatization reagent to ensure a complete reaction.

    • Base: Test different organic bases (e.g., pyridine, diisopropylethylamine) and their concentrations.

    • Temperature and Time: Evaluate a range of reaction temperatures (e.g., 40-80°C) and times (e.g., 15-60 minutes) to find the optimal conditions for yield and stability.

    • Solvent: Assess the impact of different reaction solvents (e.g., acetonitrile, tetrahydrofuran, dimethylformamide).

  • Stability of the Derivative: The stability of the formed derivative should be assessed at room temperature and under refrigerated conditions over a typical analysis sequence time.

  • Method Validation (as per ICH guidelines):

    • Specificity: Ensure that there are no interfering peaks from the reagents or matrix at the retention time of the derivatized analyte.

    • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters on the results.

Conclusion and Future Outlook

This compound holds promise as a novel derivatization reagent for the analysis of primary and secondary amines. Its rigid, planar structure and the presence of nitrogen heteroatoms are indicative of favorable chromophoric and fluorophoric properties. The hypothetical protocol presented here provides a solid foundation for researchers to begin exploring the utility of this compound in their analytical workflows. Further research is required to fully characterize its reactivity, optimize derivatization conditions for various classes of amines, and establish its performance relative to commercially available derivatization reagents.

References

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  • OUCI. 4,5-Diazafluorene Derivatives and Their Silver(I) Complexes: Synthesis, Cytotoxic Evaluation, and Selectivity Towards Human Lung Carcinoma Cell Line. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, this document provides in-depth troubleshooting and optimization strategies for the synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. As a versatile building block in medicinal chemistry and material science, ensuring its efficient and high-purity synthesis is paramount.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

This guide is divided into two main sections:

  • Troubleshooting Guide: Addresses specific experimental failures, such as low yield, incomplete reactions, and the formation of impurities.

  • Frequently Asked Questions (FAQs): Covers broader topics including reagent selection, reaction mechanisms, safety, and product handling.

Troubleshooting Guide

This section is designed to help you diagnose and solve problems during the synthesis, particularly in the critical tosylation step.

Q1: My reaction yield is very low, or I've recovered mostly unreacted 4,5-Diazafluorene-9-one oxime. What went wrong?

Answer: This is a common issue often pointing to problems with reagent quality or reaction conditions. Let's break down the potential causes and solutions.

Probable Causes & Solutions:

  • Poor Quality of p-Toluenesulfonyl Chloride (TsCl): TsCl is susceptible to hydrolysis, breaking down into p-toluenesulfonic acid, which is unreactive.[3]

    • Solution: Use a fresh bottle of TsCl or purify older reagents. A simple purification can be done by dissolving the TsCl in a minimal amount of chloroform, filtering to remove the insoluble acid, and then precipitating the TsCl by adding an excess of hexanes.

  • Presence of Moisture: Water will preferentially react with TsCl, consuming it before it can react with your oxime.[3]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and bases. It is best practice to distill solvents like pyridine or dichloromethane over a suitable drying agent (e.g., calcium hydride) prior to use.[4]

  • Inadequate Base: The base is critical for scavenging the HCl byproduct of the reaction. If the base is weak, wet, or insufficient, the reaction equilibrium will not favor product formation.

    • Solution: Use an anhydrous, non-nucleophilic base like triethylamine (TEA) or pyridine.[5] Pyridine can often serve as both the base and the solvent. Ensure you are using at least a stoichiometric equivalent of the base, though a slight excess (1.1-1.5 equivalents) is often beneficial.

  • Insufficient Reaction Time or Temperature: The tosylation of an oxime can be slower than that of a simple alcohol.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious, as excessive heat can promote side reactions.[6]

Q2: My TLC analysis shows a new spot, but it's not my desired product. I suspect a side reaction. What could it be?

Answer: Besides the desired tosylation, oximes can undergo other transformations under these conditions. The two most likely side reactions are the Beckmann rearrangement and elimination to form a nitrile.

1. Beckmann Rearrangement: This is a classic reaction of oximes, particularly ketoximes, promoted by acidic conditions (which can arise from TsCl hydrolysis). The reaction converts the oxime into an amide.[6]

  • How to Identify: The resulting amide will have a significantly different polarity and a distinct IR spectrum (strong C=O stretch) and NMR spectrum.

  • How to Avoid:

    • Strictly Anhydrous Conditions: Prevents the formation of p-toluenesulfonic acid from TsCl hydrolysis.

    • Use of a Non-Acidic Base: Employ a base like pyridine or triethylamine to neutralize any generated HCl immediately.[7]

    • Low Temperature: Running the reaction at 0 °C to room temperature can disfavor the higher activation energy pathway of the rearrangement.

2. Elimination to Nitrile: While more common for aldoximes, ketoxime tosylates can sometimes undergo fragmentation or rearrangement pathways that may lead to nitrile-containing byproducts, especially under basic conditions at elevated temperatures.[8][9]

  • How to Identify: The nitrile group (C≡N) has a characteristic sharp, medium-intensity peak in the IR spectrum around 2200-2260 cm⁻¹.

  • How to Avoid:

    • Avoid Excessively Strong Bases: Use just enough base to scavenge the acid.

    • Maintain Moderate Temperatures: Avoid prolonged heating, which can promote elimination.

Below is a diagram illustrating the potential reaction pathways.

reaction_pathways start 4,5-Diazafluorene-9-one Oxime reagents + TsCl + Base start->reagents product Desired Product: O-Tosyl Oxime reagents->product Correct Conditions (Anhydrous, Base) side1 Side Product: Beckmann Rearrangement (Amide) reagents->side1 Acidic/Wet Conditions side2 Side Product: Elimination/Fragmentation (Nitrile) reagents->side2 Excess Heat/ Strong Base

Caption: Potential reaction pathways for the tosylation of 4,5-Diazafluorene-9-one oxime.

Frequently Asked Questions (FAQs)

Q1: What is the general step-by-step protocol for this synthesis?

Answer: The synthesis is a two-step process starting from 4,5-Diazafluoren-9-one.

Step 1: Synthesis of 4,5-Diazafluorene-9-one Oxime This procedure is adapted from standard oximation methods.[10]

  • Dissolve Hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) and a base like sodium acetate (1.5 eq.) in ethanol or a mixture of ethanol/water.

  • Add Ketone: Add 4,5-Diazafluoren-9-one (1.0 eq.) to the solution.

  • Heat: Reflux the mixture for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Isolate: Cool the reaction mixture. The oxime product often precipitates. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purify: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically pure enough for the next step without further purification.

Step 2: Synthesis of this compound This is the critical tosylation step, adapted from general tosylation procedures.[7][5]

  • Setup: In a flame-dried, two-neck flask under a nitrogen atmosphere, dissolve the 4,5-Diazafluorene-9-one oxime (1.0 eq.) in anhydrous dichloromethane or pyridine.

  • Cool: Cool the solution to 0 °C using an ice bath.

  • Add Base: Add triethylamine (1.5 eq.) if using dichloromethane as the solvent. If using pyridine, it serves as both solvent and base.

  • Add TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq.) in the same anhydrous solvent dropwise.

  • React: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolate and Purify: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

experimental_workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Tosylation ketone Dissolve Ketone (4,5-Diazafluoren-9-one) add_hydroxylamine Add NH2OH·HCl and Base ketone->add_hydroxylamine reflux Reflux 4-6h add_hydroxylamine->reflux isolate_oxime Isolate & Dry Oxime reflux->isolate_oxime dissolve_oxime Dissolve Oxime in Anhydrous Solvent isolate_oxime->dissolve_oxime Proceed to Tosylation cool_add Cool to 0°C Add Base & TsCl dissolve_oxime->cool_add react Stir 12-24h (Monitor by TLC) cool_add->react workup Aqueous Work-up react->workup purify Purify (Chromatography/ Recrystallization) workup->purify final_product final_product purify->final_product Final Product: O-Tosyl Oxime

Caption: General experimental workflow for the two-step synthesis.

Q2: How do I select the optimal solvent and base for the tosylation step?

Answer: The choice of solvent and base is crucial for maximizing yield and minimizing side reactions. The key is to use an anhydrous, non-nucleophilic system.

ParameterOptionsRationale & Considerations
Solvent Dichloromethane (DCM), ChloroformInert, aprotic solvents that dissolve the reactants well. Must be rigorously dried.
PyridineCan act as both the solvent and the base. Its basicity helps to drive the reaction forward. Must be anhydrous.
Base PyridineA classic base for tosylations. Less basic than TEA, which can sometimes be advantageous in preventing elimination side reactions.
Triethylamine (TEA)A stronger, non-nucleophilic base. Effective at scavenging HCl. Must be distilled and stored over KOH to ensure it is dry.[7]
DMAP (catalyst)4-Dimethylaminopyridine is often added in catalytic amounts (0.05-0.1 eq.) to accelerate the reaction, especially for less reactive substrates.[4]

Recommendation: For initial attempts, using anhydrous pyridine as both the solvent and base is a robust starting point. Alternatively, anhydrous DCM with 1.5 equivalents of TEA and a catalytic amount of DMAP offers a well-controlled system.[5]

Q3: Are there any specific safety precautions I should be aware of?

Answer: Yes. While this compound itself is not reported to be exceptionally hazardous, related compounds warrant caution.

  • Thermal Stability: Oxime tosylates, in general, can be thermally sensitive and may decompose exothermically, especially at temperatures above their melting point.[10] It is crucial to avoid excessive heating during the reaction and purification steps.

  • Shock Sensitivity: Some related isomers have demonstrated low-level shock sensitivity.[10] While this has not been reported for the title compound, it is prudent to handle the material with care and avoid grinding or subjecting the dry solid to mechanical shock.

  • Reagent Toxicity: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Pyridine is toxic and has a strong, unpleasant odor. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How should I store the final product?

Answer: The product, this compound, should be stored under controlled conditions to maintain its purity.

  • Storage Conditions: Commercial suppliers recommend storing the compound at 2 - 8 °C.[1][2] This refrigeration minimizes potential degradation over time.

  • Atmosphere: Store the material in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

  • Appearance: The compound is typically a slightly yellow to light orange powder.[1] Any significant change in color could indicate degradation.

References

  • Chem-Impex International. (n.d.). This compound.
  • Organic Syntheses. (n.d.).
  • MDPI. (2022). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II)
  • Chem-Impex International. (n.d.). 4,5-Diazafluoreno-9-ona O-(p-Toluensulfonil)oxima.
  • Labsolu. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(1), 142-211.
  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION for Organic & Biomolecular Chemistry.
  • Taylor & Francis Online. (2006). One-Pot Conversion of Aldoximes Into Nitriles via Aldoxime Tosylates Under Microwave Irradiation.
  • TCI Chemicals. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound | 1655490-79-1.
  • BenchChem. (n.d.).
  • ResearchGate. (2015). Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids.
  • Master Organic Chemistry. (2015).
  • International Journal of Pharmaceutical Sciences and Research. (2017). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. IJPSR, 8(11), 4635-4640.
  • CP Lab Safety. (n.d.). This compound, 100mg.
  • ResearchGate. (2019). Difficulty in Getting Oximes?.
  • ResearchGate. (2018).
  • NIH National Center for Biotechnology Information. (2014).
  • Beilstein Journal of Organic Chemistry. (2010). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein J. Org. Chem., 6, 1096-1101.
  • Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. J. Chem. Lett., 5, 152-158.
  • Royal Society of Chemistry. (2011). Optimized strategies to synthesize β-cyclodextrin-oxime conjugates as a new generation of organophosphate scavengers. Org. Biomol. Chem., 9, 1381-1390.
  • Taylor & Francis. (n.d.). Oximes – Knowledge and References.
  • ResearchGate. (2011). Bis 4,5-diazafluoren-9-one silver(I) nitrate: synthesis, X-ray structures, solution chemistry, hydrogel loading, DNA coupling and anti-bacterial screening.

Sources

improving the yield of reactions using 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The unique structure of this reagent, featuring a pre-activated O-tosyloxime, makes it a powerful tool, particularly for facilitating Beckmann-type rearrangements. This guide explains the causality behind experimental choices to help you maximize your reaction yields and purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the use of this compound and its derivatives in rearrangement reactions.

Q1: My Beckmann rearrangement reaction has stalled or shows low conversion. What are the primary causes?

A: Low conversion is typically traced back to three factors: insufficient activation energy, reagent stability, or catalyst issues.

  • Temperature: The rearrangement requires overcoming a significant energy barrier for the alkyl/aryl migration. If the reaction is conducted at too low a temperature, it may proceed very slowly or not at all.

  • Reagent Purity & Stability: The reagent should be a slightly yellow to orange powder.[1] It is recommended to store it at 2-8 °C to prevent degradation.[1][2] Verify the purity of your starting material, as impurities can inhibit the reaction.

  • Catalyst (if used): While the O-tosyl group is an excellent leaving group, some substrates require a Brønsted or Lewis acid catalyst to promote the rearrangement.[3] Ensure your catalyst is active and used under anhydrous conditions.

Q2: I'm observing a significant amount of a nitrile byproduct instead of my target amide/lactam. Why is this happening and how can I prevent it?

A: You are likely observing the competing Beckmann fragmentation pathway. This occurs when the migrating group can form a stable carbocation. Instead of migrating, the group is eliminated, leading to the formation of a nitrile.[3][4] To favor the desired rearrangement over fragmentation, consider the following:

  • Solvent Choice: Use a more polar, non-nucleophilic solvent to help stabilize the transition state of the rearrangement.

  • Lower Temperature: Fragmentation often has a higher activation energy. Running the reaction at the lowest feasible temperature that still allows for rearrangement can suppress this side reaction.

  • Substrate Structure: Substrates with tertiary alkyl or benzylic groups in the anti-position to the leaving group are particularly prone to fragmentation.

Q3: What are the recommended handling and storage conditions for this compound?

A: Proper handling and storage are critical for maintaining the reagent's reactivity.

  • Storage: Store the reagent in a tightly sealed container at 2-8 °C.[1][2]

  • Handling: The compound is an irritant. It causes skin irritation (H315) and serious eye irritation (H319). Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling.

Q4: How do I monitor the progress of the reaction effectively?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to resolve the starting oxime, the amide/lactam product, and any potential byproducts.[5] The starting oxime and the final amide product should have significantly different Rf values due to the change in polarity. Visualization can be done under a 254 nm UV lamp.[5]

In-Depth Troubleshooting Guide

This section provides detailed solutions to persistent experimental problems.

Problem 1: Consistently Low or No Yield

If the FAQ section did not resolve your issue of low conversion, a more systematic approach is needed.

Possible Cause 1: Inadequate Reaction Conditions The O-tosyl group is a good leaving group, but the rearrangement is not always spontaneous. The kinetics are highly dependent on the substrate and conditions.

  • Scientific Rationale: The Beckmann rearrangement proceeds through a nitrilium ion intermediate formed after the concerted migration of the anti-periplanar group and loss of the tosylate anion.[6] The stability of this intermediate and the energy of the transition state leading to it are paramount.

  • Recommended Solutions:

    • Temperature Screening: Incrementally increase the reaction temperature in 10 °C steps, monitoring by TLC at each stage.

    • Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Screen a variety of anhydrous solvents with different polarities (e.g., acetonitrile, dioxane, toluene, DMF).

    • Acid Catalysis: For stubborn substrates, introduce a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) or a non-nucleophilic Brønsted acid (e.g., p-TsOH, polyphosphoric acid).[7] These acids coordinate to the nitrogen or oxygen atoms, further facilitating the departure of the leaving group.

dot

cluster_problem Troubleshooting: Low Yield cluster_causes Potential Causes cluster_solutions Solutions P Problem: Low or No Conversion C1 Inadequate Temperature P->C1 C2 Sub-optimal Solvent P->C2 C3 Lack of Catalysis P->C3 C4 Reagent Degradation P->C4 S1 Increase Temperature (Screening) C1->S1 S2 Screen Solvents (Polar Aprotic) C2->S2 S3 Add Lewis/Brønsted Acid Catalyst C3->S3 S4 Verify Purity (HPLC) & Use Fresh Reagent C4->S4

Caption: Workflow for troubleshooting low reaction yields.

Problem 2: Dominance of Beckmann Fragmentation

This is the most common competing reaction and requires careful control of reaction parameters to minimize.

  • Scientific Rationale: The reaction can diverge after the initial activation of the N-O bond. The pathway is determined by the relative stability of the transition states for rearrangement (leading to the nitrilium ion) versus fragmentation (leading to a nitrile and a carbocation).[3]

dot

Start Activated Oxime (O-Tosyl) Nitrilium Nitrilium Ion Intermediate Start->Nitrilium Rearrangement (Desired Pathway) Fragmentation Fragmentation Products Start->Fragmentation Fragmentation (Side Reaction) Amide Amide/Lactam (Product) Nitrilium->Amide + H₂O Nitrile Nitrile Fragmentation->Nitrile Carbocation Carbocation Fragmentation->Carbocation

Caption: Competing pathways of rearrangement vs. fragmentation.

Recommended Solutions:

  • Re-evaluate Substrate: If the migrating group (R¹) is a tertiary alkyl or a group that can form a highly stabilized carbocation, fragmentation will be inherently favored. If possible, redesign the substrate.

  • Use of Additives: The addition of a non-nucleophilic scavenger for the carbocation formed during fragmentation can sometimes suppress this pathway, although this is a non-trivial optimization.

  • Systematic Condition Optimization: A Design of Experiments (DoE) approach can be highly effective.

ParameterRange/Options to TestRationale
Temperature Ambient to 100 °CLower temperatures generally favor rearrangement over fragmentation.
Solvent Toluene, Acetonitrile, Dichloromethane, 1,4-DioxaneSolvent polarity can stabilize the desired transition state.
Concentration 0.1 M to 1.0 MCan influence reaction kinetics and intermolecular side reactions.
Acid Catalyst None, p-TsOH (0.1 eq), BF₃·OEt₂ (0.1 eq)May selectively lower the activation barrier for the desired pathway.

General Protocol for Beckmann Rearrangement

This protocol serves as a validated starting point for the rearrangement of a generic ketoxime using the pre-activated this compound system.

Materials:

  • Ketoxime substrate

  • This compound (1.1 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketoxime substrate (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to achieve a concentration of 0.2 M. Stir until fully dissolved.

  • Reagent Addition: Add this compound (1.1 equivalents) in one portion.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress every 30 minutes by TLC.

  • Workup: Once the starting material is consumed (as judged by TLC), cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate corresponding to the amide product. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.[8]

References

  • Banti, C. N., et al. (2021). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Molecules, 26(15), 4445. Available at: [Link]

  • Xu, J., et al. (2020). The optimization of the Beckmann rearrangement reaction conditionsa. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. Retrieved from [Link]

  • Wang, J.-Y., et al. (2014). Chemistry and Applications of 4,5-Diazafluorenes. ResearchGate. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 100mg. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Reddy, T. J., et al. (2008). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Molecules, 13(5), 1117-1127. Available at: [Link]

  • Organic Syntheses. (2018). A Copper-Catalyzed Three-Component Condensation Reaction for the Synthesis of 2,4-Diarylpyridines. Org. Synth., 95, 1-14. Available at: [Link]

  • Brian, I. & Finnegan, R. (1967). The Beckmann rearrangement of some pyrazolyl oximes. Journal of the Chemical Society C: Organic, 1967, 1700-1707. Available at: [Link]

Sources

Technical Support Center: Purification of 4,5-Diazafluorene-9-one O-tosyloxime Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of compounds derived from 4,5-Diazafluorene-9-one O-tosyloxime and its related reactions. The unique electronic properties and rigid structure of the 4,5-diazafluorenone core, a key building block in coordination chemistry and materials science, present specific challenges during purification.[1][2][3] This document is structured to address these challenges directly through a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and field-proven laboratory techniques.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of 4,5-diazafluorenone derivatives. Each issue is analyzed by its potential causes, followed by actionable solutions.

Scenario 1: Low or No Yield of Final Product After Column Chromatography

Question: I've completed my reaction and the crude NMR shows the presence of my desired product. However, after performing silica gel column chromatography, I recovered very little or none of my compound. What went wrong?

Potential Causes & Solutions:

  • Cause A: Irreversible Adsorption to the Stationary Phase. The two nitrogen atoms in the 4,5-diazafluorenone core can act as Lewis bases, leading to strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This is a common issue with nitrogen-containing heterocyclic compounds.

    • Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites, preventing strong adsorption of your basic compound.

    • Solution 2: Switch to a Different Stationary Phase. Alumina is less acidic than silica gel and is often a better choice for purifying basic compounds.[5] Use neutral or basic alumina (Brockmann I-III, activity depends on water content) as an alternative. A quick TLC screen on both silica and alumina plates can predict the best stationary phase.[6]

  • Cause B: Product Degradation on the Column. The O-tosyloxime functional group or other sensitive moieties in your product might be labile under the acidic conditions of a standard silica gel column, leading to decomposition during the purification process.

    • Solution: Use a Deactivated Stationary Phase and Run the Column "Fast". In addition to using deactivated silica or alumina as described above, minimize the time your compound spends on the column. A "flash" chromatography approach, using pressure to increase the flow rate, is highly recommended.[5]

  • Cause C: Inappropriate Solvent System. The chosen eluent may be too weak to elute your product from the column, or so strong that it elutes everything, including impurities, at once.

    • Solution: Meticulous TLC Analysis. Before running a column, systematically screen solvent systems using TLC. The ideal system will show your target compound with a Retention Factor (Rf) of approximately 0.25-0.35, and good separation from major impurities.[7] Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate, acetone, or for very polar compounds, methanol.

Scenario 2: The Purified Product is a Sticky Oil or Wax, Not a Crystalline Solid

Question: My product was a solid in the crude mixture, but after chromatography, it's an amorphous, oily substance that won't crystallize. How can I solidify it?

Potential Causes & Solutions:

  • Cause A: Presence of Residual Solvent. High-boiling point solvents used in chromatography (e.g., DMSO, DMF) or even ethyl acetate can be difficult to remove completely and may act as plasticizers.

    • Solution 1: High Vacuum and Gentle Heating. Dry the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can help, but only if the compound is thermally stable.

    • Solution 2: Trituration. This technique involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities and residual solvents are soluble. Add a small amount of a non-polar solvent (like hexanes, pentane, or diethyl ether), sonicate or vigorously stir the mixture, and then decant the solvent. The goal is to "shock" the compound into precipitating or solidifying. Repeat several times.

  • Cause B: Persistent Impurities. Even small amounts of impurities can inhibit the formation of a stable crystal lattice, resulting in an oil.[8]

    • Solution 1: Re-purify using a different method. If chromatography yielded an oil, attempt recrystallization. Conversely, if a failed recrystallization produced an oil, a second, carefully optimized column may be necessary.

    • Solution 2: Attempt Recrystallization from a Solvent/Anti-Solvent System. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone). Then, slowly add a poor solvent (an "anti-solvent," like hexanes or pentane) dropwise until the solution becomes persistently cloudy.[9] Let the mixture stand, or gently warm it until it becomes clear again and then allow it to cool slowly. This can often induce crystallization where single-solvent systems fail.[9]

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for choosing the appropriate purification technique.

Purification_Workflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Crude_State Is the crude product a solid? TLC->Crude_State Recrystallize Attempt Recrystallization Crude_State->Recrystallize Yes Column Perform Column Chromatography Crude_State->Column No / Very Impure Purity_Check1 Check Purity (NMR, MP, TLC) Recrystallize->Purity_Check1 Purity_Check2 Check Purity (NMR, MP, TLC) Column->Purity_Check2 End Pure Product Purity_Check1->End Pure Repurify Re-purify if necessary (consider alternative method) Purity_Check1->Repurify Impure Purity_Check2->End Pure Purity_Check2->Repurify Impure Repurify->Recrystallize Try Recrystallization Repurify->Column Try Column

Caption: A decision-making workflow for purifying reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a reaction involving 4,5-Diazafluorene-9-one O-tosyloxime?

A1: Besides unreacted starting material, the most common impurities include:

  • 4,5-Diazafluoren-9-one: This results from the hydrolysis of the O-tosyloxime starting material. It is a relatively polar, yellow solid with a melting point of 214-217 °C.[1] Its presence is often indicated by a characteristic yellow color in the reaction mixture or on the TLC plate.

  • p-Toluenesulfonic acid or its salts: These are byproducts from the displacement of the tosyloxy group. They are highly polar and usually removed during an aqueous workup. If they persist, they will stick at the baseline of a normal-phase TLC.

  • Side-products from rearrangement: Depending on the reaction conditions (e.g., presence of acid or heat), the O-tosyloxime can potentially undergo a Beckmann-type rearrangement. These side-products will have different polarities and must be characterized to be effectively removed.

Q2: How do I choose the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][10]

  • The Process: Place a small amount of your crude solid in a test tube. Add a few drops of a test solvent and observe solubility at room temperature. If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture to boiling. If it dissolves when hot, it's a potentially good solvent. Remove from heat and allow it to cool to see if crystals form.[8]

  • Common Solvents to Screen: A good starting point is to test solvents across a range of polarities. See the table below for suggestions.

SolventBoiling Point (°C)PolarityComments
Hexanes69Very LowGood for non-polar compounds or as an anti-solvent.
Toluene111LowGood for aromatic compounds; high boiling point.
Dichloromethane40MediumOften dissolves many organics, but low boiling point can make it tricky.
Ethyl Acetate77MediumA versatile solvent for moderately polar compounds.
Acetone56Medium-HighA strong, polar solvent. Often used in combination with hexanes.[9]
Ethanol78HighGood for polar compounds, especially those capable of H-bonding.
Water100Very HighSuitable for very polar, water-soluble organic salts.[9]

Q3: My TLC shows a single spot, but the NMR spectrum is still impure. What should I do?

A3: This indicates that an impurity has the same Rf value as your product in the chosen TLC solvent system.

  • Solution 1: Test different TLC solvent systems. An impurity may be inseparable in a hexanes/ethyl acetate system but show clear separation in a dichloromethane/methanol system. Try solvents with different chemical properties (e.g., an aromatic solvent like toluene or a hydrogen-bond acceptor like acetone).

  • Solution 2: Use a higher-resolution technique. If no TLC system can resolve the impurity, you may need to use preparative HPLC, which offers significantly higher resolving power than standard column chromatography.

  • Solution 3: Try recrystallization. Even if two compounds have identical polarity, they are unlikely to have identical solubility profiles across a range of solvents. A carefully chosen recrystallization can often remove a co-eluting impurity.

Troubleshooting Logic Diagram

This diagram provides a quick visual guide for diagnosing purification problems.

Troubleshooting_Logic Problem Purification Problem LowYield Low Yield Problem->LowYield Yield Issue LowPurity Low Purity Problem->LowPurity Purity Issue Adsorption Product stuck on column? LowYield->Adsorption Yes Degradation Product unstable? LowYield->Degradation Maybe Solubility Product lost in filtrate/washes? LowYield->Solubility Possibly CoElution Impurity co-elutes? (Single TLC spot, impure NMR) LowPurity->CoElution Yes Overload Streaking/Tailing on TLC? LowPurity->Overload Yes WrongMethod Oiling out / No crystals? LowPurity->WrongMethod Yes FixAdsorption Use deactivated silica/alumina Add Et3N to eluent Adsorption->FixAdsorption FixDegradation Run column faster (flash) Use neutral stationary phase Degradation->FixDegradation FixSolubility Re-extract aqueous layers Reduce wash volumes Solubility->FixSolubility FixCoElution Change solvent system Try recrystallization or HPLC CoElution->FixCoElution FixOverload Use less sample for column size Ensure proper column packing Overload->FixOverload FixWrongMethod Try solvent/anti-solvent system Purify by column first WrongMethod->FixWrongMethod

Caption: A logic tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed for purifying moderately polar, base-sensitive compounds like many 4,5-diazafluorenone derivatives.

  • Solvent System Selection: Using TLC, identify an eluent system that provides an Rf of ~0.3 for the target compound. For this example, we will assume a 7:3 mixture of Hexanes:Ethyl Acetate.

  • Slurry Preparation: In a beaker, add the required amount of silica gel (typically 50-100 times the mass of your crude product). Add the starting eluent (7:3 Hexanes:EtOAc) containing 1% triethylamine until a pourable slurry is formed.

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11] Pour the silica slurry into the column. Use a pipette bulb with compressed air to gently tap the side of the column to ensure even packing and remove air bubbles.[7] Drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the column run dry from this point forward. [6]

  • Sample Loading: Dissolve your crude product in the minimum amount of dichloromethane or the eluent. Using a pipette, carefully add the sample solution to the top of the silica bed. Drain the solvent until the sample has fully entered the silica.

  • Elution: Carefully add the eluent to the top of the column. Using a regulated source of air or nitrogen pressure applied to the top of the column, begin eluting the mixture, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Two-Solvent Recrystallization

This method is ideal when a single perfect solvent cannot be found or when dealing with an oily product.

  • Dissolution: Place the impure, oily, or solid product into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one that readily dissolves the compound, e.g., acetone or dichloromethane) with stirring or swirling until the solid is completely dissolved.[8]

  • Induce Cloudiness: Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., hexanes or water) drop by drop while stirring. Continue adding until the solution becomes faintly but persistently cloudy.[9]

  • Re-dissolution: Gently warm the flask until the solution becomes clear again. Be careful not to boil off too much solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time, as slow cooling promotes the formation of larger, purer crystals.[8]

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod.[10] This creates nucleation sites. Alternatively, add a tiny "seed crystal" of pure product if available.

  • Complete Crystallization: Once crystals begin to form at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

References

  • Fun, H-K., et al. (1995). 4, 5-Diazafluoren-9-one. Acta Crystallographica Section C, Structural Chemistry, 51(10), 2076-2078. Available at: [Link]

  • Eckhard, I.F., & Summers, L.A. (1973). 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. Australian Journal of Chemistry, 26(12), 2727-2728. Available at: [Link]

  • Ebrahimi, F., et al. (2021). Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation. PMC, NIH. Available at: [Link]

  • Casas, J.S., et al. (2022). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

  • De, S., et al. (2014). Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. The Journal of Organic Chemistry, 79(7), 3106-3113. Available at: [Link]

  • Khan, I.A., et al. (2008). Synthesis and Characterization of Some Metal Complexes of 4,5-Diazafluoren-9-one and their Biological Effects on Human Carcinoma Cells. Australian Journal of Chemistry, 61(12), 966-972. Available at: [Link]

  • ResearchGate. (2018). Bis 4,5-diazafluoren-9-one silver(I) nitrate: synthesis, X-ray structures, solution chemistry, hydrogel loading, DNA coupling and anti-bacterial screening. Available at: [Link]

  • Organic Chemistry Lab. (2020, August 28). Column Chromatography. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Membrane Solutions. (n.d.). Column Chromatography. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Available at: [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Chem Survival. (2018, September 23). Column chromatography. YouTube. Available at: [Link]

  • ResearchGate. (2015). Chemistry and Applications of 4,5-Diazafluorenes. Available at: [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Available at: [Link]

Sources

stability of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Guide Focus: Understanding and Troubleshooting Stability in Acidic Environments

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into its chemical behavior, focusing specifically on the challenges encountered under acidic conditions. By understanding the underlying mechanisms of its instability, you can preemptively troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction using this compound with an acidic catalyst is yielding an unexpected, highly polar byproduct instead of my target molecule. What is likely happening?

A1: The most probable cause is an acid-catalyzed Beckmann rearrangement . Your starting material, an O-tosyloxime, is highly susceptible to this transformation. The O-(p-toluenesulfonyl) group, or tosylate, is an excellent leaving group. In the presence of an acid, which can protonate the nitrogen atoms in the diazafluorene core and increase the electrophilicity of the system, the tosylate group departs. This departure triggers a rearrangement where one of the rings of the fluorene system migrates to the electron-deficient nitrogen atom.[1][2][3] The resulting intermediate is then trapped by a nucleophile (typically water from the solvent or reaction medium) to produce a lactam (a cyclic amide). This lactam is significantly more polar than the starting oxime, which would explain the chromatographic behavior you are observing. Even trace amounts of acid can initiate this exothermic reaction.[4]

Q2: Can you illustrate the precise mechanism of this decomposition pathway?

A2: Certainly. The instability is not random degradation but a well-defined chemical transformation. The O-tosyloxime is primed for the Beckmann rearrangement because the tosylate is a superb leaving group, eliminating the need for the strong acids often required to protonate a standard oxime's hydroxyl group.[2][5]

The process unfolds as follows:

  • Initiation: The reaction can be initiated by trace acid, heat, or even spontaneously due to the excellent leaving group ability of the tosylate.

  • Concerted Migration & Leaving Group Departure: The group anti (opposite) to the O-tosyl group on the oxime carbon migrates to the nitrogen atom. This migration occurs simultaneously with the departure of the tosylate anion (TsO⁻). This concerted step is stereospecific and results in the formation of a highly reactive nitrilium ion intermediate.[2][3]

  • Nucleophilic Attack: A nucleophile, most commonly a water molecule present in the reaction medium, attacks the electrophilic carbon of the nitrilium ion.

  • Tautomerization: The intermediate undergoes deprotonation and tautomerization to yield the final, stable lactam product.[5]

Below is a diagram illustrating this mechanistic pathway.

Beckmann_Rearrangement start 4,5-Diazafluorene-9-one O-Tosyloxime intermediate Nitrilium Ion Intermediate start->intermediate Tosylate Departure & Aryl Migration product Lactam Product (Expanded Ring Amide) intermediate->product Nucleophilic Attack & Tautomerization reagents H₂O (Nucleophile) reagents->intermediate

Caption: Acid-induced Beckmann rearrangement pathway.

Q3: Are there any competing side reactions I should be aware of besides the Beckmann rearrangement?

A3: Yes. While the Beckmann rearrangement is often the dominant pathway for O-tosyloximes, a competing reaction, especially in the presence of sufficient water and strong acid, is hydrolysis . The C=N bond of the oxime can be cleaved by acid-catalyzed hydrolysis to regenerate the parent ketone, 4,5-Diazafluoren-9-one, and hydroxylamine-O-p-toluenesulfonate.[4][6]

Key factors determining the reaction pathway:

  • Water Content: Higher water concentration favors hydrolysis.

  • Acid Strength: Strong, non-nucleophilic acids may favor rearrangement, while aqueous mineral acids can promote hydrolysis.

  • Temperature: Higher temperatures can accelerate both decomposition pathways.

Q4: How can I design my experiment to prevent or minimize the decomposition of the O-Tosyloxime?

A4: The key is to rigorously control the reaction environment. The compound itself is generally stable under neutral or basic conditions at moderate temperatures.[7][8]

Preventative Measures:

  • Avoid Brønsted Acids: If your reaction requires a catalyst, explore alternatives to proton acids (like HCl, H₂SO₄, or even acetic acid). Consider using Lewis acids that are less likely to initiate the rearrangement, though some can still act as catalysts.

  • Utilize Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the presence of water, which can facilitate both hydrolysis and the final step of the Beckmann rearrangement.

  • Maintain Low Temperatures: Set up your reaction at 0 °C or below. The activation energy for the rearrangement will be harder to overcome at lower temperatures, preserving your starting material for the desired reaction.

  • Employ Non-polar, Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferable to protic solvents like alcohols or water.

  • Consider a Base: Adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can scavenge any trace acidity in the reaction mixture, thereby protecting the oxime.[9]

Troubleshooting Guide: Quick Reference

Observed Problem Probable Cause Recommended Solution & Rationale
Low or zero yield of desired product; TLC shows a new, highly polar spot. Beckmann Rearrangement 1. Eliminate Acid: Remove any acidic reagents or catalysts. 2. Reduce Temperature: Run the reaction at 0 °C or lower to slow decomposition. 3. Use Anhydrous Solvents: Prevents water from trapping the nitrilium ion intermediate.
Reaction mixture turns dark, and multiple spots appear on TLC. General Decomposition 1. Check Reagent Purity: Ensure starting material and solvents are free of acidic impurities. 2. Protect from Light: Some complex heterocycles can be light-sensitive.[10] 3. Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Parent ketone (4,5-Diazafluoren-9-one) is recovered from the reaction. Hydrolysis 1. Rigorously Dry All Reagents and Solvents: This is the primary defense against hydrolysis.[4] 2. Use an Inert Atmosphere: Prevent atmospheric moisture from entering the reaction vessel.

Validated Experimental Protocol

Protocol: N-Alkylation using this compound under Stability-Preserving Conditions

This protocol describes a hypothetical reaction where the O-tosyloxime is used as a substrate. The conditions are chosen to explicitly avoid acidic degradation.

Objective: To perform a reaction (e.g., a cross-coupling or substitution) while preserving the integrity of the O-tosyloxime functional group.

Materials:

  • This compound (1 eq)

  • Reaction Partner (e.g., a boronic acid for Suzuki coupling, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3 eq)

  • Solvent: Toluene, anhydrous

  • Inert gas supply (Argon)

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon.

  • Reagent Addition: To the flask, add this compound, the reaction partner, and anhydrous potassium carbonate.

  • Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. The use of a solid, anhydrous base like K₂CO₃ is crucial as it will not introduce acidity.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), sampling under a positive flow of Argon.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Rationale for Choices:

  • Anhydrous K₂CO₃: A non-nucleophilic base that effectively scavenges any trace acid without interfering with the reaction or the substrate.

  • Anhydrous Toluene: An aprotic solvent that prevents hydrolysis.

  • Argon Atmosphere: Protects the sensitive palladium catalyst and prevents moisture from entering the system.

By adhering to these principles and protocols, you can significantly improve the success rate of your experiments involving this valuable but sensitive reagent.

References

  • 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. MDPI. Available from: [Link]

  • Beckmann rearrangement. Wikipedia. Available from: [Link]

  • Oxime. Wikipedia. Available from: [Link]

  • Chemistry and Applications of 4,5-Diazafluorenes. ResearchGate. Available from: [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. Organic Chemistry Portal. Available from: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]

  • Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation. PMC - NIH. Available from: [Link]

  • This compound, 100mg. CP Lab Safety. Available from: [Link]

  • Oximes. BYJU'S. Available from: [Link]

  • (PDF) 4,5-Diazafluoren-9-one. ResearchGate. Available from: [Link]

  • Oximes. Science of Synthesis. Available from: [Link]

  • CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Vidyabharati International Interdisciplinary Research Journal. Available from: [Link]

Sources

stability of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent, particularly concerning its stability and reactivity under basic conditions.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique diazafluorene core and reactive O-tosyloxime functionality.[1] This structure makes it an excellent precursor for creating complex nitrogen-containing molecules. However, the inherent reactivity of the O-tosyloxime group, especially in the presence of bases, can lead to unexpected outcomes if not properly controlled. This guide will help you navigate the complexities of working with this compound, ensuring predictable and successful experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound with bases?

A1: The O-(p-Toluenesulfonyl)oxime group is an excellent leaving group, making the compound susceptible to base-mediated rearrangements. The two primary competing reactions are the Beckmann Rearrangement and the Neber Rearrangement .[2][3] The specific outcome is highly dependent on the reaction conditions, including the base, solvent, and temperature.

Q2: What is the Beckmann Rearrangement and when is it likely to occur?

A2: The Beckmann Rearrangement is the conversion of an oxime to an amide.[3] For this compound, this would involve the migration of one of the aryl groups to the nitrogen atom, leading to a lactam. This rearrangement is often promoted by acids but can also be facilitated by bases like triethylamine or pyridine, which can activate the hydroxyl group of the parent oxime by converting it to a better leaving group in situ with tosyl chloride.[3][4]

Q3: What is the Neber Rearrangement and under what conditions is it favored?

A3: The Neber Rearrangement transforms a ketoxime into an α-amino ketone.[2] This reaction proceeds through the formation of an azirine intermediate after treatment with a base. Subsequent hydrolysis yields the α-amino ketone. The Neber rearrangement is a potential pathway when using a base to deprotonate the carbon alpha to the oxime.

Q4: Can other side reactions occur when using bases?

A4: Yes, a significant side reaction can be the formation of a nitrile through elimination, particularly if the starting material is an aldoxime derivative.[5] While 4,5-Diazafluorene-9-one is a ketoxime, under certain basic conditions and temperatures, fragmentation pathways leading to nitrile formation might be possible, though less common than the Beckmann or Neber rearrangements.[3] Hydrolysis of the O-tosyl group back to the oxime can also occur if water is present in the reaction mixture.[6]

Q5: How does the choice of solvent affect the stability and reactivity?

A5: The solvent plays a critical role.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often used for base-mediated rearrangements as they can stabilize charged intermediates.[6][7] They generally do not interfere with the base and can promote the desired reaction.

  • Polar protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may also act as nucleophiles, potentially leading to solvolysis of the O-tosyl group or participating in the hydrolysis of intermediates.[7] The use of protic solvents in base-catalyzed reactions of oxime ethers has been shown to sometimes negate the effect of the base catalyst.[7]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound under basic conditions.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Base Strength or Amount Use a stronger base or increase the stoichiometry of the base.The initial deprotonation or activation step is crucial for both the Beckmann and Neber rearrangements. An insufficiently strong or substoichiometric amount of base may not be enough to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.Rearrangements of O-tosyloximes often require thermal energy to overcome the activation barrier for the migration step.[6]
Inappropriate Solvent Switch to a polar aprotic solvent like DMF or acetonitrile.These solvents are better at solvating the intermediates without interfering with the base, thus facilitating the reaction.[6][7]
Problem 2: Formation of an Unexpected Product
Potential Cause Troubleshooting Step Scientific Rationale
Competing Beckmann vs. Neber Rearrangement Carefully control the reaction conditions. The Neber rearrangement is often favored by strong, non-nucleophilic bases that promote α-deprotonation, while the Beckmann rearrangement can be favored by conditions that promote leaving group departure and aryl migration.The regiochemical outcome is dictated by the mechanistic pathway. Understanding the subtle differences in the required activation for each pathway allows for steering the reaction toward the desired product.
Formation of the Parent Oxime Ensure anhydrous conditions. Use freshly distilled solvents and dry glassware.The O-tosyl group is susceptible to hydrolysis, especially in the presence of a base.[6] Water contamination will lead to the regeneration of the more stable parent oxime.
Beckmann Fragmentation Use milder reaction conditions (lower temperature, less harsh base).Fragmentation to a nitrile is a known side reaction for some oximes, particularly if a stable carbocation can be formed.[3] While less likely for this substrate, it's a possibility under forcing conditions.
Problem 3: Complex Product Mixture or Decomposition
Potential Cause Troubleshooting Step Scientific Rationale
Excessively High Temperature or Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.The desired rearranged products may themselves be unstable under the reaction conditions, leading to further reactions or decomposition over time.[6]
Reaction with Solvent Use a non-reactive (aprotic) solvent.Protic solvents can react with the starting material or intermediates, leading to a complex mixture of byproducts.
Air or Light Sensitivity While not explicitly documented for this compound, it is good practice to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) and protect from light, especially if colored byproducts are observed.The diazafluorene core is an aromatic, heterocyclic system that could be susceptible to oxidative or photochemical side reactions.

Experimental Protocols

General Protocol for Base-Mediated Rearrangement

This is a general starting point; optimization will likely be necessary.

  • Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a dried flask under an inert atmosphere, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve the starting material.

  • Base Addition: Slowly add the chosen base (e.g., triethylamine, DBU, or sodium ethoxide; 1.1 - 2 equivalents) at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography, recrystallization, or other suitable methods.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the key reactive pathways for this compound under basic conditions.

G cluster_start Starting Material cluster_conditions Conditions cluster_products Potential Products start 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime beckmann Beckmann Rearrangement Product (Lactam) start->beckmann Base-Mediated Reaction neber Neber Rearrangement Product (α-Amino Ketone) start->neber Base-Mediated Reaction hydrolysis Hydrolysis Product (Parent Oxime) start->hydrolysis Base-Mediated Reaction fragmentation Fragmentation Product (Nitrile - Less Common) start->fragmentation Base-Mediated Reaction base Base (e.g., Et3N, NaOEt) solvent Solvent (Protic vs. Aprotic) temp Temperature

Caption: Potential reaction pathways of this compound under basic conditions.

G cluster_workflow Troubleshooting Workflow start Experiment Fails (Low Yield / Wrong Product) check_reagents Verify Purity of Starting Material and Reagents start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_reagents->check_conditions anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous monitor Monitor Reaction Kinetics (TLC/LC-MS) anhydrous->monitor analyze Characterize Byproducts to Understand Side Reactions monitor->analyze optimize Systematically Optimize One Variable at a Time analyze->optimize

Caption: A systematic workflow for troubleshooting challenging reactions involving the title compound.

References

  • Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Retrieved from [Link]

  • Wikipedia. (2023). Neber rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • Reddit. (2020). Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine?. r/OrganicChemistry. Retrieved from [Link]

  • Thieme. (n.d.). Oximes. Science of Synthesis. Retrieved from [Link]

  • Schultz, D. M., et al. (2010). Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 132(43), 15116–15119. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aminolysis of oxime ethers in protic and aprotic solvents. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 4,5-Diazafluorene-9-one O-tosyloxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Maximizing Success with a Reactive Intermediate

4,5-Diazafluorene-9-one O-tosyloxime is a highly valuable and versatile building block in medicinal chemistry and materials science, enabling the synthesis of complex nitrogen-containing architectures.[1] However, its high reactivity, stemming from the excellent leaving group ability of the O-tosyl moiety, also makes it susceptible to degradation under common reaction conditions.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the decomposition of this key intermediate, ensuring more reliable and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4,5-Diazafluorene-9-one O-tosyloxime.

Q1: What are the typical visual and analytical signs of compound decomposition? A1: The primary visual cue for decomposition is often a distinct color change in the reaction mixture, frequently turning from a light yellow to a dark brown or black solution. Analytically, Thin-Layer Chromatography (TLC) or LC-MS will reveal the appearance of multiple new spots or peaks. A common degradation product is the parent ketone, 4,5-diazafluoren-9-one, which can be identified by its corresponding mass.[3]

Q2: How should 4,5-Diazafluorene-9-one O-tosyloxime be stored to ensure long-term stability? A2: For long-term storage, the compound should be kept in a tightly sealed container in a refrigerator (2-8°C), protected from light, and under a dry, inert atmosphere (argon or nitrogen). It is crucial to prevent exposure to moisture to avoid hydrolysis.

Q3: My reaction is failing, and I suspect an unwanted Beckmann rearrangement. What is this and why does it happen? A3: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes, converting them into amides.[4][5] The O-tosyl group on your starting material is a potent activator for this pathway, as it is an excellent leaving group that does not require strong acid protonation.[6][7] In the presence of acid or even upon heating, the group anti-periplanar to the O-tosyl group can migrate to the nitrogen, initiating the rearrangement. This can be a significant competing pathway if your reaction is run at high temperatures or under acidic conditions.[8]

Q4: Can the choice of solvent directly impact the stability of the tosyl oxime? A4: Yes, solvent choice is critical. Protic solvents (e.g., methanol, ethanol, water) can participate in solvolysis reactions, cleaving the tosylate group. Aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, or Acetonitrile are generally recommended. Ensure these solvents are anhydrous, as adventitious water can lead to hydrolysis.[9]

Part 2: Troubleshooting Guide for Common Decomposition Scenarios

This section provides a systematic approach to diagnosing and solving specific decomposition issues you may encounter during your experiments.

Scenario 1: Rapid Decomposition Under Basic Conditions
  • Symptoms: Upon addition of a base (e.g., NaH, KOtBu, LDA), the reaction mixture darkens immediately, and you may observe gas evolution. TLC/LC-MS analysis shows a complex mixture with little to no desired product.

  • Causality Analysis: The O-tosyl group makes the oxime susceptible to base-mediated elimination or rearrangement pathways. Strong, non-nucleophilic bases can abstract protons from adjacent carbons or induce other unintended reactions due to the high reactivity of the substrate. This process can be highly exothermic, leading to thermal decomposition.[8]

  • Corrective Actions:

    • Temperature Control: Perform the base addition at a significantly reduced temperature (e.g., 0 °C or -78 °C) to control the initial exothermic reaction.

    • Rate of Addition: Add the base slowly and portion-wise, or via a syringe pump for solutions. This prevents a localized excess of base.

    • Choice of Base: If the reaction allows, switch to a milder base. Consider inorganic bases like K₂CO₃ or Cs₂CO₃, or hindered organic bases like DIPEA, in place of highly reactive hydrides or alkoxides.

Scenario 2: Formation of 4,5-Diazafluoren-9-one (Hydrolysis)
  • Symptoms: A significant amount of the starting ketone, 4,5-diazafluoren-9-one, is observed as a byproduct during workup or in the final crude material.

  • Causality Analysis: The oxime functional group can undergo hydrolysis back to the parent ketone and hydroxylamine, a reaction that is often catalyzed by acid.[8][9] Even trace amounts of acid or water in your reaction can facilitate this degradation pathway.

  • Corrective Actions:

    • Anhydrous Technique: Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under a strict inert atmosphere (argon or nitrogen) to exclude atmospheric moisture.

    • pH Control: If your reaction generates an acidic byproduct, consider adding a non-nucleophilic proton sponge or an acid scavenger (like powdered molecular sieves or acid-free drying agents) to maintain neutrality.

    • Workup Modification: During the aqueous workup, use a buffered or slightly basic solution (e.g., saturated NaHCO₃) instead of pure water or acidic washes to minimize hydrolysis.

Workflow: Mitigating Base- and Temperature-Mediated Decomposition

Caption: A controlled workflow for reactions involving temperature- and base-sensitive reagents.

Part 3: Best Practices and Recommended Protocols

Adhering to a stringent and well-planned protocol is the most effective way to prevent decomposition.

Table 1: Guideline for Reagent Selection
Reaction GoalRecommended SolventsRecommended BasesKey Considerations
Nucleophilic Substitution Anhydrous THF, DMF, CH₃CNK₂CO₃, Cs₂CO₃, DIPEAEnsure nucleophile is not a strong base itself.
Coupling Reactions Anhydrous Dioxane, TolueneK₃PO₄, Na₂CO₃Avoid strong alkoxide bases unless absolutely necessary and at low temperatures.
Avoiding Beckmann Anhydrous THF, ToluenePyridine, 2,6-LutidineStrictly avoid acidic conditions (Brønsted or Lewis) and high temperatures.[4][6]
Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a robust template for reacting 4,5-Diazafluorene-9-one O-tosyloxime with a generic nucleophile while minimizing degradation.

  • Glassware and Atmosphere Preparation:

    • Place a two-neck round-bottom flask, magnetic stir bar, and condenser in an oven (120 °C) for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Charging:

    • To the cooled flask, add 4,5-Diazafluorene-9-one O-tosyloxime (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Via syringe, add the desired anhydrous solvent (e.g., Acetonitrile) to a concentration of approximately 0.1 M.

    • Add the nucleophile (1.1-1.5 eq) to the stirred suspension.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the target temperature (e.g., 50-70 °C) using an oil bath.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography.

Diagram: Primary Decomposition Pathways

G cluster_paths Decomposition Pathways A 4,5-Diazafluorene-9-one O-tosyloxime B Hydrolysis A->B H₂O / H⁺ C Beckmann Rearrangement A->C Heat / Acid D 4,5-Diazafluoren-9-one (Parent Ketone) B->D E Substituted Amide (Lactam) C->E

Caption: The two most common degradation pathways for 4,5-Diazafluorene-9-one O-tosyloxime.

By implementing these preventative strategies and troubleshooting guides, researchers can harness the full synthetic potential of 4,5-Diazafluorene-9-one O-tosyloxime, leading to higher yields, purer products, and more reliable scientific advancements.

References

  • 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. Chem-Impex.

  • This compound. TCI Chemicals.

  • Beckmann rearrangement. Wikipedia.

  • Beckmann Rearrangement. Alfa Chemistry.

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.

  • Beckmann Rearrangement. Organic Chemistry Portal.

  • Oximes. CAMEO Chemicals, NOAA.

  • Beckmann Rearrangement. Master Organic Chemistry.

  • 4,5-Diazafluoren-9-one. PubChem, National Center for Biotechnology Information.

  • This compound, 100mg. CP Lab Safety.

  • Oximes. BYJU'S.

  • Zotova, D. N., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry.

  • Chandan, N. CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. International Journal of Creative Research Thoughts.

  • Tosylates And Mesylates. Master Organic Chemistry.

  • LaMattina, J. L., & Suleske, R. T. α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, Coll. Vol. 7, p.149 (1990).

  • This compound. A2B Chem.

  • Cas 50890-67-0,4,5-DIAZAFLUOREN-9-ONE. LookChem.

  • Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry.

  • Paasikallio, T., et al. (2017). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Journal of Chemical Technology & Biotechnology.

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troubleshooting failed Beckmann rearrangement with 4,5-Diazafluorene-9-one O-tosyloxime

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Diazafluorene-9-one Platform

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals working with the Beckmann rearrangement, specifically focusing on the challenging substrate, 4,5-Diazafluorene-9-one O-tosyloxime. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Troubleshooting a Failed Beckmann Rearrangement

The Beckmann rearrangement is a powerful tool for converting ketoximes into amides or lactams.[1][2] The reaction of 4,5-Diazafluorene-9-one O-tosyloxime is intended to produce a novel diazepinone, a lactam with potential applications in medicinal chemistry. However, the unique electronic properties of the diazafluorene system can introduce specific challenges. This guide addresses the most common failure points in a direct question-and-answer format.

Q1: My reaction shows no consumption of the starting O-tosyloxime, even after extended reaction times. What is the likely cause?

Potential Cause: Incomplete activation of the tosylate leaving group or insufficient energy to initiate the rearrangement.

Scientific Rationale: The Beckmann rearrangement is initiated by the departure of the leaving group (in this case, tosylate) and the concurrent 1,2-migration of the group anti-periplanar to it.[3][4][5] If this process does not start, it often points to two issues:

  • Poor Leaving Group Activation: The tosylate is generally an excellent leaving group, but its departure can be hindered if the reaction conditions are not sufficiently acidic or polar to stabilize the transition state.

  • High Activation Energy: The substrate itself may have a high activation energy barrier for rearrangement. The electron-withdrawing nature of the two nitrogen atoms in the 4,5-diazafluorene core can destabilize the formation of the electron-deficient nitrilium ion intermediate, thus increasing the energy required for the reaction to proceed.[6]

Recommended Actions & Protocols:

  • Verify Reagent Quality:

    • Tosyl Chloride (TsCl): If you prepared the O-tosyloxime in-situ or are using residual TsCl as a catalyst, ensure its purity. TsCl can hydrolyze to p-toluenesulfonic acid (TsOH), which may not be a strong enough acid catalyst on its own.[7][8]

    • Protocol: TsCl Purification: Dissolve the commercial TsCl in a minimal amount of chloroform, filter, and precipitate by adding five volumes of petroleum ether. This removes the more polar TsOH impurity.[9] Alternatively, washing a benzene solution of TsCl with 5% aqueous NaOH, drying, and distilling under reduced pressure is also effective.[10]

  • Increase Reaction Temperature:

    • Gently increase the reaction temperature in 10 °C increments, monitoring by Thin Layer Chromatography (TLC) at each stage. Many rearrangements require heat to overcome the activation barrier.[11]

  • Introduce a Stronger Acid Catalyst:

    • While the tosylate can leave on its own, the process is often accelerated by a strong Brønsted or Lewis acid.[3][12]

    • Protocol: Addition of a Lewis Acid: To your reaction mixture, add a catalytic amount (5-10 mol%) of a Lewis acid like Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃).[13] These can coordinate to the oxygen or nitrogen atoms, promoting the departure of the tosylate group.

Q2: My starting material is consumed, but TLC/LC-MS analysis shows a complex mixture of products, none of which is the expected lactam. What happened?

Potential Cause: The reaction is proceeding down a competing pathway, most likely Beckmann fragmentation.

Scientific Rationale: Beckmann fragmentation is a common side reaction that competes with the rearrangement.[2][3] This pathway is favored when the group alpha to the oxime carbon can stabilize a positive charge. In the case of 4,5-Diazafluorene-9-one, the migrating group is part of an aromatic system. Fragmentation would lead to the formation of a nitrile and a stabilized carbocation, which can then react further to generate multiple byproducts.[14]

Recommended Actions & Protocols:

  • Lower the Reaction Temperature: Fragmentation pathways often have a higher activation energy than the desired rearrangement. Running the reaction at a lower temperature may favor the formation of the lactam.

  • Change the Solvent: The choice of solvent can influence the reaction outcome.

    • Non-polar solvents (e.g., toluene, dioxane) can disfavor the formation of highly charged intermediates required for fragmentation.

    • Protic solvents (e.g., acetic acid) can stabilize the key nitrilium ion intermediate of the desired rearrangement pathway.[3]

  • Utilize a Milder Rearrangement Promoter: Harsh acidic conditions can promote fragmentation. Several milder, modern reagents have been developed to address this.

    • Protocol: Cyanuric Chloride Catalysis: In a flask under an inert atmosphere, dissolve your O-tosyloxime in a suitable solvent like acetonitrile. Add cyanuric chloride (1.1 eq) and a co-catalyst like ZnCl₂ (0.2 eq). Stir at room temperature or with gentle heating, monitoring by TLC. This system is known to promote rearrangement under milder conditions.[3]

Q3: The reaction worked, but my isolated yield is extremely low. Where did my product go?

Potential Cause: Product instability during workup, or poor recovery during extraction/purification.

Scientific Rationale: The product, a diazepinone lactam, contains an amide bond that could be susceptible to hydrolysis under strongly acidic or basic workup conditions. Furthermore, the nitrogen atoms in the heterocyclic system can be protonated, significantly increasing the compound's solubility in water and leading to losses during aqueous extraction.[15]

Recommended Actions & Protocols:

  • Perform a Neutral Workup:

    • Avoid strong acids or bases during quenching and extraction. Quench the reaction by pouring it over ice and then neutralize carefully with a saturated solution of sodium bicarbonate.[8]

  • Optimize the Extraction:

    • Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, basify it to a pH of ~8-9 and re-extract with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture. The protonated product may be soluble in the aqueous phase.[15]

    • Use a Different Solvent: If using ethyl acetate for extraction, consider that your product may have limited solubility. Test solubility in DCM or chloroform.

  • Re-evaluate the Purification Method:

    • Chromatography: The polar nature of the lactam product might cause it to streak or remain on the baseline of a standard silica gel column. Consider using a more polar mobile phase (e.g., with methanol or ammonia) or switching to a different stationary phase like alumina.

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and solving issues with the Beckmann rearrangement of 4,5-Diazafluorene-9-one O-tosyloxime.

G start Reaction Start: 4,5-Diazafluorene-9-one O-tosyloxime check_sm Monitor by TLC/LC-MS Is Starting Material (SM) Consumed? start->check_sm no_reaction No Reaction: SM Remains check_sm->no_reaction No sm_consumed SM Consumed check_sm->sm_consumed Yes troubleshoot_activation Troubleshoot Activation: 1. Verify Reagent Purity 2. Increase Temperature 3. Add Lewis Acid Catalyst no_reaction->troubleshoot_activation check_product Is Expected Lactam the Major Product? sm_consumed->check_product complex_mix Complex Mixture: Fragmentation Likely check_product->complex_mix No product_ok Major Product is Lactam check_product->product_ok Yes troubleshoot_fragmentation Suppress Fragmentation: 1. Lower Temperature 2. Change Solvent 3. Use Milder Reagent complex_mix->troubleshoot_fragmentation check_yield Low Isolated Yield? product_ok->check_yield troubleshoot_workup Optimize Workup/Purification: 1. Use Neutral Quench 2. Check Aqueous Layer 3. Modify Chromatography check_yield->troubleshoot_workup Yes success Successful Synthesis check_yield->success No

Caption: Logical workflow for troubleshooting the Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q: What is the expected product of this rearrangement? A: The expected product is a ring-expanded lactam, specifically a derivative of diazepino[b]quinoline-dione. The rearrangement involves the insertion of the nitrogen atom into one of the C-C bonds of the central five-membered ring.

Q: Are there alternatives to using tosyl chloride to activate the oxime? A: Yes, many reagents can promote the rearrangement. The choice depends on the substrate's sensitivity and the desired reaction conditions.

Reagent/Catalyst SystemTypical ConditionsReference
Strong Brønsted Acids H₂SO₄, Polyphosphoric Acid (PPA)High temperature
Lewis Acids ZnCl₂, AlCl₃, HgCl₂, Yb(OTf)₃Catalytic amounts, often milder
Chlorinating Agents SOCl₂, PCl₅Can be harsh
Organocatalysts Cyanuric Chloride, PPh₃/I₂Often mild, room temp or gentle heat

Q: Could I use the Schmidt reaction as an alternative pathway to the same lactam? A: The Schmidt reaction, which uses hydrazoic acid (HN₃) with the ketone under acidic conditions, is an excellent alternative for synthesizing lactams and is mechanistically related to the Beckmann rearrangement.[16][17] It bypasses the need to pre-form the oxime and can sometimes be more efficient, especially if oxime formation or isolation is problematic.[18] However, hydrazoic acid is highly toxic and explosive, requiring specialized handling procedures.

References

  • Beckmann Rearrangement - Chemistry Steps. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]

  • Beckmann rearrangement - Wikipedia. [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. [Link]

  • Beckmann Rearrangement - BYJU'S. [Link]

  • Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC - NIH. [Link]

  • Purification of Tosyl chloride - Chempedia - LookChem. [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex - Royal Society of Chemistry. [Link]

  • Ph3P/I2-Catalyzed Beckmann Rearrangement of Ketoximes into Amides - Taylor & Francis Online. [Link]

  • 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents - MDPI. [Link]

  • The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions - SciRP.org. [Link]

  • How To: Troubleshoot a Reaction - University of Rochester, Department of Chemistry. [Link]

  • A convenient alternative to the Beckmann rearrangement - Journal of the Chemical Society D - RSC Publishing. [Link]

  • Purification of p-tosyl chloride - Google P
  • How to Troubleshoot a Reaction - University of Rochester, Department of Chemistry. [Link]

  • The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild - Scirp.org. [Link]

  • Organic Syntheses Procedure - Organic Syntheses. [Link]

  • Lewis acid-catalyzed Beckmann rearrangement of ketoximes in ionic liquids - ResearchGate. [Link]

  • Beckmann rearrangement mediated by Lewis acid (AlCl3) - ResearchGate. [Link]

  • Synthesis and Characterization of Some Metal Complexes of 4,5-Diazafluoren-9-one and their Biological Effects on Human Carcinoma Cells - CSIRO Publishing. [Link]

  • Beckmann Rearrangement - Chemistry LibreTexts. [Link]

  • beckmann rearrangement in chemistry - Aakash Institute. [Link]

  • Schmidt reaction - Wikipedia. [Link]

  • Beckmann Rearrangement - Merck Index. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Publications. [Link]

  • What is Beckmann Rearrangement Reaction ? Basics & Mechanism Beckmann Elimination Solved Examples - YouTube. [Link]

  • Application of different catalysts in Beckmann Rearrangement - JOCPR. [Link]

  • Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation - Pharmaguideline. [Link]

  • Name Reactions: Beckmann rearrangement vs. Schmidt reaction - YouTube. [Link]

  • The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams: Some Mechanistic Considerations - Australian Journal of Chemistry. [Link]

  • WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED? - Chemistry LibreTexts. [Link]

  • 4,5-Diazafluoren-9-one - ResearchGate. [Link]

  • Schmidt Reaction - Chemistry LibreTexts. [Link]

  • Keep screwing up + not making any progress - Reddit. [Link]

  • Common sources of mistake in organic synthesis - Reddit. [Link]

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Technical Support Center: Synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] This molecule's unique heterocyclic structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its multi-step synthesis.

The synthesis is a sequential three-step process, each with its own set of potential difficulties:

  • Oxidation: Formation of the 4,5-diazafluoren-9-one core from 1,10-phenanthroline.

  • Oximation: Conversion of the ketone to its corresponding oxime.

  • Tosylation: Esterification of the oxime with p-toluenesulfonyl chloride.

This document is structured to provide step-by-step guidance, address specific problems in a question-and-answer format, and explain the underlying chemical principles to empower you to optimize your experimental outcomes.

Overall Synthetic Workflow

The pathway from the starting material to the final product is illustrated below. Each stage presents unique challenges that will be addressed in the subsequent sections.

Synthetic_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Oximation cluster_2 Step 3: Tosylation A 1,10-Phenanthroline B 4,5-Diazafluoren-9-one A->B  KMnO4, KOH  H2O, Reflux C 4,5-Diazafluoren-9-one Oxime B->C  NH2OH·HCl  Base, Solvent D Target Product: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime C->D  TsCl, Base  (e.g., Pyridine)

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of 4,5-Diazafluoren-9-one (Oxidation)

The synthesis of the 4,5-diazafluoren-9-one scaffold is most commonly achieved through the oxidation of 1,10-phenanthroline.[3] A widely reported method involves using alkaline potassium permanganate, which can be challenging to control.[4][5][6]

Experimental Protocol: Permanganate Oxidation
  • Dissolution: In a large flask, dissolve 1,10-phenanthroline hydrate (1.0 eq.) and potassium hydroxide (approx. 0.9 eq.) in water (approx. 75 mL per gram of phenanthroline). Heat the solution to boiling.[4]

  • Oxidant Addition: In a separate beaker, prepare a hot solution of potassium permanganate (2.5 eq.) in water. Add this hot permanganate solution to the boiling phenanthroline solution over 15 minutes with vigorous stirring.[4]

  • Reaction: Maintain boiling and vigorous stirring throughout the addition. After the addition is complete, continue boiling for an additional 10 minutes.[4]

  • Quenching & Filtration: Remove the heat and filter the hot mixture to remove the manganese dioxide (MnO₂) precipitate. The filtrate should be an orange color.

  • Extraction: Cool the filtrate and extract it multiple times with chloroform or dichloromethane.[4]

  • Isolation: Dry the combined organic extracts (e.g., with MgSO₄), filter, and remove the solvent under reduced pressure to yield a pale yellow solid.[4]

  • Purification: Recrystallize the crude solid from acetone to afford pure 4,5-diazafluoren-9-one.[4]

Troubleshooting & FAQs: Step 1

Q1: My yield is very low (<20%), and I recover a lot of starting material. What went wrong?

A: This is a common issue and can be attributed to several factors:

  • Insufficient Oxidant: Ensure the potassium permanganate is accurately weighed and added as a hot solution. The stoichiometry is critical.

  • Inadequate Temperature: The reaction must be kept at boiling temperature. If the temperature drops, the reaction rate will decrease significantly, leading to incomplete conversion.[4]

  • Poor Mixing: Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture (aqueous permanganate and the less soluble phenanthroline). Inadequate stirring leads to localized reactions and poor overall conversion.

Q2: The major product of my reaction is 2,2'-bipyridyl-3,3'-dicarboxylic acid, not the ketone. Why?

A: This is the primary competing side reaction.[4][5][6] The formation of the dicarboxylic acid results from the complete oxidative cleavage of the central ring. The formation of 4,5-diazafluoren-9-one occurs via a benzilic acid-type rearrangement of an intermediate quinone.[4][7] To favor the desired ketone:

  • Control Reaction Time: Do not extend the boiling time significantly after the permanganate addition is complete. Over-oxidation is a major risk. The recommended 10 minutes post-addition is a good starting point.[4]

  • Alkalinity: The concentration of potassium hydroxide is key. The benzilic acid rearrangement is base-catalyzed. Ensure the proper amount is used to facilitate the desired pathway over complete cleavage.[4]

Oxidation_Pathways A 1,10-Phenanthroline B Intermediate Quinone A->B KMnO4 / OH- C Desired Product: 4,5-Diazafluoren-9-one B->C Benzilic Acid Rearrangement (OH-) D Side Product: 2,2'-Bipyridyl-3,3'-dicarboxylic acid B->D Oxidative Cleavage (Excess KMnO4)

Caption: Competing reaction pathways in the oxidation step.

Q3: The filtration of manganese dioxide is extremely slow and clogs the filter paper. How can I improve this?

A: MnO₂ forms as a fine, dense precipitate.

  • Use a Filter Aid: Mix a layer of Celite or diatomaceous earth with the filter paper or use a sintered glass funnel with a pad of Celite. This increases the porosity and prevents clogging.

  • Hot Filtration: As the protocol suggests, filtering the mixture while it is still hot is crucial. The viscosity is lower, and the precipitate is less likely to aggregate and clog the filter.[4]

  • Centrifugation: For smaller scale reactions, centrifuging the mixture and decanting the supernatant can be an effective alternative to filtration.

Part 2: Synthesis of 4,5-Diazafluoren-9-one Oxime (Oximation)

This step involves the condensation of the ketone with hydroxylamine. While seemingly straightforward, the planarity and electronic nature of the diazafluorenone system can influence reactivity.[8]

Experimental Protocol: Oximation
  • Reactant Setup: In a round-bottom flask, dissolve 4,5-diazafluoren-9-one (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.

  • Add Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2-1.5 eq.) and a base (e.g., sodium acetate, triethylamine, or pyridine, 1.5-2.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure, add water to the residue, and collect the resulting solid by filtration.

  • Purification: The crude oxime can be purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting & FAQs: Step 2

Q1: The oximation reaction is very slow or stalls completely. What can I do?

A: The ketone in 4,5-diazafluoren-9-one can be somewhat sterically hindered and electronically deactivated, making it less reactive than simple aliphatic ketones.[9][10]

  • Increase Temperature: Ensure the reaction is maintained at a steady reflux.

  • Extend Reaction Time: These reactions can be lethargic. Be prepared to run the reaction for 24 hours or longer.[10]

  • Choice of Base/Solvent: Using pyridine as both the base and a co-solvent can be effective. Pyridine is a good base to free the hydroxylamine nucleophile from its hydrochloride salt and can help solubilize the reactants.

  • Alternative Methods: For highly resistant ketones, solvent-free methods like grinding the reactants together, sometimes with a catalyst like Bi₂O₃, can dramatically increase reaction rates.[8]

Q2: My purified product shows two distinct sets of peaks in the NMR, complicating characterization. Why?

A: Ketoximes can exist as a mixture of E/Z isomers. This is a common phenomenon and can lead to complex NMR spectra.[9]

  • Isomer Separation: Often, the E/Z isomers are difficult to separate by standard column chromatography. Fractional crystallization may be successful in isolating the major isomer.

  • Characterization: If separation is not feasible, the mixture must be characterized as such. This is acceptable, as the subsequent tosylation step will react with both isomers.

Q3: The workup is problematic, and I get an oil instead of a solid product.

A: This can happen if residual solvent (like pyridine) or impurities are present.

  • Thorough Solvent Removal: Ensure all high-boiling solvents like pyridine are completely removed under high vacuum.

  • Aqueous Wash: After removing the organic solvent, dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash it with dilute acid (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with brine. Dry the organic layer and concentrate to obtain the solid product.

  • Induce Crystallization: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce precipitation of the solid oxime.

Part 3: Synthesis of this compound (Tosylation)

The final step is the conversion of the oxime's hydroxyl group into a tosylate, which is an excellent leaving group.[11] This reaction is sensitive to conditions and can be prone to side reactions, primarily the Beckmann rearrangement.[12]

Experimental Protocol: Tosylation
  • Reactant Setup: Dissolve the 4,5-diazafluoren-9-one oxime (1.0 eq.) in a suitable solvent. Anhydrous pyridine is commonly used as it also serves as the base. Anhydrous dichloromethane (DCM) with a non-nucleophilic base like triethylamine is an alternative.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and minimize side products.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for several hours, then allow it to slowly warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Pour the reaction mixture into ice-water. A precipitate of the crude product should form. Collect the solid by filtration and wash it thoroughly with cold water and a cold, non-polar solvent (like diethyl ether) to remove impurities.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Troubleshooting & FAQs: Step 3

Q1: The main product I've isolated is not the tosylated oxime, but a rearranged amide. What happened?

A: You have encountered the Beckmann rearrangement, a classic side reaction for tosylated oximes.[12] The tosyl group is such a good leaving group that, under certain conditions (especially with heat or acid), it departs while one of the groups attached to the imine carbon migrates to the nitrogen atom.

  • Strict Temperature Control: The most critical factor is temperature. Conduct the reaction at 0 °C or even lower if possible. Do not allow the reaction to warm up prematurely.[12]

  • Choice of Base: Use a non-nucleophilic base like pyridine or triethylamine. The base's role is simply to scavenge the HCl byproduct.[13]

  • Avoid Acidic Conditions: Ensure all reagents and glassware are dry and free of acidic contaminants. The workup should be done in neutral or slightly basic conditions until the product is isolated.

Q2: My reaction is incomplete, and I recover a significant amount of the starting oxime.

A: This suggests insufficient activation of the oxime.

  • Reagent Quality: Ensure the p-toluenesulfonyl chloride (TsCl) is fresh and has not been hydrolyzed by atmospheric moisture. Old TsCl is often contaminated with p-toluenesulfonic acid, which can hinder the reaction.

  • Stoichiometry: A slight excess of TsCl (1.1-1.2 eq.) is recommended to drive the reaction to completion.

  • Reaction Time: While high temperatures are to be avoided, allowing the reaction to stir for an extended period (12-24 hours) at room temperature after the initial cooling period may be necessary for full conversion.

Q3: Instead of the desired product, I'm forming a nitrile. Why?

A: While more common for aldoximes, ketoximes derived from certain structures can undergo elimination to form nitriles under tosylation conditions, though this is less likely for a rigid cyclic system like this one.[14][15] More likely, this would be observed if the starting material was an aldoxime. However, if this is suspected:

  • Confirm Starting Material: Double-check the characterization of your oxime to ensure it is indeed a ketoxime.

  • Milder Conditions: Use the mildest possible conditions (low temperature, careful addition of TsCl) to favor the desired substitution over any potential side reactions.[15]

Data Summary Table
StepReactionKey ReagentsTypical YieldCommon Challenges
1 Oxidation1,10-Phenanthroline, KMnO₄, KOH~20%[4]Over-oxidation to dicarboxylic acid, low yield, difficult MnO₂ filtration.
2 Oximation4,5-Diazafluoren-9-one, NH₂OH·HCl>80%Slow/stalled reaction, formation of E/Z isomers, oily product.
3 TosylationOxime, p-Toluenesulfonyl Chloride (TsCl)>70%Beckmann rearrangement, incomplete reaction, reagent degradation.

References

  • Cantale, C., et al. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. MDPI. Available from: [Link]

  • Dickeson, J. E., & Summers, L. A. (1973). 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. Australian Journal of Chemistry, 26(12), 2727-2728. Available from: [Link]

  • ResearchGate. (n.d.). Aerobic Oxidation of 1,10-Phenanthroline to Phen-dione Catalyzed by Copper(II) Complexes of a Benzimidazolyl Schiff Base. Request PDF. Available from: [Link]

  • Lu, G.-L., et al. (2008). Synthesis and Characterization of Some Metal Complexes of 4,5-Diazafluoren-9-one and their Biological Effects on Human Carcinoma Cells. CSIRO Publishing. Available from: [Link]

  • Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259-2261. Available from: [Link]

  • Fun, H.-K., et al. (1995). 4,5-Diazafluoren-9-one. Acta Crystallographica Section C, 51(10), 2076-2078. Available from: [Link]

  • Sharghi, H., & Sarvari, M. H. (2003). One-Pot Conversion of Aldoximes Into Nitriles via Aldoxime Tosylates Under Microwave Irradiation. Synthetic Communications, 33(2), 205-211. Available from: [Link]

  • Tojo, E., et al. (2015). Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids. ResearchGate. Available from: [Link]

  • Guedes da Silva, M. F. C., & Kopylovich, M. N. (2012). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 112(10), 5417-5489. Available from: [Link]

  • Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Academia.edu. Available from: [Link]

  • Pearson, D. E., & Keaton, O. D. (1963). Lethargic Reactions. I. The Preparation of Hindered Oximes. The Journal of Organic Chemistry, 28(6), 1557-1559. Available from: [Link]

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). Available from: [Link]

  • ResearchGate. (2019). Difficulty in Getting Oximes?. Available from: [Link]

  • Kónya, B., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(18), 4287. Available from: [Link]

  • PubChemLite. (n.d.). This compound. Available from: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Varma, R. S., & Kumar, D. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5, 29. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. Organic Letters, 7(12), 2453-2456. Available from: [Link]

  • ResearchGate. (n.d.). Bis 4,5-diazafluoren-9-one silver(I) nitrate: synthesis, X-ray structures, solution chemistry, hydrogel loading, DNA coupling and anti-bacterial screening. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Metal Complexes of 4,5-Diazafluoren-9-one and their Biological Effects on Human Carcinoma Cells. Request PDF. Available from: [Link]

  • Kostjuk, S. V., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2503. Available from: [Link]

  • ResearchGate. (n.d.). 9-Oxo-4,5-diazoniafluorene sulfate. Available from: [Link]

  • Digital Commons @ IWU. (1991). Studies on the Synthesis of 1,8-Diazafluoren-9-One (DFO). Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 853-857. Available from: [Link]

  • Reddit. (2020). Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine?. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. (2024). New diarylplatinum complexes containing 4,5-diazafluoren-9-one; synthesis, characterization, X-ray crystallography structure investigation and oxidative addition reaction studies. Request PDF. Available from: [Link]

Sources

byproduct identification in 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime Reactions

Welcome to the dedicated technical support guide for navigating the complexities of reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, with a particular focus on the identification and mitigation of byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and reactivity of this compound, providing foundational knowledge for successful experimentation.

Q1: What is the fundamental reaction pathway for the synthesis of this compound and its subsequent reactions?

A1: The synthesis begins with the reaction of 4,5-diazafluoren-9-one with hydroxylamine to form the corresponding oxime. This oxime is then treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to yield the desired O-(p-toluenesulfonyl)oxime. This tosylated oxime is a key intermediate, often used in Beckmann rearrangements or related transformations to produce lactams or other nitrogen-containing heterocycles. The tosyl group acts as an excellent leaving group, facilitating the rearrangement upon heating or treatment with a Lewis acid.

Q2: What are the most critical parameters to control during the tosylation of 4,5-diazafluoren-9-one oxime to minimize byproduct formation?

A2: Temperature control and the choice of base are paramount. The reaction should be run at low temperatures (typically 0-5 °C) to prevent side reactions. The base is crucial for scavenging the HCl generated during the reaction; however, using an overly strong base or excess base can lead to the formation of undesired byproducts. Pyridine is a common choice as it serves as both a base and a solvent.

Q3: Are there any known stability issues with this compound?

A3: Yes, the tosylated oxime can be thermally labile. It is recommended to use the compound relatively quickly after its synthesis and to store it at low temperatures, protected from light and moisture. Decomposition can occur upon prolonged storage or exposure to high temperatures, potentially leading to a complex mixture of products.

Part 2: Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a structured approach to identifying and addressing common byproducts encountered in reactions involving this compound.

Issue 1: An unexpected, highly polar spot is observed on TLC analysis during the tosylation reaction.
  • Plausible Cause: This is often indicative of unreacted 4,5-diazafluoren-9-one oxime. The oxime is significantly more polar than the tosylated product due to the presence of the free hydroxyl group.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Ensure the reaction is monitored by TLC until the starting oxime spot is no longer visible.

    • Reagent Stoichiometry: Verify the stoichiometry of p-toluenesulfonyl chloride. A slight excess (1.1-1.2 equivalents) is often necessary to drive the reaction to completion.

    • Purification: If the reaction does not go to completion, the unreacted oxime can typically be separated from the desired product by column chromatography using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue 2: The formation of a colored impurity is observed, which is difficult to separate from the main product.
  • Plausible Cause: The formation of colored byproducts can arise from the decomposition of the starting material or product, or from side reactions involving the pyridine solvent, especially if the reaction is run at elevated temperatures.

  • Troubleshooting Protocol:

    • Temperature Control: Strictly maintain the reaction temperature at or below 5 °C.

    • High-Purity Reagents: Ensure the use of high-purity 4,5-diazafluoren-9-one and freshly distilled pyridine.

    • Aqueous Workup: A thorough aqueous workup, including washes with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a brine wash, can help to remove some colored impurities.

    • Recrystallization: If the colored impurity co-elutes with the product during column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective for purification.

Issue 3: During a subsequent Beckmann rearrangement, a significant amount of the starting 4,5-diazafluoren-9-one is recovered.
  • Plausible Cause: This suggests that the rearrangement is not proceeding as expected, and the tosylated oxime is hydrolyzing back to the ketone. This can be caused by the presence of water in the reaction mixture or insufficient activation (e.g., temperature or Lewis acid concentration).

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Reaction Conditions: Optimize the reaction temperature and the amount of Lewis acid (if applicable). A higher temperature or a stronger Lewis acid may be required to facilitate the rearrangement.

    • Control Experiment: Run a control experiment without the activating agent to confirm that the hydrolysis is not occurring under the baseline reaction conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues in reactions involving 4,5-diazafluoren-9-one O-(p-toluenesulfonyl)oxime.

TroubleshootingWorkflow start Experiment Start issue Unexpected Result? start->issue polar_spot Issue: High Polarity Spot on TLC issue->polar_spot Yes colored_impurity Issue: Colored Impurity issue->colored_impurity Yes ketone_recovery Issue: Ketone Recovery issue->ketone_recovery Yes end Successful Outcome issue->end No solution1 Action: Check Stoichiometry & Drive Reaction to Completion polar_spot->solution1 solution2 Action: Control Temperature & Use High-Purity Reagents colored_impurity->solution2 solution3 Action: Ensure Anhydrous Conditions & Optimize Activation ketone_recovery->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for byproduct identification.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 4,5-Diazafluoren-9-one O-(p-Toluenesulfonyl)oxime
  • To a stirred solution of 4,5-diazafluoren-9-one oxime (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Maintain the reaction temperature at 0-5 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Common Byproducts and Their Characterization
ByproductPlausible StructureSpectroscopic Signature (¹H NMR)Chromatographic Behavior (TLC)
Unreacted Oxime4,5-diazafluoren-9-one oximeBroad singlet for -OH protonHighly polar, low Rf
Hydrolysis Product4,5-diazafluoren-9-oneAbsence of oxime or tosyl protonsModerately polar, intermediate Rf
Pyridine AdductN-(tosyloxy)pyridinium saltCharacteristic pyridinium protonsHighly polar, may streak on TLC
Visualizing the Reaction Pathway and Potential Side Reactions

The following diagram illustrates the desired reaction pathway and potential side reactions that can lead to byproduct formation.

ReactionPathway ketone 4,5-Diazafluoren-9-one oxime 4,5-Diazafluoren-9-one Oxime ketone->oxime + NH₂OH tosyloxime 4,5-Diazafluoren-9-one O-(p-Toluenesulfonyl)oxime (Desired Product) oxime->tosyloxime + TsCl, Pyridine unreacted Unreacted Oxime (Byproduct) oxime->unreacted Incomplete Reaction rearrangement Beckmann Rearrangement Product tosyloxime->rearrangement Heat or Lewis Acid hydrolysis Hydrolysis (Byproduct) tosyloxime->hydrolysis + H₂O hydrolysis->ketone

Caption: Reaction pathway and potential side reactions.

References

  • The Beckmann rearrangement. Organic Chemistry Portal. [Link]

Validation & Comparative

comparison of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime with other oxime esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Oxime Esters: Featuring 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Introduction: The Versatility of Oxime Esters in Modern Chemistry

Oxime esters represent a highly versatile and valuable class of organic compounds, serving as crucial intermediates and building blocks across a spectrum of chemical disciplines.[1] Their significance stems from the unique reactivity of the C=N-O linkage, which can be strategically manipulated for various transformations. These compounds are pivotal in the synthesis of nitrogen-containing molecules, including amines and heterocycles like pyrroles and quinolines.[1] Furthermore, the oxime ester moiety is a "privileged group" found in numerous medicinal scaffolds, exhibiting a wide array of biological activities such as antimicrobial, antitumor, and insecticidal properties.[1][2]

In recent years, their application in bioconjugation through oxime ligation has gained prominence due to the high specificity and stability of the resulting bond under physiological conditions.[3][4] This guide provides a detailed comparison of this compound, a specialized oxime sulfonate, with other common classes of oxime esters. By examining their reactivity, stability, and applications through the lens of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic challenges.

The Benchmark Compound: this compound

This compound is a distinctive molecule characterized by a rigid, heterocyclic 4,5-diazafluorene core and an O-linked p-toluenesulfonyl (tosyl) group.[5][6] This unique structure imparts specific properties that make it a valuable tool in medicinal chemistry and materials science.

Structural and Physicochemical Properties:

  • CAS Number: 1655490-79-1[7][8]

  • Molecular Formula: C₁₈H₁₃N₃O₃S[6][9]

  • Molecular Weight: 351.38 g/mol [6][9]

  • Appearance: Light yellow to orange powder[6][8]

  • Core Structure: The diazafluorene unit is a derivative of 2,2'-bipyridine, known for its ability to chelate metals, suggesting potential applications in catalysis and materials science.[10][11]

  • Reactive Group: The O-tosyloxime group is the key functional handle. The tosylate is an excellent leaving group, a property derived from the ability of the sulfonate anion to delocalize its negative charge through resonance.[12][13] This inherent stability of the leaving group facilitates the cleavage of the N-O bond.

This compound serves as a versatile intermediate for creating complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[5][6] Its stability and predictable reactivity make it a reliable building block in organic synthesis.[5]

A Comparative Analysis with Other Oxime Esters

The utility of an oxime ester is defined by the nature of both the oxime backbone (derived from an aldehyde or ketone) and the ester group. The performance of this compound can be best understood by comparing it to other classes of oxime esters in key applications.

Oxime Sulfonates vs. Carboxylate Esters

The most significant distinction lies in the ester functionality. While most common oxime esters are derived from carboxylic acids, the title compound is an oxime sulfonate.

  • Leaving Group Ability: The p-toluenesulfonate (tosylate) group is a significantly better leaving group than typical carboxylates (e.g., acetate, pivaloate). This is because the tosylate anion is a very weak base, stabilized by extensive resonance.[12][13] This enhanced leaving group ability makes oxime sulfonates particularly reactive in reactions involving N-O bond cleavage, such as in the formation of iminyl radicals or in aza-Heck type reactions.[14]

  • Reactivity in Radical Reactions: The generation of iminyl radicals often occurs via single-electron reduction or transition metal-catalyzed oxidative addition into the N-O bond.[14][15] While oxime carboxylate esters are effective, the superior leaving group of a tosylate can lower the activation energy for this cleavage, potentially allowing for milder reaction conditions. For instance, palladium-catalyzed aza-Heck reactions were first developed with O-pentafluorobenzoyl oximes, another class with an excellent leaving group, underscoring this principle.[14]

Application in Bioconjugation: Oxime Ligation

Oxime ligation is a bioorthogonal reaction forming a stable C=N bond between an aminooxy group and an aldehyde or ketone.[16]

  • Stability: The resulting oxime bond is significantly more stable against hydrolysis under physiological pH compared to analogous hydrazone or imine linkages, making it ideal for in vivo applications.[3][4]

  • Reaction Kinetics: The rate of oxime formation can be slow at neutral pH but is effectively catalyzed by nucleophilic catalysts like aniline.[16][17] The structure of the aldehyde/ketone component plays a crucial role. Aromatic aldehydes generally react faster than aliphatic ones.[17]

  • Comparison: While this compound itself is not typically used directly in bioconjugation (which requires a free aminooxy or carbonyl partner), its diazafluorene core could be functionalized to participate in such reactions. The key takeaway for this field is the inherent stability of the oxime linkage itself, a feature shared by all compounds in this class. The choice of oxime ester in this context relates more to the synthesis of the bioconjugation partners rather than the ligation step itself.

Structural Influence of the Diazafluorene Core

The rigid, planar, and aromatic diazafluorene backbone distinguishes the title compound from simple aliphatic or aryl oxime esters derived from substrates like acetophenone or cyclohexanone.[1]

  • Synthetic Utility: This complex core serves as a pre-built heterocyclic scaffold. Syntheses starting with this molecule incorporate the diazafluorene unit directly, which is advantageous for building ligands or potential antiproliferative agents.[10][18] In contrast, simpler oxime esters are typically used to generate smaller nitrogen-containing fragments or as precursors for more fundamental transformations.[1]

  • Photophysical Properties: The diazafluorene moiety is known to be a fluorescent building block, which may impart useful optical properties to its derivatives for applications in analytical chemistry or cell imaging.[19]

Data Summary

The following table provides a comparative overview of key features.

FeatureThis compoundSimple Oxime Carboxylate (e.g., Acetophenone O-acetyl oxime)Oxime for Bioconjugation (Aminooxy-functionalized peptide)
Primary Role Versatile synthetic building block, radical precursor[5][6]Intermediate for N-heterocycle synthesis, radical reactions[1][15]Partner for bioorthogonal ligation[3][16]
Key Functional Group O-TosyloximeO-AcyloximeFree Aminooxy (H₂N-O-)
N-O Bond Cleavage Highly facile due to excellent tosylate leaving group[12][13]Facile, dependent on the nature of the carboxylateNot applicable (bond is formed, not cleaved)
Product Stability Derivatives retain a complex heterocyclic coreProducts are typically simpler amines or heterocyclesForms a highly stable oxime bond[4]
Optimal pH for Use Dependent on specific reaction (often anhydrous organic solvents)Dependent on specific reactionLigation is optimal at mildly acidic to neutral pH (4.0-7.0)[20]
Key Advantage Pre-functionalized heterocyclic core, highly reactive N-O bondReadily accessible from common starting materialsHigh specificity and stability in biological systems[3]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for predicting reactivity and optimizing reaction conditions.

Mechanism 1: General Synthesis of Oxime Esters

Oxime esters can be synthesized by coupling an oxime with a carboxylic acid or a sulfonyl chloride. For carboxylic acids, coupling agents are required to activate the carboxyl group.

G cluster_0 Method A: Carboxylic Acid Route cluster_1 Method B: Sulfonyl Chloride Route RCOOH Carboxylic Acid (R-COOH) Coupling Coupling Agent (e.g., EDCI, CDMT) RCOOH->Coupling Oxime Oxime (R'R''C=NOH) Ester Oxime Carboxylate Ester Oxime->Ester Coupling->Oxime + TsCl Sulfonyl Chloride (e.g., TsCl) Base Base (e.g., Pyridine) TsCl->Base Oxime2 Oxime (R'R''C=NOH) Sulfonate Oxime Sulfonate Ester Oxime2->Sulfonate Base->Oxime2 +

Caption: Synthetic routes to oxime carboxylate and sulfonate esters.

Mechanism 2: Iminyl Radical Formation from an Oxime Ester

The N-O bond of an oxime ester is relatively weak and can be cleaved to generate a highly reactive iminyl radical, which can then participate in various cyclization or addition reactions.

G start Oxime Ester (R'R''C=N-OR) trigger Single Electron Transfer (SET) or Pd(0)/Cu(I)[14][15] start->trigger radical Iminyl Radical (R'R''C=N•) trigger->radical N-O Cleavage products Downstream Products (e.g., Pyrroles, Quinolines) radical->products Cyclization / Trapping

Sources

A Technical Guide to Leaving Groups in Organic Synthesis: A Comparative Analysis of 4,5-Diazafluoren-9-one O-tosyloxime

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a critical determinant of success in complex organic syntheses. An ideal leaving group should facilitate the desired transformation under mild conditions, with high efficiency and selectivity. This guide provides an in-depth technical comparison of 4,5-diazafluoren-9-one O-tosyloxime as a leaving group against more conventional alternatives, supported by mechanistic insights and experimental considerations.

The Critical Role of the Leaving Group in Oxime Chemistry

Oximes and their derivatives are versatile intermediates in organic synthesis, participating in a range of transformations including rearrangements and carbon-nitrogen bond formations. The efficacy of many of these reactions hinges on the conversion of the hydroxyl group of the oxime into a better leaving group. This is typically achieved by derivatization to a sulfonate ester, such as a tosylate or mesylate.

The departure of the leaving group is often the rate-determining step in these reactions. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid and can stabilize the negative charge it acquires upon departure.[1][2] This stability is crucial for lowering the activation energy of the reaction.

4,5-Diazafluoren-9-one O-tosyloxime: A Leaving Group with Enhanced Reactivity

4,5-Diazafluoren-9-one O-tosyloxime is an oxime tosylate derivative that has garnered interest due to the unique electronic properties of its parent ketone. The 4,5-diazafluoren-9-one scaffold is an electron-deficient aromatic system, a property that is anticipated to enhance the leaving group ability of the O-tosyloxime moiety.

The rationale behind this enhanced reactivity lies in the inductive electron-withdrawing effect of the diazafluorenone core. This effect is expected to further stabilize the transient negative charge on the oxygen atom during the departure of the tosylate group, thereby facilitating N-O bond cleavage. This heterolytic cleavage is a key step in several important synthetic transformations.[3]

Comparative Analysis with Other Leaving Groups

To understand the potential advantages of 4,5-diazafluoren-9-one O-tosyloxime, it is essential to compare it with other commonly employed leaving groups.

Conventional Sulfonate Esters: Tosylates and Mesylates

Tosylates (TsO-) and mesylates (MsO-) are the workhorses of leaving groups in organic synthesis.[7] They are the conjugate bases of strong acids (p-toluenesulfonic acid and methanesulfonic acid, respectively), making them excellent leaving groups. Their stability is derived from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.

The general order of leaving group ability among common sulfonates is:

Triflate > Tosylate > Mesylate

This trend is directly correlated with the acidity of the corresponding sulfonic acids. The powerful electron-withdrawing trifluoromethyl group in triflates makes triflic acid a superacid and the triflate anion an exceptionally stable and excellent leaving group.

While tosylates and mesylates are highly effective, reactions involving less reactive substrates may require harsh conditions. The enhanced reactivity of 4,5-diazafluoren-9-one O-tosyloxime could potentially enable these transformations to proceed under milder conditions.

Other Oxime Derivatives

The leaving group in oxime chemistry can be varied. Besides tosylates, other sulfonate esters or even acyl groups can be employed.[8] The choice of the activating group on the oxime oxygen influences the ease of N-O bond cleavage and can determine the reaction pathway. For instance, in the Beckmann rearrangement, a variety of reagents, including phosphorus pentachloride and thionyl chloride, can be used to activate the oxime.[4] The use of a pre-formed, highly reactive O-tosyloxime like the 4,5-diazafluorene derivative could offer better control and reproducibility in such reactions.

Potential Applications and Synthetic Utility

The enhanced reactivity of 4,5-diazafluoren-9-one O-tosyloxime opens up possibilities for its application in several key synthetic transformations.

Beckmann and Neber Rearrangements

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam.[4] The reaction is initiated by the conversion of the oxime hydroxyl into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. The enhanced leaving group ability of 4,5-diazafluoren-9-one O-tosyloxime could facilitate this rearrangement under milder conditions, which is particularly beneficial for sensitive substrates.

The Neber rearrangement provides a route to α-amino ketones from ketoximes.[5] This reaction also proceeds via an O-sulfonated oxime intermediate. The use of the highly reactive 4,5-diazafluoren-9-one O-tosyloxime could potentially improve the efficiency of this transformation.

Synthesis of N-Heterocycles

The electrophilic nature of the nitrogen atom in oxime tosylates makes them valuable reagents for the synthesis of nitrogen-containing heterocycles.[9] The increased electrophilicity of the nitrogen in 4,5-diazafluoren-9-one O-tosyloxime could make it a potent reagent for intramolecular cyclization reactions to form various N-heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[8][10]

Electrophilic Amination

Oxime derivatives can also serve as electrophilic aminating agents.[11][12] The electron-deficient nature of the 4,5-diazafluorenone core in the title compound is expected to enhance the electrophilicity of the nitrogen atom, making it a promising candidate for the amination of various nucleophiles.

Experimental Protocols

Synthesis of 4,5-Diazafluoren-9-one

4,5-Diazafluoren-9-one can be synthesized from 1,10-phenanthroline through oxidation with potassium permanganate in an alkaline medium.[13]

Procedure:

  • Dissolve 1,10-phenanthroline and potassium hydroxide in water and heat the solution to boiling.

  • Slowly add a hot aqueous solution of potassium permanganate to the boiling mixture.

  • Continue boiling for a few hours.

  • Filter the hot reaction mixture to remove manganese dioxide.

  • Cool the filtrate and extract with a suitable organic solvent (e.g., chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 4,5-Diazafluoren-9-one Oxime

The oxime can be prepared by the reaction of 4,5-diazafluoren-9-one with hydroxylamine hydrochloride in the presence of a base.

Procedure:

  • To a solution of 4,5-diazafluoren-9-one in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure oxime.

Synthesis of 4,5-Diazafluoren-9-one O-tosyloxime

The O-tosyloxime is synthesized by the reaction of the corresponding oxime with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Procedure:

  • Dissolve the 4,5-diazafluoren-9-one oxime in a dry, aprotic solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution.

  • If using a non-basic solvent like dichloromethane, add a base such as triethylamine or pyridine to neutralize the HCl generated.

  • Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization.

Data Presentation

While direct comparative kinetic data for 4,5-diazafluoren-9-one O-tosyloxime is not extensively documented, the following table provides a qualitative comparison based on established principles of leaving group ability.

Leaving GroupParent AcidpKa of Parent Acid (approx.)Relative Leaving Group AbilityKey Features
4,5-Diazafluoren-9-one O-tosyloxime p-Toluenesulfonic acid-2.8Potentially > TosylateElectron-deficient core enhances leaving group ability.
Tosylate (-OTs)p-Toluenesulfonic acid-2.8ExcellentWidely used, stable, and reliable.
Mesylate (-OMs)Methanesulfonic acid-1.9Very GoodGood alternative to tosylate, less sterically hindered.
Triflate (-OTf)Trifluoromethanesulfonic acid-14Exceptional"Super" leaving group for unreactive substrates.
Acetate (-OAc)Acetic acid4.76ModerateLess effective than sulfonates.
Hydroxide (-OH)Water15.7PoorRequires protonation or derivatization to be a good leaving group.

Visualization of Key Concepts

Reaction Pathway for Beckmann Rearrangement

Beckmann_Rearrangement cluster_activation Activation of Oxime cluster_rearrangement Rearrangement Oxime R-C(=NOH)-R' Tosyl_Chloride TsCl, Base Oxime_Tosylate R-C(=NOTs)-R' Tosyl_Chloride->Oxime_Tosylate Tosylation Nitrilium_Ion [R-C≡N-R']⁺ Oxime_Tosylate->Nitrilium_Ion Migration of R' & Loss of ⁻OTs Amide_Tautomer R-C(OH)=N-R' Nitrilium_Ion->Amide_Tautomer H₂O attack Amide R-C(=O)NH-R' Amide_Tautomer->Amide Tautomerization

Caption: Generalized workflow for the Beckmann rearrangement.

Logical Relationship of Leaving Group Ability

Leaving_Group_Ability LG_Ability Good Leaving Group Weak_Base Weak Base LG_Ability->Weak_Base is a Stable_Anion Stable Anion Weak_Base->Stable_Anion forms a Strong_Conj_Acid Strong Conjugate Acid Stable_Anion->Strong_Conj_Acid is conjugate base of Resonance Resonance Stabilization Stable_Anion->Resonance Inductive_Effect Inductive Effect Stable_Anion->Inductive_Effect

Caption: Factors influencing leaving group ability.

Conclusion

4,5-Diazafluoren-9-one O-tosyloxime represents a promising leaving group for a variety of organic transformations. The electron-deficient nature of the diazafluorenone core is anticipated to enhance its reactivity compared to standard tosylates, potentially allowing for milder reaction conditions and broader substrate scope. While more quantitative experimental data is needed to fully delineate its advantages, the theoretical framework and potential applications outlined in this guide provide a strong basis for its exploration in complex organic synthesis, particularly in the fields of pharmaceutical and materials science. Researchers are encouraged to consider this reagent for challenging transformations where conventional leaving groups may fall short.

References

  • Stokes, S., & Mead, K. T. (2013). Synthesis of Quinolines from N-Tosyl-1-azadienes.
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

  • Beckmann rearrangement - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Neber rearrangement - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]

  • What Makes A Good Leaving Group? - Master Organic Chemistry. (2025, March 4). Retrieved January 19, 2026, from [Link]

  • Synthesis of Quinolines from N-Tosyl-1-azadienes - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • (PDF) Bis 4,5-diazafluoren-9-one silver(I) nitrate: synthesis, X-ray structures, solution chemistry, hydrogel loading, DNA coupling and anti-bacterial screening - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) 4,5-Diazafluoren-9-one - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane | Semantic Scholar. (2009, February 1). Retrieved January 19, 2026, from [Link]

  • Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Electrophilic Oxaziridines for N-Amination | Bowers Lab. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. (2022, November 18). Journal of Organic Chemistry, 87(22), 15679-15683. [Link]

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A Comparative Guide to 4,5-Diazafluorene and Bipyridine Ligands in Catalysis: Structure, Performance, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and stability. For decades, 2,2'-bipyridine (bpy) and its derivatives have been workhorse ligands, their utility demonstrated across a vast array of transition metal-catalyzed reactions. However, the quest for novel reactivity and improved catalytic performance has led to the exploration of alternative ligand scaffolds. Among these, the 4,5-diazafluorene (DAF) framework has emerged as a compelling alternative, often exhibiting unique and superior catalytic properties. This guide provides a comprehensive comparison of DAF and bipyridine ligands, offering experimental data, mechanistic insights, and detailed protocols to inform ligand selection in catalytic system development.

Structural and Electronic Properties: A Tale of Two Scaffolds

At first glance, 4,5-diazafluorene can be viewed as a 2,2'-bipyridine derivative with a methylene linker rigidifying the structure.[1] This seemingly subtle modification has profound implications for the ligand's steric and electronic properties, which in turn dictate its coordination chemistry and catalytic behavior.

Bipyridine (bpy) Ligands: The two pyridine rings in bpy are connected by a C-C bond that allows for rotational flexibility. This conformational freedom can be both an advantage and a disadvantage. While it allows the ligand to accommodate various metal centers and coordination geometries, it can also lead to less defined active species and potential pathways for catalyst deactivation. The electronic properties of bpy ligands can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine rings.[2]

4,5-Diazafluorene (DAF) Ligands: The fused five-membered ring in the DAF scaffold locks the two pyridine moieties in a coplanar orientation, resulting in a more rigid structure.[2] This rigidity leads to a wider chelate angle compared to analogous bpy complexes.[2][3] The methylene bridge at the 9-position also introduces unique reactivity, as the benzylic protons are acidic and can be deprotonated, leading to non-innocent ligand behavior.[1] Furthermore, derivatives such as 4,5-diazafluoren-9-one (DAF=O) introduce a carbonyl group that can influence the electronic properties of the metal center through backbonding.[4]

G cluster_0 Ligand Families cluster_1 Key Structural Features cluster_2 Key Electronic Properties Bipyridine (bpy) Bipyridine (bpy) Rotational Flexibility Rotational Flexibility Bipyridine (bpy)->Rotational Flexibility Variable Chelate Angle Variable Chelate Angle Bipyridine (bpy)->Variable Chelate Angle Tunable via Substitution Tunable via Substitution Bipyridine (bpy)->Tunable via Substitution 4,5-Diazafluorene (DAF) 4,5-Diazafluorene (DAF) Rigid, Planar Scaffold Rigid, Planar Scaffold 4,5-Diazafluorene (DAF)->Rigid, Planar Scaffold Wider Chelate Angle Wider Chelate Angle 4,5-Diazafluorene (DAF)->Wider Chelate Angle Potential for Non-Innocent Behavior Potential for Non-Innocent Behavior 4,5-Diazafluorene (DAF)->Potential for Non-Innocent Behavior Backbonding Capability (DAF=O) Backbonding Capability (DAF=O) 4,5-Diazafluorene (DAF)->Backbonding Capability (DAF=O)

Caption: Key structural and electronic differences between bipyridine and 4,5-diazafluorene ligand families.

Performance in Catalysis: A Head-to-Head Comparison

The distinct structural and electronic features of DAF and bpy ligands translate into significant differences in their catalytic performance. This is particularly evident in palladium-catalyzed aerobic oxidation reactions, where the choice of ligand can be the difference between a highly efficient process and a completely inhibited one.

Palladium-Catalyzed Aerobic Allylic Acetoxylation

A seminal study demonstrated the striking difference in performance between DAF and bpy ligands in the aerobic allylic acetoxylation of terminal olefins.[4][5] While a variety of bipyridine and phenanthroline derivatives were found to be almost completely ineffective, 4,5-diazafluoren-9-one (DAF=O) proved to be a uniquely active ligand, affording the desired product in high yield.[4][5]

Table 1: Ligand Screening in Pd-Catalyzed Aerobic Allylic Acetoxylation of Allylbenzene [4]

EntryLigandYield (%)
1None5
2Pyridine<5
32,2'-Bipyridine (bpy)<5
81,10-Phenanthroline (phen)<5
124,5-Diazafluoren-9-one (DAF=O)81
-9,9-dimethyl-4,5-diazafluorene (Me₂DAF)50

The data clearly illustrates that under aerobic conditions, traditional bidentate nitrogen ligands like bpy and phen strongly inhibit the reaction. In contrast, the DAF scaffold, particularly with the ketone functionality, promotes efficient catalysis. Mechanistic studies suggest that the DAF=O ligand facilitates the crucial C-O reductive elimination step from the π-allyl-Pd(II) intermediate, a step that often requires a co-oxidant like benzoquinone with other ligands.[5]

G cluster_0 Catalytic Cycle cluster_1 Ligand Effect Pd(II) Pd(II) π-Allyl-Pd(II) π-Allyl-Pd(II) Pd(II)->π-Allyl-Pd(II) Allylic C-H Activation Product + Pd(0) Product + Pd(0) π-Allyl-Pd(II)->Product + Pd(0) C-O Reductive Elimination (Facilitated by DAF=O) Inhibition Inhibition of Reductive Elimination π-Allyl-Pd(II)->Inhibition Pd(0) Pd(0) Pd(0)->Pd(II) Aerobic Oxidation Bpy/Phen Bpy/Phen Ligands Bpy/Phen->Inhibition

Caption: Proposed role of DAF=O in facilitating C-O reductive elimination in aerobic allylic acetoxylation.

Other Catalytic Applications

The utility of DAF ligands extends beyond allylic oxidation. They have been successfully employed in a variety of other Pd-catalyzed reactions, including oxidative C-C and C-O coupling reactions, dehydrogenation of cyclic ketones, and oxidative Heck reactions.[6] In many of these transformations, DAF ligands have demonstrated superior performance compared to their bipyridine counterparts. The versatile coordination chemistry of DAF, which includes monodentate (κ¹), bidentate (κ²), and bridging (μ) modes, allows for the formation of diverse catalytically active species.[6]

Bipyridine ligands, on the other hand, are extensively used in a broader range of catalytic reactions, including nickel-catalyzed cross-coupling reactions.[7][8][9] The development of substituted bipyridines, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), has been crucial for achieving high reactivity and selectivity in these transformations.[7]

Experimental Protocols

To facilitate the practical application of these findings, detailed experimental protocols for ligand synthesis and a representative catalytic reaction are provided below.

Synthesis of 4,5-Diazafluoren-9-one (DAF=O)

This protocol is adapted from a reported procedure.[10]

Materials:

  • 1,10-Phenanthroline

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,10-phenanthroline in an aqueous solution of KOH.

  • Heat the solution to reflux.

  • Slowly add a solution of KMnO₄ in deionized water to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 24 hours. The color of the reaction mixture will change from purple to brown as MnO₂ precipitates.

  • Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or sublimation to yield 4,5-diazafluoren-9-one as a yellow solid.

G 1,10-Phenanthroline 1,10-Phenanthroline DAF=O DAF=O 1,10-Phenanthroline->DAF=O 1. KOH, H₂O, Reflux 2. KMnO₄ (aq) 3. Acidification

Caption: Synthetic scheme for the preparation of 4,5-diazafluoren-9-one (DAF=O).

General Protocol for Pd-Catalyzed Aerobic Allylic Acetoxylation

This protocol is a general guideline based on the literature.[4] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Diazafluoren-9-one (DAF=O)

  • Terminal alkene (e.g., allylbenzene)

  • Acetic acid (AcOH)

  • Anhydrous solvent (e.g., toluene or DMSO)

  • Oxygen (balloon or Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and DAF=O.

  • Add the anhydrous solvent, followed by acetic acid and the terminal alkene.

  • Evacuate and backfill the flask with oxygen (1 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove any precipitated palladium black.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired allylic acetate.

Conclusion and Future Outlook

The comparative analysis presented in this guide highlights the significant advantages of 4,5-diazafluorene ligands over traditional bipyridine ligands in specific catalytic applications, particularly in palladium-catalyzed aerobic oxidation reactions. The unique structural rigidity and electronic properties of the DAF scaffold contribute to its superior performance.

While bipyridine ligands will undoubtedly remain a cornerstone of catalysis due to their versatility and the extensive body of research supporting their use, the compelling results obtained with DAF ligands warrant their broader consideration in catalyst design and development. Future research in this area will likely focus on the synthesis of novel DAF derivatives with tailored steric and electronic properties to further expand their catalytic scope and efficiency. The exploration of DAF ligands in other areas of catalysis, including asymmetric catalysis and photoredox catalysis, also represents a promising avenue for future investigation.

References

  • Application Notes and Protocols for the Use of 2,3'-Bipyridine as a Ligand in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC - NIH.
  • Structurally Diverse Diazafluorene-Ligated Palladium(II) Complexes and their Implications for Aerobic Oxidation Reactions - PMC - NIH.
  • Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC - NIH.
  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions - PubMed.
  • Full article: 4,5-Diazafluorene ligands and their ruthenium(II) complexes with boronic acid and catechol anchoring groups: design, synthesis and dye-sensitized solar cell applications - Taylor & Francis Online.
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  • Coordination chemistry and applications of versatile 4,5-diazafluorene derivatives.
  • Design and synthesis of 4,5-diazafluorene ligands and their ruthenium (II) complexes for photoresponse performance on organic photodiodes | springerprofessional.de.
  • Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes.
  • Bipyridine‐type ligands facilitate nickel‐catalyzed reductive... | Download Scientific Diagram - ResearchGate.
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  • Platinum(II) complexes with 4,5-diazafluorene ligands: Synthesis, structural features, and in vitro antiproliferative evaluation - PubMed.
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A Comparative Guide to the Reaction Mechanisms of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for nitrogen atom insertion into organic frameworks is paramount. This guide provides an in-depth technical analysis of the reaction mechanisms involving 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a versatile reagent in this field. As a Senior Application Scientist, my objective is to present a clear, evidence-based comparison of its primary reaction pathway, the Beckmann rearrangement, with viable alternatives. This document is structured to provide not just procedural steps, but the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

Introduction to this compound

This compound is a specialized organic compound that serves as a precursor for the introduction of nitrogen into a rigid, planar heterocyclic system.[1] Its unique structure, featuring a fluorenone core with two nitrogen atoms in the aromatic backbone, makes it a valuable building block in medicinal chemistry and materials science.[2] The tosylated oxime functionality is the key to its reactivity, priming the molecule for rearrangement reactions that can lead to the formation of lactams, which are important structural motifs in many biologically active compounds.

The Beckmann Rearrangement: A Primary Mechanistic Pathway

The most prominent reaction mechanism for oxime tosylates, including this compound, is the Beckmann rearrangement.[3] This reaction involves the transformation of an oxime into an amide or a lactam in the case of cyclic oximes.[4] The tosyl group acts as an excellent leaving group, facilitating the rearrangement.

Mechanistic Details

The generally accepted mechanism for the Beckmann rearrangement of an oxime tosylate proceeds through the following key steps:

  • Departure of the Leaving Group: The reaction is initiated by the departure of the tosylate anion (TsO⁻), a very stable leaving group. This departure is often assisted by a protic or Lewis acid catalyst, although the pre-installed tosyl group can sometimes be sufficient.

  • Concerted Migration: As the N-O bond cleaves, a group anti-periplanar to the leaving group on the adjacent carbon migrates to the nitrogen atom.[4] This migration is concerted, meaning the bond-breaking and bond-forming events occur simultaneously. This stereospecificity is a hallmark of the Beckmann rearrangement.

  • Formation of a Nitrilium Ion: The migration of the carbon group results in the formation of a highly electrophilic nitrilium ion intermediate.

  • Nucleophilic Attack and Tautomerization: A nucleophile, typically water present in the reaction mixture, attacks the nitrilium ion. The resulting intermediate then undergoes tautomerization to yield the final lactam product.

Beckmann_Rearrangement cluster_start Starting Material cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product start 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime ts Concerted Migration (Anti-periplanar group shifts) start->ts Leaving group departure (-OTs) intermediate Nitrilium Ion ts->intermediate Migration product Aza-Lactam intermediate->product +H2O, Tautomerization

Caption: The Beckmann rearrangement of this compound.

Experimental Validation

The validation of this mechanism for a specific substrate like this compound would typically involve:

  • Stereochemical Studies: Synthesizing both E and Z isomers of the oxime and demonstrating that the rearrangement is stereospecific, with the group anti to the tosylate migrating.

  • Crossover Experiments: Running the reaction with a mixture of two different oxime tosylates to show that no crossover products are formed, confirming the intramolecular nature of the migration.

  • Spectroscopic Analysis: Using techniques like NMR and IR to identify the final lactam product and any potential intermediates or byproducts. For instance, the characteristic carbonyl stretch of a lactam in the IR spectrum would be a key indicator.

While specific experimental data for the Beckmann rearrangement of this compound is not abundant in publicly available literature, studies on analogous N-heterocyclic ketoximes provide strong evidence for this pathway.

Alternative Mechanistic Pathways and Reagents

While the Beckmann rearrangement is the primary pathway, other reagents and conditions can be employed to achieve similar transformations, sometimes proceeding through different mechanisms. A comparative analysis is crucial for selecting the optimal synthetic strategy.

The Schmidt Reaction

The Schmidt reaction offers a one-pot alternative to the two-step oxime formation and rearrangement sequence of the Beckmann reaction. It involves the reaction of a ketone directly with hydrazoic acid (HN₃) in the presence of a strong acid catalyst.

Mechanism: The ketone is first protonated by the strong acid, making it more electrophilic. Hydrazoic acid then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of dinitrogen gas lead to the formation of a nitrilium ion, which is then attacked by water to form the lactam.

Comparison with Beckmann Rearrangement:

FeatureBeckmann Rearrangement (via Tosylate)Schmidt Reaction
Starting Material Pre-formed Oxime TosylateKetone
Reagents Often milder conditions possibleHydrazoic acid (highly toxic and explosive), strong acid
Stereochemistry Stereospecific (anti-migration)Can be less selective if the ketone is unsymmetrical
Safety Avoids the use of hydrazoic acidSignificant safety hazards associated with HN₃

The Schmidt reaction, while synthetically useful, presents significant safety challenges that make the Beckmann rearrangement of a stable, isolable precursor like this compound a more attractive option in many laboratory settings.

The Boyer-Aube Reaction

A variation of the Schmidt reaction, the Boyer-Aube reaction, involves the intramolecular reaction of an alkyl azide with a ketone, often catalyzed by a Lewis acid. This reaction is particularly useful for the synthesis of bridged bicyclic lactams. While not a direct competitor for the intermolecular rearrangement of 4,5-Diazafluorene-9-one, it represents an important alternative for constructing complex nitrogen-containing scaffolds.

Experimental Protocols

To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis and rearrangement are provided below.

Synthesis of this compound

A general procedure for the synthesis of oxime tosylates from the corresponding ketone is as follows:

  • Oxime Formation: To a solution of 4,5-diazafluoren-9-one in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Tosylation: Isolate the crude oxime and dissolve it in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base). Cool the solution in an ice bath and add p-toluenesulfonyl chloride portion-wise. Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Beckmann Rearrangement of this compound

A general procedure for the Beckmann rearrangement of an oxime tosylate is as follows:

  • Reaction Setup: Dissolve the this compound in a suitable solvent (e.g., acetonitrile, dioxane, or a protic solvent like formic acid).

  • Catalyst Addition (if necessary): Add a Lewis acid or protic acid catalyst (e.g., BF₃·OEt₂, AlCl₃, or H₂SO₄). The choice of catalyst and solvent can significantly impact the reaction rate and yield.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting lactam by column chromatography or recrystallization.

Experimental_Workflow cluster_synthesis Synthesis of Oxime Tosylate cluster_rearrangement Beckmann Rearrangement start 4,5-Diazafluoren-9-one oxime Oxime Formation (NH2OH.HCl, Base) start->oxime tosylation Tosylation (TsCl, Base) oxime->tosylation product_tosylate 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime tosylation->product_tosylate rearrangement Rearrangement (Solvent, Catalyst, Heat) product_tosylate->rearrangement workup Aqueous Work-up rearrangement->workup purification Purification workup->purification final_product Aza-Lactam purification->final_product

Sources

A Comparative Spectroscopic Guide to 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: Elucidating Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime stands as a versatile building block, finding applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its rigid, planar 4,5-diazafluorene core, combined with the reactive O-tosyloxime functionality, offers a unique scaffold for creating complex molecular architectures. A comprehensive understanding of its spectroscopic properties is not merely academic; it is a critical prerequisite for reaction monitoring, quality control, and the rational design of next-generation functional molecules.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. In the absence of published experimental spectra for this specific molecule, we present a predictive analysis grounded in the established spectroscopic principles of its constituent functional groups and a comparative study with the closely related analogue, fluorenone oxime. This approach offers a robust framework for researchers to identify and characterize this important synthetic intermediate.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Spectrum Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction : A background spectrum of the empty ATR crystal or the pure KBr pellet must be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
  • Ionization Method : Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules. For less stable compounds, "soft" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable to preserve the molecular ion.

  • Mass Analyzer : A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can aid in molecular formula determination.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The fragmentation pattern obtained provides valuable information about the molecular structure.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and MS data for this compound, based on the analysis of its structural components.

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the title compound is expected to be complex in the aromatic region, with distinct signals for the diazafluorene and tosyl protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.5 - 9.0m2HProtons on the diazafluorene core adjacent to nitrogenThe strong deshielding effect of the electronegative nitrogen atoms and the aromatic ring current will shift these protons significantly downfield.
~7.8 - 8.2m4HRemaining protons on the diazafluorene coreThese protons will resonate in the typical aromatic region, with their exact shifts and multiplicities depending on their coupling with neighboring protons.
~7.9d2HProtons ortho to the sulfonyl group on the tosyl ringThe electron-withdrawing sulfonyl group deshields these protons.
~7.4d2HProtons meta to the sulfonyl group on the tosyl ringThese protons are less affected by the sulfonyl group and will appear upfield relative to the ortho protons.
~2.4s3HMethyl protons of the tosyl groupThis is a characteristic singlet for the methyl group on a p-toluenesulfonyl moiety.

Comparative Analysis with Fluorenone Oxime: The ¹H NMR spectrum of fluorenone oxime shows aromatic protons in the range of 7.28-8.42 ppm. The introduction of two nitrogen atoms in the 4 and 5 positions of the fluorene core is expected to cause a general downfield shift of the adjacent protons due to the inductive effect of nitrogen. Furthermore, the symmetry of the fluorenone core is broken, leading to a more complex splitting pattern for the aromatic protons of the diazafluorene moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~155 - 160C=N (oxime)The imine carbon of the oxime is typically found in this region.
~145 - 155Quaternary carbons of the diazafluorene core adjacent to nitrogenThese carbons are significantly deshielded by the adjacent nitrogen atoms.
~145Quaternary carbon of the tosyl group attached to sulfurThe attachment to the electronegative sulfonyl group causes a downfield shift.
~135Quaternary carbon of the tosyl group bearing the methyl groupThis carbon is also in the aromatic region.
~120 - 140Aromatic CH carbons of both the diazafluorene and tosyl ringsThis region will contain multiple signals for the various aromatic carbons.
~21Methyl carbon of the tosyl groupThis is a characteristic upfield signal for the methyl carbon.

Comparative Analysis with Fluorenone Oxime: The ¹³C NMR spectrum of fluorenone oxime displays signals for the aromatic carbons between 119.8 and 141.4 ppm, with the oxime carbon at 153.6 ppm. For our target molecule, the carbons adjacent to the nitrogen atoms in the diazafluorene ring are expected to be shifted further downfield. The presence of the tosyl group will introduce additional signals corresponding to its aromatic and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds in aromatic rings.
~1620 - 1580Medium-StrongC=N stretch (oxime) and C=C stretch (aromatic)The C=N stretch of the oxime and the C=C stretching vibrations of the aromatic rings will appear in this region.
~1370 - 1340StrongAsymmetric SO₂ stretchA characteristic strong absorption for the sulfonyl group.
~1190 - 1160StrongSymmetric SO₂ stretchAnother characteristic strong absorption for the sulfonyl group.
~1000 - 900MediumN-O stretchThe stretching vibration of the N-O single bond in the oxime tosylate.
~820StrongS-O-C stretchIndicative of the sulfonate ester linkage.

Comparative Analysis with Fluorenone Oxime: The IR spectrum of fluorenone oxime is dominated by a broad O-H stretch around 3500-2800 cm⁻¹ and a C=N stretch around 1600 cm⁻¹. In our target molecule, the broad O-H band will be absent due to the tosylation of the oxime oxygen. Instead, strong and characteristic bands for the sulfonyl group (SO₂) will be prominent, providing clear evidence for the presence of the tosyl moiety.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound and valuable structural information from its fragmentation pattern. PubChem predicts a monoisotopic mass of 351.06775 Da for the neutral molecule.[3]

Predicted Molecular Ion and Fragments:

m/z Proposed Fragment Formula
351[M]⁺˙[C₁₈H₁₃N₃O₃S]⁺˙
196[M - C₇H₇SO₂]⁺[C₁₁H₆N₃O]⁺
181[C₁₁H₇N₂O]⁺[C₁₁H₇N₂O]⁺
155[C₇H₇SO₂]⁺[C₇H₇SO₂]⁺
91[C₇H₇]⁺[C₇H₇]⁺ (tropylium ion)

Proposed Fragmentation Pathway:

The most likely fragmentation pathways involve the cleavage of the relatively weak N-O and S-O bonds.

fragmentation_pathway M [M]⁺˙ m/z 351 frag1 [C₁₁H₆N₃O]⁺ m/z 196 M->frag1 - C₇H₇SO₂˙ frag2 [C₇H₇SO₂]⁺ m/z 155 M->frag2 - C₁₁H₆N₂O˙ frag3 [C₇H₇]⁺ m/z 91 frag2->frag3 - SO₂

Caption: Proposed mass spectral fragmentation of this compound.

Fragmentation Analysis: Upon electron ionization, the molecular ion at m/z 351 is expected. A primary fragmentation would be the cleavage of the N-O bond, leading to the formation of a radical and a cation. Cleavage could result in the loss of a p-toluenesulfonyl radical to give a fragment at m/z 196, or the loss of the diazafluorenone oxime radical to yield the p-toluenesulfonyl cation at m/z 155. The latter is a very common and stable fragment for tosylated compounds. This p-toluenesulfonyl cation can further lose sulfur dioxide (SO₂) to form the highly stable tropylium ion at m/z 91, which is often a base peak in the mass spectra of toluene-containing compounds. The fragmentation of sulfonamides often involves the loss of SO₂.[4]

Conclusion

Key spectroscopic identifiers for this compound include:

  • ¹H NMR : A complex aromatic region with signals for both the diazafluorene and tosyl protons, and a characteristic singlet for the tosyl methyl group around 2.4 ppm.

  • ¹³C NMR : The presence of an oxime carbon signal around 155-160 ppm and characteristic signals for the tosyl group carbons.

  • IR : The absence of an O-H band and the presence of strong, characteristic absorptions for the sulfonyl group (SO₂) around 1370-1340 cm⁻¹ and 1190-1160 cm⁻¹.

  • MS : A molecular ion peak at m/z 351 and characteristic fragment ions at m/z 155 (p-toluenesulfonyl cation) and m/z 91 (tropylium ion).

By comparing the predicted data with that of analogous compounds such as fluorenone oxime, researchers can confidently identify and characterize this compound, facilitating its use in the synthesis of novel and impactful molecules.

References

  • PubChemLite. This compound. [Link]

  • ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H bond) and 1643 cm −1 (C=N-OH bond). [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Wikipedia. Oxime. [Link]

  • PubChemLite. This compound. [Link]

  • SciSpace. 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. [Link]

  • ResearchGate. 4,5-Diazafluoren-9-one. [Link]

  • NIH. Fluoren-9-one oxime - PMC. [Link]

  • NIST WebBook. Fluorenone oxime. [Link]

  • SpectraBase. p-Toluenesulfonyl chloride. [Link]

  • ResearchGate. FT-IR spectrum of tosyl cellulose acetate. [Link]

  • PubChem. 4-Toluenesulfonyl chloride. [Link]

  • NIH. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

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A Guide to the Mass Spectrometry Fragmentation of 4,5-Diazafluorene-9-one O-tosyloxime: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel synthetic compounds is paramount. 4,5-Diazafluorene-9-one O-tosyloxime, a functionalized derivative of the rigid, planar 4,5-diazafluorene core, presents a unique analytical challenge. Its structure combines a stable heterocyclic system with a reactive O-tosyloxime functional group, suggesting a rich and informative fragmentation pattern in mass spectrometry.

This guide provides an in-depth, mechanistically-driven comparison of the expected fragmentation pathways of 4,5-Diazafluorene-9-one O-tosyloxime, primarily under Electrospray Ionization (ESI) conditions. By understanding the causality behind the fragmentation, researchers can more confidently identify this molecule and distinguish it from potential isomers and byproducts.

Ionization Strategy: Why ESI is the Method of Choice

While Electron Impact (EI) ionization is a powerful tool for many small molecules, its high-energy nature can cause excessive and complex fragmentation, often preventing the observation of a clear molecular ion for thermally labile or complex structures.[1][2] For a molecule like 4,5-Diazafluorene-9-one O-tosyloxime, the N-O bond is inherently weak and susceptible to thermal degradation.

Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase as ions with minimal internal energy.[3][4] This method is ideal for our target compound for several reasons:

  • Observation of the Precursor Ion: ESI typically produces an abundant protonated molecule, [M+H]⁺, allowing for the confident determination of the molecular weight.

  • Controlled Fragmentation: Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ precursor ion allow for controlled collision-induced dissociation (CID), providing clear, interpretable fragmentation pathways directly related to the precursor.[5]

  • Mechanistic Insight: The acidic environment often used in ESI can promote specific, mechanistically informative reactions, such as rearrangements, which provide deep structural insights.

The Predicted Fragmentation Pathway: A Tale of Rearrangement and Core Dissociation

The fragmentation of the protonated 4,5-Diazafluorene-9-one O-tosyloxime (C₁₈H₁₃N₃O₃S, MW: 367.38 g/mol ) is predicted to be dominated by the chemistry of the O-tosyloxime group, followed by the breakdown of the stable diazafluorene skeleton. The most probable sequence involves a gas-phase Beckmann rearrangement, a classic reaction of oximes.[6][7]

Step 1: Formation of the Precursor Ion

In a typical positive-ion ESI experiment, the molecule will readily protonate, likely on one of the basic nitrogen atoms of the diazafluorene ring or the oxime nitrogen, to yield the precursor ion at m/z 368 .

Step 2: The Key Fragmentation - Neutral Loss and the Beckmann Rearrangement

The O-tosyl group is an excellent leaving group. Upon collisional activation, the most favorable initial fragmentation is the cleavage of the N-O bond. This is not a simple cleavage but rather initiates a concerted rearrangement.

  • Beckmann Rearrangement: The protonated oxime undergoes a Beckmann rearrangement, which is facilitated by the departure of the excellent leaving group, p-toluenesulfonic acid (TsOH).[8] In this reaction, one of the carbon groups attached to the oxime's carbon migrates to the nitrogen atom as the N-O bond breaks. Given the rigid, fused-ring structure, this results in a ring expansion. This process leads to the neutral loss of 172 Da (p-toluenesulfonic acid) .[9][10]

The resulting fragment is a highly stabilized, protonated acylnitrilium-like species with an expanded seven-membered ring containing the nitrogen atom. This ion (Fragment A ) at m/z 196 is expected to be a major peak in the MS/MS spectrum.

G M [M+H]⁺ m/z 368 A Fragment A (Post-Beckmann Rearrangement) m/z 196 M->A -172 Da (TsOH) B Fragment B m/z 168 A->B -28 Da (CO) C Fragment C m/z 141 B->C -27 Da (HCN) D Fragment D m/z 114 C->D -27 Da (HCN)

Step 3: Sequential Fragmentation of the Rearranged Core

Following the key rearrangement, the stable fragment at m/z 196 undergoes further fragmentation characteristic of aromatic, nitrogen-containing cyclic structures.

  • Loss of Carbon Monoxide (CO): The acylium-like portion of Fragment A can readily lose a neutral CO molecule (28 Da), leading to Fragment B at m/z 168 . This is a very common fragmentation for ions containing a carbonyl group.

  • Loss of Hydrogen Cyanide (HCN): The resulting ion at m/z 168, which still contains the fused pyridine rings, can then undergo sequential losses of HCN (27 Da), a characteristic fragmentation for nitrogen heterocycles. This would produce Fragment C at m/z 141 and potentially Fragment D at m/z 114 .

Comparison with an Alternative Pathway: Simple N-O Bond Cleavage

An alternative, though likely less favorable, pathway could involve a simple homolytic cleavage of the N-O bond without rearrangement. This would result in the loss of a tosyloxy radical (•OTs, 171 Da), yielding a radical cation at m/z 196. While the resulting m/z value is the same as the Beckmann product, the subsequent fragmentation would likely differ. However, the formation of a stable neutral molecule (TsOH) in the Beckmann rearrangement makes it the more probable and energetically favorable pathway in an ESI-MS/MS experiment.

Summary of Predicted Fragmentation Data

The table below summarizes the key ions expected in the ESI-MS/MS spectrum of 4,5-Diazafluorene-9-one O-tosyloxime. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of each fragment, thereby validating the proposed fragmentation pathway.

Fragment LabelPredicted m/zProposed FormulaNeutral Loss (from [M+H]⁺)Description
[M+H]⁺ 368.0700[C₁₈H₁₄N₃O₃S]⁺-Protonated Molecular Ion
A 196.0658[C₁₂H₈N₃]⁺172.0042 (C₇H₈O₃S)Product of Beckmann rearrangement and loss of p-toluenesulfonic acid.
B 168.0604[C₁₁H₈N₂]⁺200.0097 (C₇H₈O₄S)Loss of CO from Fragment A.
C 141.0522[C₁₀H₇N]⁺227.0175 (C₈H₉NO₄S)Loss of HCN from Fragment B.
D 114.0441[C₉H₆]⁺254.0253 (C₉H₁₀NO₄S)Loss of HCN from Fragment C.

Recommended Experimental Protocol

To obtain a self-validating and high-quality dataset for this compound, the following workflow is recommended.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation P1 Dissolve sample (10-100 μg/mL) P2 Solvent: ACN/H₂O (1:1) + 0.1% Formic Acid A1 Infuse via Syringe Pump or LC Injection P2->A1 A2 Full Scan MS (m/z 100-500) A1->A2 A3 Isolate m/z 368 A2->A3 A4 MS/MS Fragmentation (Stepped Collision Energy) A3->A4 D1 Confirm [M+H]⁺ (m/z 368) A4->D1 D2 Analyze MS/MS Spectrum D1->D2 D3 Identify Neutral Losses (e.g., -172 Da) D2->D3 D4 Propose Fragment Structures D3->D4

  • Sample Preparation: Dissolve the compound to a concentration of 10-100 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Infusion and Initial MS Scan: Infuse the sample directly into the ESI source. Acquire a full scan mass spectrum (e.g., over a range of m/z 100-500) to confirm the presence and isolation of the protonated molecule at m/z 368.

  • Tandem MS (MS/MS) Analysis: Perform a product ion scan on the precursor ion at m/z 368.

    • Collision Energy: Apply a stepped collision energy (e.g., ramping from 10 to 40 eV) to observe both the initial, low-energy fragmentations (like the loss of TsOH) and subsequent, higher-energy fragmentations of the core structure.

    • Resolution: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements for the precursor and all fragment ions. This is critical for confirming the elemental compositions listed in the table above.

  • Data Analysis: Compare the observed fragment ions and neutral losses with the predicted values. The presence of a prominent neutral loss of 172 Da and the subsequent fragments at m/z 196, 168, and 141 would provide strong, multi-faceted evidence for the structure of 4,5-Diazafluorene-9-one O-tosyloxime.

By combining a robust experimental design with a deep understanding of fragmentation mechanisms, researchers can confidently leverage mass spectrometry as a definitive tool for structural elucidation.

References

  • Laulhé, S., Bogdanov, B., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 47(6), 737-47. Available at: [Link]

  • Summers, L. A. (1973). The 4,5-diazafluoren-9-one system. Journal of Heterocyclic Chemistry, 10(4), 605-606. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Analytical Chemistry. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8074-8081. Available at: [Link]

  • Forensic Science International. (2015). Evaluation and comparison of 1,2-indanedione and 1,8-diazafluoren-9-one solutions for the enhancement of latent fingerprints on porous surfaces. Forensic Science International, 255, 63-71. Available at: [Link]

  • Journal of Chromatography A. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1115(1-2), 119-25. Available at: [Link]

  • Journal of Mass Spectrometry. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry. Available at: [Link]

  • PubMed. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Available at: [Link]

  • ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Available at: [Link]

  • OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). The profile of ESI-MS-MS spectra and MS-MS cleavage mode of the bis-NMP-labeled mannose. Available at: [Link]

  • US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Available at: [Link]

  • YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Available at: [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Metrolab. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • eScholarship.org. (2022). Towards Understanding the Formation of Internal Fragments Generated by Collisionally Activated Dissociation for Top-Down Mass Sp. Available at: [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

  • Science.gov. (n.d.). beckmann rearrangement reaction: Topics by Science.gov. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available at: [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. Available at: [Link]

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A Comparative Guide to Purity Assessment of Synthesized 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Research

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is a versatile building block in medicinal chemistry and materials science.[1][2] Its unique diazafluorene structure is instrumental in the synthesis of novel pharmaceuticals and agrochemicals, enabling the creation of complex molecular architectures.[1] Given its pivotal role as a synthetic intermediate, the purity of this compound is of paramount importance. The presence of impurities can lead to undesirable side reactions, compromise the efficacy and safety of the final products, and introduce variability in experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering researchers the tools to ensure the quality and reliability of their starting materials.

Anticipating Potential Impurities: A Chemist's Perspective

A thorough purity assessment begins with an understanding of the potential impurities that may arise during synthesis. The synthesis of this compound typically involves the oximation of 4,5-diazafluoren-9-one followed by tosylation.[3] Potential impurities can include:

  • Unreacted Starting Materials: Residual 4,5-diazafluoren-9-one and p-toluenesulfonyl chloride.

  • Intermediates: The corresponding oxime of 4,5-diazafluoren-9-one.

  • Side Products: Products from undesired side reactions, such as the hydrolysis of the tosyl group or the Beckmann rearrangement of the oxime under certain conditions.[4]

  • Isomeric Impurities: The potential for (Z)-isomer formation alongside the desired (E)-isomer of the oxime.[5]

  • Residual Solvents and Reagents: Traces of solvents (e.g., ethanol, dichloromethane) and reagents (e.g., triethylamine, sodium acetate) used in the synthesis and purification steps.[3]

Comparative Analysis of Purity Assessment Techniques

A multi-faceted analytical approach is essential for a comprehensive purity assessment. The following sections compare the most relevant techniques for analyzing this compound, detailing their principles, protocols, and a comparative summary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a heterocyclic compound like this compound, reversed-phase HPLC with UV detection is the method of choice.[7][8]

Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase (typically C18). Separation is achieved based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. A UV detector measures the absorbance of the eluting compounds, allowing for quantification based on peak area.

Experimental Protocol: HPLC-UV Analysis

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 30% acetonitrile and ramp up to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Workflow for HPLC-UV Purity Assessment

Caption: Workflow for HPLC-UV purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining purity without the need for a reference standard of the analyte itself.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10]

Principle: A known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard in a deuterated solvent. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal with the integral of a known proton signal from the internal standard.[9]

Experimental Protocol: ¹H qNMR Analysis

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A high-purity standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal of the analyte and a known proton signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula[9]:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where: I = integral value, N = number of protons, M = molar mass, m = mass, P = purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[12] While the target compound itself may not be sufficiently volatile for GC analysis without derivatization, this technique is invaluable for detecting low-level solvent contamination.

Principle: The sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas into a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: Headspace sampler coupled to a GC-MS system.

  • Column: A polar capillary column suitable for solvent analysis (e.g., DB-624).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 240°C) to elute all expected solvents.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Analysis: The vial is heated in the headspace autosampler to drive the volatile solvents into the gas phase, which is then injected into the GC-MS. Identification of solvents is based on their retention times and mass spectra compared to a library. Quantification is achieved using an internal or external standard method.

Comparative Summary of Analytical Techniques

Technique Primary Application Advantages Disadvantages
HPLC-UV Quantitative purity assessment of the main component and non-volatile impurities.High resolution and sensitivity; robust and widely available; suitable for non-volatile compounds.Requires a reference standard for absolute quantification; may not detect all impurities if they lack a chromophore.
¹H qNMR Absolute quantitative purity determination without a specific reference standard of the analyte.Primary analytical method; provides structural information; non-destructive.Lower sensitivity compared to HPLC; requires a high-purity internal standard; potential for signal overlap.
GC-MS Identification and quantification of residual volatile impurities (e.g., solvents).Excellent for volatile compounds; high sensitivity and specificity for identification.Not suitable for non-volatile or thermally labile compounds like the target molecule itself.

Orthogonal Approaches: The Key to Self-Validating Protocols

Relying on a single analytical technique can provide an incomplete picture of a compound's purity. An orthogonal approach, using multiple techniques that rely on different separation and detection principles, is crucial for a robust and self-validating purity assessment. For this compound, a comprehensive strategy would involve:

  • HPLC-UV to determine the purity of the main component and detect any non-volatile, UV-active impurities.

  • ¹H qNMR to provide an independent, absolute measure of purity and to confirm the structure of the synthesized compound.

  • GC-MS to specifically quantify residual solvents from the synthesis and purification process.

This combination of techniques provides a high degree of confidence in the purity assessment, ensuring the quality and reliability of the synthesized material for downstream applications in research and development.

References

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  • MDPI. 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. MDPI. Published December 28, 2023. Accessed January 15, 2026. [Link].

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. Published August 6, 2023. Accessed January 15, 2026. [Link].

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  • ResearchGate. Chemistry and Applications of 4,5-Diazafluorenes. ResearchGate. Published August 5, 2023. Accessed January 15, 2026. [Link].

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  • BAuA. Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. BAuA. Published June 28, 2024. Accessed January 15, 2026. [Link].

  • PubMed Central (PMC). N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline. PubMed Central (PMC). Accessed January 15, 2026. [Link].

  • PubMed Central (PMC). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central (PMC). Published May 26, 2020. Accessed January 15, 2026. [Link].

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  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Accessed January 15, 2026. [Link].

  • ResearchGate. Synthesis of tosyl oxime derivatives; i: NaOH, EtOH, rt, 1 d (65–98%). ii. ResearchGate. Accessed January 15, 2026. [Link].

  • Google Patents. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones.
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  • National Institutes of Health (NIH). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. National Institutes of Health (NIH). Published March 6, 2023. Accessed January 15, 2026. [Link].

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A Technical Guide to the Performance of 4,5-Diazafluorene-9-one O-tosyloxime in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-nitrogen bond formation is paramount. Electrophilic amination has emerged as a powerful strategy, and within this class of reactions, reagents such as 4,5-Diazafluorene-9-one O-tosyloxime have garnered attention for their potential in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth analysis of the anticipated performance of 4,5-Diazafluorene-9-one O-tosyloxime across a range of solvent systems, benchmarked against common alternative electrophilic aminating agents. The insights presented herein are grounded in established principles of physical organic chemistry and a synthesis of the available literature on electrophilic amination reactions.

The Role of the Solvent in Electrophilic Amination

The choice of solvent is a critical parameter in any chemical transformation, profoundly influencing reaction rates, yields, and selectivity. In electrophilic amination reactions, the solvent's role is multifaceted, encompassing:

  • Solvation of Reactants and Intermediates: The ability of a solvent to solvate the nucleophile, the electrophilic aminating agent, and any charged intermediates can significantly impact the reaction's energy profile.

  • Polarity and Dielectric Constant: The polarity of the solvent can influence the stability of charged transition states. Polar solvents are generally favored for reactions proceeding through ionic intermediates.

  • Coordinating Ability: Solvents with coordinating ability can interact with metal catalysts or reagents, modulating their reactivity.

  • Protic vs. Aprotic Nature: Protic solvents can hydrogen bond with reactants and intermediates, which can either stabilize or hinder the desired reaction pathway.

The overarching goal is to select a solvent that maximizes the rate of the desired reaction while minimizing side reactions, leading to a higher yield and purity of the target product.

Performance Profile of 4,5-Diazafluorene-9-one O-tosyloxime: A Solvent-Based Analysis

DOT Script for the General Reaction Workflow:

G cluster_reactants Reactants cluster_process Reaction in Solvent cluster_products Products Nu Nucleophile (Nu⁻) Reaction Electrophilic Amination Nu->Reaction DAFOT 4,5-Diazafluorene-9-one O-tosyloxime DAFOT->Reaction Product Aminated Product (Nu-NH₂) Reaction->Product Byproduct Tosylate Anion (TsO⁻) Reaction->Byproduct DAFO 4,5-Diazafluoren-9-one Reaction->DAFO

Caption: General workflow of electrophilic amination.

Table 1: Predicted Performance of 4,5-Diazafluorene-9-one O-tosyloxime in Common Solvents

SolventPolarity (Dielectric Constant)Protic/AproticPredicted PerformanceRationale
Dichloromethane (DCM) 9.1AproticGood to Excellent A versatile, non-coordinating solvent that effectively solubilizes many organic substrates. Its moderate polarity can stabilize the transition state without strongly solvating the nucleophile, thus maintaining its reactivity.
Tetrahydrofuran (THF) 7.5AproticGood A polar aprotic solvent that is a good choice for many organic reactions. Its coordinating ability might slightly reduce the reactivity of certain nucleophiles compared to DCM.
Acetonitrile (ACN) 37.5AproticModerate to Good A highly polar aprotic solvent that can be beneficial for reactions with highly charged intermediates. However, its strong coordinating nature may hinder the reaction with some nucleophiles.
N,N-Dimethylformamide (DMF) 36.7AproticModerate A highly polar aprotic solvent, often used to dissolve sparingly soluble reactants. However, its basic nature can sometimes lead to side reactions, and its high boiling point can make removal challenging.
Toluene 2.4AproticPoor to Moderate A nonpolar solvent that is generally less effective for reactions involving charged intermediates. It may be suitable for specific applications where low polarity is required to control selectivity.
Hexafluoroisopropanol (HFIP) 16.7ProticPotentially Excellent A highly polar, non-coordinating, and strongly hydrogen-bond-donating solvent. It is known to significantly accelerate electrophilic reactions by stabilizing anionic leaving groups and activating electrophiles through hydrogen bonding.[3]

Comparative Analysis with Alternative Electrophilic Aminating Agents

To provide a comprehensive picture, it is essential to compare the expected performance of 4,5-Diazafluorene-9-one O-tosyloxime with established alternatives.

Oxaziridines

Oxaziridines are a well-established class of electrophilic aminating agents. Their reactivity is influenced by the substituents on both the carbon and nitrogen atoms of the three-membered ring.

  • N-Sulfonyloxaziridines: These are highly reactive and effective for the amination of a wide range of nucleophiles. Their performance is generally good in aprotic solvents like DCM and THF.

  • N-H and N-Alkyl Oxaziridines: These are typically less reactive than their N-sulfonyl counterparts and may require more forcing conditions.

DOT Script for Oxaziridine Amination Workflow:

G cluster_reactants Reactants cluster_process Reaction in Solvent cluster_products Products Nu Nucleophile (Nu⁻) Reaction Electrophilic Amination Nu->Reaction Oxaziridine Oxaziridine Oxaziridine->Reaction Product Aminated Product Reaction->Product Byproduct Ketone/Aldehyde Reaction->Byproduct

Caption: General workflow for amination using oxaziridines.

Hydroxylamine Derivatives

O-Acyl and O-sulfonyl hydroxylamines are another important class of electrophilic aminating agents.

  • O-Pivaloyl Hydroxylamine Triflic Acid: This reagent has shown excellent performance in various amination reactions. The choice of solvent can be crucial; for instance, in its preparation, diethyl ether is favored as the product precipitates, simplifying the workup compared to reactions in THF or DCM.[4]

  • Hydroxylamine-O-sulfonic Acid (HOSA) derivatives: These reagents are also effective, and the use of solvents like HFIP has been shown to enhance their reactivity.[3]

Table 2: Comparative Overview of Electrophilic Aminating Agents

Reagent ClassKey AdvantagesKey DisadvantagesOptimal Solvent Systems (General)
4,5-Diazafluorene-9-one O-tosyloxime Versatile building block potential, good leaving group.[1]Limited specific performance data available.DCM, THF, potentially HFIP.
Oxaziridines Tunable reactivity, well-established.Can be unstable, potential for side reactions.DCM, THF.
Hydroxylamine Derivatives Readily available, high reactivity.Can be sensitive to reaction conditions.Ethereal solvents, halogenated solvents, HFIP.

Experimental Protocols: A Guideline for Method Development

While specific, optimized protocols for 4,5-Diazafluorene-9-one O-tosyloxime are substrate-dependent, the following general procedure can serve as a starting point for methodology development.

General Protocol for Electrophilic Amination using 4,5-Diazafluorene-9-one O-tosyloxime:

  • Preparation: To a solution of the nucleophile (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or room temperature), add 4,5-Diazafluorene-9-one O-tosyloxime (1.1-1.5 equiv).

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Script for the Experimental Workflow:

G Start Start Setup Dissolve Nucleophile in Anhydrous Solvent Start->Setup AddReagent Add 4,5-Diazafluorene-9-one O-tosyloxime Setup->AddReagent Monitor Monitor Reaction (TLC, LC-MS) AddReagent->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End Purify->End

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

4,5-Diazafluorene-9-one O-tosyloxime holds promise as a versatile reagent for electrophilic amination. While a comprehensive, experimentally validated guide to its solvent-dependent performance awaits further research, the principles outlined in this guide provide a solid foundation for rational solvent selection and reaction optimization. The predicted efficacy in common aprotic solvents like DCM and THF, with the potential for enhanced reactivity in HFIP, positions it as a valuable tool in the synthetic chemist's arsenal. Future studies involving systematic screening of solvents for various nucleophile classes will be instrumental in fully elucidating the synthetic potential of this and related reagents, paving the way for novel applications in drug discovery and materials science.

References

  • Organic Syntheses. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216. [Link]

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  • Wiley-VCH. (2020). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Electrophilic Amination. [Link]

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A Computational and Comparative Guide to the Reactivity of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is perpetual. Among these, oxime esters, particularly O-tosyloximes, have carved a niche as precursors to a variety of nitrogen-containing heterocycles. This guide provides an in-depth computational and comparative analysis of the reactivity of a specialized reagent, 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. This compound, with its unique diazafluorene scaffold, presents intriguing possibilities for the synthesis of novel pharmaceutical and agrochemical candidates.[1]

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its reactivity, propose a computational workflow for its analysis, and compare its potential with alternative synthetic strategies, supported by available experimental context.

The Dichotomous Reactivity of O-Tosyl Oximes: Beckmann vs. Neber Rearrangement

The reactivity of ketoxime O-tosylates is primarily governed by a competition between two classical rearrangements: the Beckmann rearrangement and the Neber rearrangement.[2][3] The reaction pathway is dictated by the reaction conditions, particularly the choice of base, and the structure of the substrate itself.

  • The Beckmann Rearrangement: This acid-catalyzed or thermally induced reaction transforms an oxime into an amide or a lactam.[4][5] The mechanism involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom.[4] Computational studies on various oximes have elucidated the role of solvent molecules and substituents in the transition state.[4]

  • The Neber Rearrangement: In the presence of a base, ketoxime O-tosylates can undergo the Neber rearrangement to yield α-amino ketones via an azirine intermediate.[2] This reaction is a powerful tool for the synthesis of this important class of compounds.

The choice between these two pathways is a critical consideration for any synthetic application of this compound. The rigid, electron-deficient diazafluorene core is expected to exert a significant influence on the stability of intermediates and transition states, thereby influencing the product distribution.

Computational Workflow for Analyzing the Reactivity of this compound

To rigorously predict the reactivity of this compound, a detailed computational analysis using Density Functional Theory (DFT) is proposed. Such a study, while not yet published for this specific molecule, would provide invaluable insights into its reaction mechanisms and selectivity.

Proposed Computational Protocol

A robust computational investigation would entail the following steps:

  • Geometry Optimization: The ground state geometries of the reactant (this compound), intermediates, transition states, and products for both the Beckmann and Neber rearrangement pathways will be optimized. A suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, is recommended for a balance of accuracy and computational cost.

  • Transition State Searching: The transition state structures for the key steps of both rearrangements will be located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Vibrational frequency calculations will be performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the located transition states connect the correct reactants and products.

  • Solvation Effects: The influence of the solvent on the reaction energetics will be modeled using a polarizable continuum model (PCM).

  • Energy Profile Construction: The calculated energies will be used to construct a detailed potential energy surface for both reaction pathways, allowing for a direct comparison of the activation barriers.

The following diagram illustrates the proposed computational workflow:

G cluster_0 Computational Workflow start Define Reactant: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt ts_search Transition State Search (STQN Method) geom_opt->ts_search freq_calc Frequency Calculations (ZPVE & Thermal Corrections) ts_search->freq_calc irc_calc IRC Calculations freq_calc->irc_calc solvation Incorporate Solvation Effects (PCM) irc_calc->solvation energy_profile Construct Potential Energy Surface solvation->energy_profile analysis Analyze Activation Barriers and Reaction Energetics energy_profile->analysis

Caption: Proposed DFT workflow for reactivity analysis.

Comparative Analysis: Reactivity Landscape

While a specific computational study on this compound is not yet available in the literature, we can draw parallels from studies on other oxime systems and the known electronic properties of the diazafluorene core.

Expected Mechanistic Pathways

The diagram below illustrates the competing Beckmann and Neber rearrangement pathways for this compound.

G cluster_beckmann Beckmann Rearrangement (Acidic/Thermal) cluster_neber Neber Rearrangement (Basic) reactant 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime beckmann_ts Transition State reactant->beckmann_ts H+ or Δ neber_ts Transition State reactant->neber_ts Base nitrilium Nitrilium Ion Intermediate beckmann_ts->nitrilium amide Ring-Expanded Lactam nitrilium->amide H2O azirine Azirine Intermediate neber_ts->azirine amino_ketone α-Amino-4,5-diazafluorenone azirine->amino_ketone H2O

Caption: Competing Beckmann and Neber rearrangement pathways.

The electron-withdrawing nature of the two nitrogen atoms in the 4,5-diazafluorene ring system is expected to influence the migratory aptitude of the adjacent aromatic rings in the Beckmann rearrangement. This could potentially lead to high regioselectivity. In the Neber rearrangement, the acidity of the α-protons will be a key factor, which is also influenced by the electronic properties of the heterocyclic core.

Comparison with Alternative Reagents

The choice of reagent for a particular transformation depends on the desired product. The table below compares this compound with other reagents used for the synthesis of amides/lactams and α-amino ketones.

Desired ProductReagent/MethodAdvantagesDisadvantages
Amides/Lactams This compound (Beckmann) Potentially high regioselectivity due to the diazafluorene core.Requires synthesis of the oxime tosylate; may have competing side reactions.
Schmidt ReactionUses readily available ketones and hydrazoic acid.Hydrazoic acid is highly toxic and explosive.
Hofmann RearrangementUseful for the synthesis of primary amines from amides.Limited to the synthesis of primary amines.
α-Amino Ketones This compound (Neber) Provides access to α-amino ketones with the diazafluorene scaffold.Requires basic conditions; may compete with the Beckmann rearrangement.
Direct Amination of KetonesCan be achieved with various aminating agents.Often requires harsh conditions and can lead to over-alkylation.
Asymmetric SynthesisEnantioselective methods are available.May require specialized catalysts and chiral auxiliaries.

Experimental Protocols

While detailed experimental studies on the reactivity of this compound are scarce, a general protocol for its synthesis can be adapted from standard procedures for the preparation of oxime tosylates.

Synthesis of this compound

Materials:

  • 4,5-Diazafluoren-9-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • p-Toluenesulfonyl chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Oxime Formation: A solution of 4,5-diazafluoren-9-one and hydroxylamine hydrochloride in ethanol and pyridine is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is partitioned between DCM and water, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford 4,5-diazafluoren-9-one oxime.

  • Tosylation: The crude oxime is dissolved in DCM and cooled to 0 °C. p-Toluenesulfonyl chloride is added portion-wise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion and Future Outlook

This compound is a promising reagent for the synthesis of novel nitrogen-containing heterocyclic compounds. Its reactivity is expected to be a fine balance between the Beckmann and Neber rearrangement pathways, offering access to either ring-expanded lactams or α-amino ketones. The electronic properties of the diazafluorene core are anticipated to play a crucial role in determining the selectivity of these transformations.

The proposed computational study would provide a much-needed theoretical framework for understanding and predicting the reactivity of this intriguing molecule. Further experimental investigations are also warranted to explore the full synthetic potential of this compound and to validate the computational predictions. The insights gained from such studies will undoubtedly contribute to the development of new and efficient synthetic methodologies for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

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  • Fan, H. J., et al. (2011). A DFT study on the mechanism of Wolff Rearrangement in a five-member Iridacycle. Journal of Organometallic Chemistry, 696(25), 4075-4080. [Link]

  • Al-Smadi, M., & Al-Zoubi, R. M. (2013). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). International Journal of Organic Chemistry, 3(3), 193-198. [Link]

  • Rapińska, K., et al. (2013). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Tetrahedron, 69(34), 7046-7054. [Link]

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A Comparative Guide to Pyridine Synthesis: Evaluating the Efficacy of Oxime-Based Methods Against Classical and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a continuous demand for efficient, versatile, and scalable synthetic methodologies. This guide provides an in-depth comparison of a modern oxime-based strategy for pyridine synthesis, with a focus on activated oximes like 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, against established classical condensation reactions and contemporary catalytic methods. We will delve into the mechanistic underpinnings, practical applications, and quantitative performance of each approach to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target.

The Rise of Oxime-Based Pyridine Synthesis: A Modern [3+3] Cycloaddition Strategy

In recent years, the use of activated oxime derivatives, such as O-acetyl or O-tosyl oximes, has emerged as a powerful method for the synthesis of substituted pyridines.[2] These reactions typically proceed via a [3+3] type condensation, where the oxime derivative provides a three-atom N-C-C synthon that reacts with a three-atom C-C-C synthon, such as an α,β-unsaturated aldehyde or ketone.[3]

The reagent this compound belongs to this class of versatile intermediates.[4] The O-(p-Toluenesulfonyl) group (tosyl) serves as an excellent leaving group, facilitating the cleavage of the N-O bond, which is a critical step in the catalytic cycle. While direct comparative data for this specific reagent is nascent, its reactivity can be understood through the well-documented behavior of related O-acetyl and O-sulfonyl oximes in transition metal-catalyzed pyridine syntheses.[3][5]

Causality in Mechanism: The Role of the Catalyst and Leaving Group

The success of this methodology hinges on a synergistic relationship between a transition metal catalyst (often copper or palladium) and a secondary amine co-catalyst.[2][5] The reaction is believed to initiate with the formation of an enamine from the oxime acetate. A copper(I) catalyst then engages in a redox cycle, facilitating the key C-N bond formation and subsequent cyclization cascade.

The choice of the O-substituent on the oxime is critical. A good leaving group, like the tosylate from this compound or an acetate, is essential for the irreversible cleavage of the N-O bond, which drives the reaction forward.[2] This strategic choice makes the overall transformation a redox-neutral process, enhancing its atom economy and appeal.

G cluster_0 Catalytic Cycle Ketoxime O-Tosyl Ketoxime IntermediateA Enamine Intermediate Ketoxime->IntermediateA + R₂NH UnsatAldehyde α,β-Unsaturated Aldehyde UnsatAldehyde->IntermediateA Amine R₂NH (Co-catalyst) Copper Cu(I) Catalyst IntermediateB Copper Complex Copper->IntermediateB IntermediateA->IntermediateB + Cu(I) IntermediateC Cyclized Intermediate IntermediateB->IntermediateC Michael Addition + N-O Cleavage Pyridine Substituted Pyridine IntermediateC->Pyridine Dehydration & Aromatization Byproduct TsOH + H₂O IntermediateC->Byproduct Pyridine->Copper Regenerates Catalyst

Caption: Proposed catalytic cycle for copper-catalyzed pyridine synthesis.

Classical Pyridine Syntheses: The Workhorses of Heterocyclic Chemistry

For decades, classical condensation reactions have been the primary methods for constructing the pyridine ring. Their enduring utility lies in the use of simple, readily available starting materials.

A. Hantzsch Pyridine Synthesis

Discovered in 1882, the Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine.[1] This method is exceptionally reliable for producing symmetrically substituted pyridines.

  • Experimental Causality: The reaction is typically run in a protic solvent like ethanol to facilitate the multiple condensation and cyclization steps.[8] The final oxidation step is crucial; omitting it isolates the dihydropyridine, which has its own distinct biological applications, such as calcium channel blockers.[8][9]

G Aldehyde Aldehyde DHP 1,4-Dihydropyridine Aldehyde->DHP Ketoester1 β-Ketoester (2 eq.) Ketoester1->DHP Condensation Ammonia Ammonia Ammonia->DHP Pyridine Symmetrical Pyridine DHP->Pyridine Oxidation Oxidant Oxidizing Agent (e.g., HNO₃) Oxidant->Pyridine

Caption: Simplified workflow for the Hantzsch Pyridine Synthesis.

B. Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for producing 2,4,6-trisubstituted pyridines.[10] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[11][12] A key feature of this reaction is that the initial pyridine used to make the salt acts as an activating group and is not incorporated into the final product.[13]

  • Experimental Causality: The pyridinium ylide, formed in situ, is a soft nucleophile, making it ideal for the initial Michael addition to the unsaturated carbonyl component. Ammonium acetate serves as both the nitrogen source for the pyridine ring and a buffer for the reaction.

G Salt α-Pyridinium Methyl Ketone Salt Dicarbonyl 1,5-Dicarbonyl Intermediate Salt->Dicarbonyl Michael Addition UnsatKetone α,β-Unsaturated Carbonyl UnsatKetone->Dicarbonyl Ammonium Ammonium Acetate Pyridine Trisubstituted Pyridine Ammonium->Pyridine Dicarbonyl->Pyridine Cyclization & Dehydration

Caption: Simplified workflow for the Kröhnke Pyridine Synthesis.

C. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the formation of substituted pyridines from the condensation of enamines with ethynyl ketones.[14] The reaction proceeds through an aminodiene intermediate which, after isomerization, undergoes a cyclodehydration to yield the pyridine product.[15][16]

  • Experimental Causality: This method offers a high degree of regiocontrol, as the substitution pattern is clearly defined by the structures of the starting enamine and ethynyl ketone. The heat-induced E/Z isomerization and subsequent cyclization are often the rate-limiting steps, requiring thermal conditions or acid catalysis to proceed efficiently.[16]

Modern Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions represent another major frontier in pyridine synthesis.[17] Methods like Suzuki, Stille, and Negishi couplings allow for the direct formation of C-C bonds on a pre-existing pyridine or chloropyridine ring.[3][18] While not a de novo ring synthesis, these methods are indispensable for creating complex, highly functionalized pyridine derivatives that are difficult to access through classical condensation routes. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps.[18][19]

Quantitative and Qualitative Comparison

The choice of synthetic method is a multi-faceted decision, balancing yield, substrate scope, operational simplicity, and reaction conditions.

Method Mechanism Type Key Reactants Typical Yields Key Advantages Limitations
Oxime-Based (e.g., via Tosyl Oxime) [3+3] CycloadditionO-Tosyl/Acetyl Ketoxime, α,β-Unsaturated AldehydeGood to ExcellentMild conditions, high functional group tolerance, redox-neutral.[5]Requires transition metal catalyst, starting materials can be complex.
Hantzsch Synthesis Multi-component CondensationAldehyde, β-Ketoester (2 eq.), AmmoniaGood to ExcellentOperationally simple, uses readily available starting materials.[6][8]Primarily for symmetrical pyridines, requires a separate oxidation step.[1]
Kröhnke Synthesis Michael Addition / Condensationα-Pyridinium Ketone Salt, α,β-Unsaturated CarbonylGood to ExcellentHigh versatility for 2,4,6-trisubstituted pyridines.[10]Requires preparation of the pyridinium salt, can have side reactions.
Bohlmann-Rahtz Synthesis Condensation / CyclodehydrationEnamine, Ethynyl KetoneModerate to GoodExcellent regiocontrol for specific substitution patterns.[14]Requires synthesis of specific enamines and ethynyl ketones, can require heat.[16]
Cross-Coupling (e.g., Suzuki) Catalytic CycleHalopyridine, Boronic AcidGood to ExcellentExtremely broad scope for functionalization, very high functional group tolerance.[18]Not a de novo synthesis, requires pre-functionalized pyridine, potential metal contamination.

Detailed Experimental Protocols

A self-validating protocol is essential for reproducible research. The following are representative procedures adapted from authoritative sources.

Protocol 1: Copper-Catalyzed Pyridine Synthesis from an O-Acetyl Oxime

(Adapted from a general procedure for [3+3] condensation)[2]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI (0.20 mmol), and a secondary amine co-catalyst (e.g., pyrrolidinium perchlorate, 0.20 mmol).

  • Reagent Addition: Add the acetophenone O-acetyl oxime (1.0 mmol, 1 equiv) and the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.2 mmol, 1.2 equiv).[2]

  • Solvent: Add anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired substituted pyridine.

Protocol 2: Classical Hantzsch Dihydropyridine Synthesis

(Adapted from Organic Syntheses)[8]

  • Reagent Mixing: In a round-bottomed flask, combine ethyl acetoacetate (2.0 equiv), the desired aldehyde (1.0 equiv), and ethanol.

  • Nitrogen Source: Add ammonium acetate (1.1 equiv) and stir the mixture.

  • Reaction: Gently reflux the mixture for 3-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Oxidation (if pyridine is desired): Dissolve the isolated 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) until the aromatization is complete (monitor by TLC).

  • Purification: Following oxidation, perform an appropriate aqueous workup and purify the final pyridine product by recrystallization or column chromatography.

Conclusion

The synthesis of substituted pyridines is a mature field with a rich arsenal of methodologies.

  • Classical methods , like the Hantzsch and Kröhnke syntheses, remain highly relevant and effective, particularly for large-scale syntheses where cost and simplicity are paramount. They provide reliable access to specific substitution patterns from simple building blocks.[10][20]

  • Modern oxime-based strategies , exemplified by the reactivity of reagents like this compound, offer a significant advantage in terms of mild reaction conditions and broad functional group tolerance .[5] This makes them exceptionally well-suited for the late-stage functionalization of complex molecules in drug discovery programs, where preserving sensitive functional groups is critical.

  • Cross-coupling reactions are not ring-forming methods but are unparalleled in their ability to decorate a pre-existing pyridine core , providing access to a chemical space that is often unreachable by de novo syntheses.[18]

Ultimately, the choice of method is dictated by the specific target molecule. For simple, symmetrically substituted pyridines, the Hantzsch synthesis is often the most logical choice. For complex, poly-functionalized targets, a modern catalytic approach like the oxime-based [3+3] cycloaddition provides a milder and more versatile route. A comprehensive understanding of the causality, scope, and limitations of each method is crucial for the rational design of efficient and successful synthetic strategies.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

The primary directive for this compound is to treat it as a hazardous chemical waste designated for high-temperature incineration by a licensed waste management contractor. Direct chemical neutralization is strongly discouraged without expert consultation due to the potential for hazardous decomposition pathways.

Part 1: Hazard Assessment and Chemical Characterization

A thorough understanding of a chemical's structure is foundational to predicting its reactivity and potential hazards, thereby informing safe disposal protocols. 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is a complex organic molecule comprised of three key structural motifs:

  • 4,5-Diazafluorene Core: This is a nitrogen-containing heterocyclic system. Such compounds are prevalent in pharmaceuticals and agrochemicals due to their biological activity.[1][2][3][4] Their environmental fate is often complex, and they should be considered potential aquatic toxins unless proven otherwise.

  • O-Tosyl Oxime Group: This functional group is the most critical for assessing disposal risks. The tosylate is an excellent leaving group, making the molecule susceptible to elimination or substitution reactions. Furthermore, oximes can undergo decomposition under certain pH conditions, which in some cases can lead to the formation of nitriles or even the release of cyanide.[5][6]

  • p-Toluenesulfonyl (Tosyl) Moiety: Compounds containing sulfonyl groups should be handled as potentially hazardous substances.[7]

The known hazard data for this specific compound indicates it causes skin and serious eye irritation.[8] Given the reactive nature of the O-tosyl oxime group, other uncharacterized hazards should be presumed to exist.

Summary of Key Compound Data
ParameterValue / CharacteristicImplication for Disposal & SafetySource(s)
CAS Number 1655490-79-1Ensures correct identification for waste manifest.[9][10][11]
Molecular Formula C₁₈H₁₃N₃O₃SHigh organic and nitrogen content; suitable for incineration.[9][12]
Appearance Slightly yellow to light orange powder.Physical state for handling and spill control planning.[9][13]
Known Hazards H315: Causes skin irritation. H319: Causes serious eye irritation.Mandates the use of appropriate Personal Protective Equipment (PPE).[8]
Storage Conditions Store at 2 - 8 °C.Important for maintaining chemical stability prior to use and disposal.[9][13]
Reactivity Profile The O-tosyl oxime group is reactive and may decompose or undergo elimination under basic conditions, potentially forming nitriles.[6] Oxime decomposition can be pH-dependent and may liberate toxic byproducts.[5]Chemical neutralization is ill-advised. Incineration is the safest method to ensure complete destruction.[5][6]

Part 2: Primary Disposal Pathway: Incineration

The recommended and most prudent disposal method for this compound is collection and subsequent destruction via high-temperature incineration, managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. This ensures the complete breakdown of the complex heterocyclic structure into simpler, less harmful components.

Step-by-Step Disposal Protocol
  • Wear Appropriate PPE: At a minimum, personnel handling the waste must wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and safety goggles providing full splash protection.[8]

  • Waste Collection:

    • Collect all waste materials (e.g., residual solid, contaminated weighing paper, gloves, and pipette tips) in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids) and must have a tightly sealing lid.[14][15][16]

    • If dealing with solutions, use a compatible, sealable container. Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[7][17]

  • Waste Segregation:

    • Collect this waste stream separately from other laboratory waste.

    • If the compound is in a non-halogenated solvent, it should be placed in a "non-halogenated organic waste" container. If in a halogenated solvent (e.g., dichloromethane), it must be placed in a "halogenated organic waste" container. Solid waste should be collected separately.[7]

  • Labeling:

    • Affix a completed hazardous waste label to the container immediately upon starting waste collection.[16][18]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The CAS Number: "1655490-79-1".

      • An accurate estimation of the contents and their concentrations.

      • The date accumulation started.

  • Temporary On-Site Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[14][16]

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

    • Ensure the waste container is placed within a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Arrange for Pickup:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.

    • Complete all necessary waste disposal forms or manifests as required.[7]

Part 3: Prohibited Disposal Methods

To ensure personnel safety and environmental compliance, the following disposal methods are strictly prohibited.

  • DO NOT Dispose Down the Drain: The compound's environmental fate and aquatic toxicity are unknown. Its complex heterocyclic structure may be persistent and harmful to aquatic life.[7]

  • DO NOT Mix with Regular Laboratory Trash: This compound is a hazardous chemical and must be disposed of according to hazardous waste regulations.

  • DO NOT Attempt Chemical Neutralization: The reactivity of the O-tosyl oxime group presents a significant risk. Attempting neutralization, particularly with a base, could trigger an elimination reaction to form a nitrile or other unpredictable decomposition pathways that may release toxic fumes.[5][6] This should only be attempted by highly trained personnel with a validated procedure.

  • DO NOT Allow Evaporation in a Fume Hood: This is not a permissible method of disposal and will release the chemical into the environment.[7]

Part 4: Emergency Spill Protocol

In the event of a spill, follow your institution's established emergency procedures.

  • Alert: Alert personnel in the immediate area and your laboratory supervisor.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab immediately.

  • Contain (Trained Personnel Only): If the spill is small and you are trained to handle it, don appropriate PPE. Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to contain the powder. Avoid raising dust.

  • Clean-Up: Carefully sweep the absorbed material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and the institutional EHS office.[7]

Disposal Workflow Diagram

G Disposal Decision Workflow for this compound cluster_start cluster_assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_end start Waste Generated: 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime assessment Spill or Routine Disposal? start->assessment spill_alert Step 1: Alert & Evacuate assessment->spill_alert Spill routine_ppe Step 1: Don Appropriate PPE assessment->routine_ppe Routine spill_contain Step 2: Contain Spill (Trained Personnel Only) spill_alert->spill_contain spill_collect Step 3: Collect Spill Debris into Hazardous Waste Container spill_contain->spill_collect end_point Final Disposal: High-Temperature Incineration via EHS / Licensed Contractor spill_collect->end_point routine_collect Step 2: Segregate & Collect in Designated, Labeled Container routine_ppe->routine_collect routine_store Step 3: Store in Secure Area with Secondary Containment routine_collect->routine_store routine_store->end_point

Caption: Decision workflow for safe disposal of the target compound.

References

  • Locher, H. H., Leisinger, T., & Cook, A. M. (1989). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. Journal of General Microbiology, 135(7), 1969-1978. [Link]

  • Cain, R. B., & Farr, D. R. (1968). Degradation of benzenesulphonate and p-toluenesulphonate by strains of Pseudomonas. Biochemical Journal, 106(4), 859-877. [Link]

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  • Eyer, P., Hell, W., Kawan, A., & Klehr, H. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271. [Link]

  • Chandan, N. CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. International Journal of Creative Research Thoughts, 6(2). [Link]

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Personal protective equipment for handling 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

As researchers and scientists at the forefront of drug development and organic synthesis, our work with novel compounds is foundational to innovation. This compound is a versatile building block with significant potential in medicinal chemistry and material science.[1][2] Its unique diazafluorene structure is valuable in creating complex molecular architectures.[2] However, harnessing its reactivity requires a comprehensive and unyielding commitment to safety.

This guide moves beyond a simple checklist. It provides a procedural and causal framework for the safe handling of this compound, ensuring that every operational step is underpinned by a robust safety rationale. As your partner in the laboratory, our goal is to empower your research by providing the critical safety information necessary to handle this and other advanced reagents with confidence and control.

Understanding the Hazard Profile

This compound is a slightly yellow to orange powder.[1] While its full toxicological profile has not been exhaustively investigated, it is classified under the Globally Harmonized System (GHS) with the GHS07 "Warning" pictogram.[3] This classification is based on the following identified hazards:

  • H315 - Causes skin irritation: Direct contact with the powder can lead to redness, itching, and inflammation.[3]

  • H319 - Causes serious eye irritation: The fine particulate nature of the compound poses a significant risk to the eyes, where it can cause severe irritation, pain, and potential damage if not addressed immediately.[3]

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the mucous membranes and the respiratory tract, leading to coughing and discomfort.

Furthermore, the compound is noted to be sensitive to light and air, necessitating specific storage and handling conditions to maintain its integrity and prevent the formation of potentially more hazardous degradation products.[3] It should be stored at 2-8°C under an inert atmosphere, such as argon, and protected from light.[3]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," serves as our minimum standard. The following table outlines the essential PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting (Solid) Chemical safety gogglesDouble-layered nitrile glovesFully-buttoned lab coat with elastic cuffsRequired if not performed in a certified chemical fume hood or ventilated balance enclosure. An N95 respirator is the minimum.
Solution Preparation Chemical safety goggles and a face shieldDouble-layered nitrile glovesChemical-resistant apron over a lab coatRequired if not performed in a certified chemical fume hood.
Reaction Setup & Monitoring Chemical safety gogglesNitrile gloves (or as determined by solvent compatibility)Standard lab coatWork should be conducted in a chemical fume hood.
Spill Cleanup (Small) Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 respirator or higher, depending on spill size.

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow provides a self-validating system for safe handling from receipt to disposal.

Step 1: Pre-Handling Preparation and Risk Assessment

Before any work begins, a thorough risk assessment must be conducted. This involves not only understanding the hazards of the primary compound but also any other reagents or solvents being used.

  • Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are immediately accessible and functional.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all items, particularly gloves, for any signs of degradation or damage.

  • Review SDS: Read the most current Safety Data Sheet (SDS) for this compound and all other chemicals involved in the procedure.[4]

Step 2: Handling Operations - Weighing the Solid Compound

The highest risk of aerosolization and exposure occurs when handling the solid powder.

  • Work within a Containment Device: All weighing and transfers of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust.[5]

  • Don PPE: At a minimum, wear chemical safety goggles, a fully-buttoned lab coat, and double-layered nitrile gloves.[6] The use of double gloves provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Control Dust: Use a micro-spatula to handle the powder. Avoid any actions that could create dust clouds, such as rapid movements or pouring from a height.

  • Immediate Cleanup: Use a tool, such as a brush, to gently sweep any minor spills on the balance back into a container. Decontaminate the balance and surrounding surfaces after weighing is complete.

Step 3: Disposal Plan

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a dedicated, clearly labeled hazardous waste container for non-halogenated organic solids or liquids, as appropriate. Do not let the product enter drains. Follow all institutional and local regulations for chemical waste disposal.

  • Contaminated PPE: The outer pair of gloves should be disposed of immediately after handling the solid. All disposable PPE that has come into contact with the chemical, including gloves, bench paper, and weighing papers, must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Decontamination: Take off contaminated clothing and wash it before reuse. Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

Emergency Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Spill: Evacuate the immediate area. For a small spill, and only if trained to do so, cover the spill with an absorbent, non-combustible material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill zone.

Workflow Visualization

The following diagram illustrates the complete, cyclical process for the safe handling of this compound, emphasizing the critical control points.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Risk_Assessment 1. Risk Assessment (Review SDS) PPE_Check 2. PPE Inspection (Gloves, Goggles, Coat) Risk_Assessment->PPE_Check Equipment_Verification 3. Equipment Check (Fume Hood, Eyewash) PPE_Check->Equipment_Verification Weighing 4. Weighing Solid (Control Dust) Equipment_Verification->Weighing Proceed to Handling Solution_Prep 5. Solution Preparation Weighing->Solution_Prep Spill Spill or Exposure? Weighing->Spill If Yes Decontamination 6. Decontaminate Workspace Solution_Prep->Decontamination Procedure Complete Solution_Prep->Spill Waste_Segregation 7. Segregate Waste (PPE vs Chemical) Decontamination->Waste_Segregation PPE_Doffing 8. Remove PPE Waste_Segregation->PPE_Doffing Waste_Disposal 10. Dispose via EHS Waste_Segregation->Waste_Disposal Hand_Washing 9. Wash Hands PPE_Doffing->Hand_Washing Emergency_Response EMERGENCY PROCEDURES (Eyewash, Shower) Spill->Emergency_Response

Caption: Workflow for safe handling of this compound.

References

  • CP Lab Safety. This compound, 100mg. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • CP Lab Safety. This compound, 98%+ (HPLC), C18H13N3O3S, 100 mg. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]

  • Polsinelli, T. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.